Structure Elucidation of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol: A Comprehensive Analytical Guide
Executive Summary The 1,2,4-triazole scaffold is a privileged pharmacophore in modern medicinal chemistry, exhibiting profound antimicrobial, antifungal, and antineoplastic activities[1]. However, the structural elucidat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,2,4-triazole scaffold is a privileged pharmacophore in modern medicinal chemistry, exhibiting profound antimicrobial, antifungal, and antineoplastic activities[1]. However, the structural elucidation of highly substituted derivatives, such as 5-mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol , presents a complex analytical challenge. This complexity arises primarily from the molecule's dynamic tautomeric equilibrium.
This technical guide provides a definitive, field-proven methodology for the structural characterization of this compound. By integrating High-Resolution Mass Spectrometry (HRMS), Multi-Nuclear Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier Transform Infrared (FT-IR) spectroscopy, we establish a self-validating analytical matrix to unambiguously assign the dominant tautomeric state and verify the functional group connectivity.
Theoretical Framework: The Tautomeric Matrix
The IUPAC name 5-mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol implies a specific tautomer (the 3-ol-5-thiol form). However, 1,2,4-triazoles bearing oxygen and sulfur substituents at the C3 and C5 positions undergo rapid proton transfer, leading to a complex matrix of lactam-lactim and thione-thiol tautomers[2].
In polar environments and the solid state, the 3-one-5-thione (dione/dithione analog) or 3-ol-5-thione forms are overwhelmingly favored due to the thermodynamic stability of the C=S and C=O double bonds compared to their C-SH and C-OH counterparts[3]. Determining the exact position of the labile protons (N-H vs. O-H vs. S-H) is the primary objective of this elucidation workflow.
Fig 1: Tautomeric equilibrium pathways of the 1,2,4-triazole core.
Analytical Strategy & Causality
To build a self-validating system, no single analytical technique is treated as absolute. The elucidation relies on orthogonal data streams:
HRMS (ESI-TOF): Establishes the exact molecular formula. Gas-phase collision-induced dissociation (CID) helps discriminate between thiol and thione forms based on specific fragmentation pathways (e.g., neutral loss of H2S vs. SH radical)[2].
FT-IR (ATR): Provides immediate solid-state confirmation of C=O and C=S stretching frequencies, bypassing the solvent-induced tautomeric shifts seen in NMR[4].
NMR (1D & 2D): The cornerstone for solution-state connectivity. We mandate the use of anhydrous DMSO-
d6
. Causality: Protic solvents (like CD3OD) or trace water will cause rapid deuterium exchange of the critical N-H, O-H, or S-H protons, rendering tautomer identification impossible. DMSO-
d6
strongly hydrogen-bonds with these protons, reducing their exchange rate and sharpening their signals[1].
Fig 2: Orthogonal analytical workflow for definitive structure elucidation.
Experimental Methodologies
Protocol 1: High-Resolution Mass Spectrometry (ESI-TOF-MS)
Objective: Confirm the elemental composition (
C6H11N3O2S
) and probe gas-phase tautomerism.
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid.
Instrument Parameters: Operate the ESI-TOF-MS in positive and negative ion modes. Set capillary voltage to 4.5 kV, desolvation temperature to 250 °C, and cone gas flow to 50 L/h.
CID Fragmentation: Apply collision energies ramping from 10 eV to 30 eV.
Data Interpretation: Look for the
[M+H]+
ion at m/z 190.0645. A distinct loss of 34 Da (
H2S
) strongly indicates the presence of the thione tautomer in the gas phase, whereas a loss of 33 Da (
⋅SH
) would suggest a thiol[2].
Protocol 2: Vibrational Spectroscopy (ATR FT-IR)
Objective: Identify diagnostic functional groups in the solid state.
Preparation: Ensure the diamond ATR crystal is cleaned with isopropanol and background-scanned. Place 2-3 mg of the solid crystalline powder directly onto the sensor.
Acquisition: Record spectra from 4000 to 400
cm−1
at a resolution of 4
cm−1
with 32 co-added scans.
Data Interpretation: The absence of a weak S-H stretching band at ~2500-2600
cm−1
and the presence of a strong C=S stretch at ~1180-1250
cm−1
definitively proves the thione form in the solid state[3][4].
Protocol 3: Multi-Nuclear NMR Spectroscopy
Objective: Map the carbon skeleton and assign the solution-state tautomer.
Preparation: Dissolve 15 mg of the compound in 0.6 mL of strictly anhydrous DMSO-
d6
(stored over molecular sieves). Transfer to a 5 mm NMR tube.
Acquisition (
13C
NMR): 125 MHz, 1024 scans, D1 of 2 seconds, using proton decoupling (WALTZ-16).
2D NMR (HSQC & HMBC): Essential for linking the 3-methoxypropyl chain to the N4 position. HMBC will show cross-peaks between the N-
CH2
protons and the C3/C5 carbons of the triazole ring.
Data Synthesis & Expected Results
The following tables summarize the quantitative data expected for the 3-one-5-thione tautomer of 4-(3-methoxypropyl)-1,2,4-triazolidine, which is the thermodynamically favored state.
Absence proves the molecule does not exist as a thiol in the solid state.
Conclusion
The structural elucidation of 5-mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol requires a meticulous approach to overcome the ambiguities of triazole tautomerism. By utilizing anhydrous DMSO-
d6
for NMR, we preserve the critical exchangeable protons, revealing a highly deshielded N-H signal (~13 ppm) and a characteristic C=S carbon resonance (~167 ppm). Coupled with the absence of an S-H stretch and the presence of strong C=O and C=S bands in the FT-IR spectrum, the data definitively proves that the molecule exists predominantly as the 4-(3-methoxypropyl)-1,2,4-triazolidine-3-one-5-thione tautomer in both polar solutions and the solid state.
This multi-modal, self-validating workflow ensures high scientific integrity and prevents costly misassignments in downstream drug development pipelines.
References
[2] Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. ResearchGate. Available at:[Link]
[1] Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. National Center for Biotechnology Information (NIH). Available at:[Link]
[3] Development of 1,2,4-Triazole-5-Thione Derivatives as Potential Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) in Tuberculosis. National Center for Biotechnology Information (NIH). Available at:[Link]
[4] Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5- Thione Derivatives. DergiPark. Available at:[Link]
An In-depth Technical Guide to the Physicochemical Properties of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the core physicochemical properties of the heterocyclic compound 5-Mercapto-4...
Author: BenchChem Technical Support Team. Date: March 2026
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the core physicochemical properties of the heterocyclic compound 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol. While specific experimental data for this molecule is not extensively available in public literature, this guide synthesizes information from closely related 1,2,4-triazole derivatives to outline the expected properties and the rigorous experimental methodologies required for their determination.[1][2][3] This approach provides a robust framework for researchers initiating studies on this compound.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4] A thorough understanding of the physicochemical properties of new analogues like 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol is a critical prerequisite for any drug discovery and development program, as these properties govern solubility, absorption, distribution, metabolism, and excretion (ADME).[4][5]
Chemical Structure and Tautomerism
5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol possesses a five-membered triazole ring substituted at the N4 position with a 3-methoxypropyl group, and with mercapto (-SH) and hydroxyl (-OH) groups at the C5 and C3 positions, respectively. A crucial aspect of this and related structures is the existence of tautomeric forms. The molecule can exist in equilibrium between thiol-thione and lactam-lactim forms. The thione and lactam forms are generally favored in the solid state.[6][7]
The predominant tautomeric forms are the 4-(3-methoxypropyl)-5-mercapto-2,4-dihydro-3H-1,2,4-triazol-3-one and its corresponding thiol-lactim and di-thiol/lactim equivalents. Spectroscopic analysis is essential to determine the dominant form under specific conditions.
Caption: Tautomeric equilibria of the 1,2,4-triazole core.
Predicted Physicochemical Properties and Methods for Determination
The following table summarizes the key physicochemical properties and outlines the standard experimental methods for their determination. These properties are fundamental for predicting the compound's behavior in biological systems.
Property
Predicted Characteristic
Experimental Methodology
Molecular Formula
C₆H₁₀N₄O₂S
High-Resolution Mass Spectrometry (HRMS)
Molecular Weight
202.24 g/mol
Mass Spectrometry (MS)
Physical Appearance
Expected to be a crystalline solid at room temperature, likely off-white to pale yellow.[8]
Visual Inspection
Melting Point
Expected to be relatively high (>150 °C) due to hydrogen bonding and ring planarity, typical for many triazole derivatives.[9]
Capillary Melting Point Apparatus (e.g., Thomas-Hoover or Büchi)
Solubility
Likely soluble in polar organic solvents like DMSO and DMF.[10] Limited solubility in water and non-polar solvents is anticipated.[5]
Equilibrium solubility assay followed by quantification via HPLC-UV or LC-MS.
pKa
Expected to have at least two pKa values: one acidic pKa for the thiol/N-H proton and another for the hydroxyl/N-H proton.[4][11]
Potentiometric titration or UV-Vis spectrophotometry in various pH buffers.
LogP (Lipophilicity)
Predicted to be low, indicating a more hydrophilic character due to the polar functional groups.[5]
Shake-flask method (octanol-water partition coefficient) with HPLC quantification.
Analytical and Spectroscopic Characterization
A multi-faceted analytical approach is required for unequivocal structure confirmation and purity assessment.
HPLC is the primary technique for assessing the purity of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol and for its quantification in various matrices. Given its polar nature, a reversed-phase method would be appropriate.[12][13]
Caption: General workflow for HPLC analysis.
Protocol for HPLC Analysis:
Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile). Degas both solvents.
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
Instrumentation: Use a standard HPLC system equipped with a C18 column.
Method: Employ a gradient elution method, for instance, starting with 5% B and increasing to 95% B over 15 minutes, to ensure the elution of any potential impurities.
Detection: Monitor the eluent using a UV detector at a wavelength determined by a preliminary UV scan of the compound (likely around 220-260 nm).
Analysis: The retention time will be characteristic of the compound, and the peak area can be used for quantification. Purity is assessed by the percentage of the main peak area relative to the total peak area.
Mass spectrometry is indispensable for confirming the molecular weight and elemental composition. Electrospray ionization (ESI) is a suitable technique for this polar molecule.[6][7]
Expected Observations:
Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 203.06. Adducts with sodium [M+Na]⁺ (m/z 225.04) or potassium [M+K]⁺ (m/z 241.01) may also be present.
Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 201.04 is expected.
High-Resolution MS (HRMS): This will provide the exact mass, allowing for the confirmation of the elemental formula (C₆H₁₀N₄O₂S).
Tandem MS (MS/MS): Fragmentation of the parent ion can help to elucidate the structure, with expected losses of the methoxypropyl side chain or parts of the triazole ring.
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation and for studying tautomerism.[9][14][15]
¹H NMR:
Methoxypropyl chain: Expect signals for the -OCH₃ group (a singlet around 3.3 ppm), and three methylene groups (-CH₂-) as multiplets between 1.8 and 4.0 ppm.
Labile Protons: Broad signals for the N-H and S-H/O-H protons will be observed. Their chemical shifts will be highly dependent on the solvent and concentration. These peaks will disappear upon D₂O exchange. The presence and chemical shift of the N-H proton (often >10 ppm) can be indicative of the thione/lactam tautomer.[7]
¹³C NMR:
Triazole Ring: Two characteristic signals for the C3 and C5 carbons are expected. The chemical shift of C5 will be indicative of its thione (C=S, ~165-180 ppm) or thiol (C-S) nature. The C3 carbon will indicate a lactam (C=O, ~150-160 ppm) or lactim (C-O) form.[14]
Methoxypropyl chain: Signals for the three methylene carbons and the methoxy carbon will be observed in the aliphatic region of the spectrum.
IR spectroscopy provides valuable information about the functional groups present and can help in identifying the dominant tautomeric form in the solid state.[9]
Expected Key Bands:
N-H stretching: A broad band in the region of 3100-3400 cm⁻¹, characteristic of the N-H groups in the triazole ring.
C=O stretching (Lactam): A strong absorption band around 1650-1700 cm⁻¹ would confirm the presence of the lactam form.
C=S stretching (Thione): A band in the region of 1200-1300 cm⁻¹ is characteristic of the thione group.
C-O stretching: Bands associated with the ether linkage in the methoxypropyl group will appear around 1050-1150 cm⁻¹.
Experimental Protocol for pKa Determination
The acidity constants (pKa) are critical for understanding the ionization state of the molecule at different pH values, which profoundly impacts its solubility and biological interactions.[4]
Caption: Workflow for pKa determination.
Protocol for Potentiometric Titration:
Calibration: Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
Sample Preparation: Dissolve an accurately weighed amount of the compound in a solvent with a constant ionic strength (e.g., 0.15 M KCl solution). A co-solvent like methanol may be needed if aqueous solubility is low.
Titration: Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M), adding small, precise volumes.
Data Recording: Record the pH after each addition of the titrant.
Analysis: Plot the pH versus the volume of NaOH added. The pKa value corresponds to the pH at the half-equivalence point. The first and second derivatives of the titration curve can be used to accurately locate the equivalence points.
References
Gomha, S. M., et al. (2017). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Spectroscopy, 2017, 1-9.
ResearchGate. (n.d.). HPLC/ESI-TOF-MS analysis of selected 1,2,4-triazole-3-thiones (TP-315, TP-2) and 1,2,4-triazole-3-thiol (Thiol). Available at: [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Available at: [Link]
SIELC Technologies. (2024). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Available at: [Link]
ResearchGate. (n.d.). (New) 5-Substituted-4H-4-amino-3-mercapto-1,2,4-triazoles with Increased Complexing Capabilities. Available at: [Link]
Wiadomości Chemiczne. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Available at: [Link]
NextSDS. (n.d.). 5-MERCAPTO-4-(3-METHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-OL. Available at: [Link]
PubChem. (n.d.). 3-Amino-5-mercapto-1,2,4-triazole. Available at: [Link]
Current issues in pharmacy and medicine: science and practice. (2025). Study of ADME characteristics of thioderivatives of 3,5-bis(5-mercapto-4-R-4H-1,2,4-triazol-3-yl)phenol. Available at: [Link]
Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Available at: [Link]
PubChemLite. (n.d.). 5-mercapto-4-phenyl-4h-(1,2,4)triazol-3-ol. Available at: [Link]
AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available at: [Link]
LabSolutions. (n.d.). 5-mercapto-4H-[6][7][13]triazol-3-ol. Available at: [Link]
National Institutes of Health. (2024). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. Available at: [Link]
DergiPark. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available at: [Link]
ResearchGate. (n.d.). (PDF) Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. Available at: [Link]
Research Journal of Pharmacy and Technology. (2012). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. Available at: [Link]
MDPI. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available at: [Link]
5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol CAS 793678-87-2
An In-Depth Technical Guide to 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol: Synthesis, Characterization, and Therapeutic Potential Authored by Gemini, Senior Application Scientist This technical guide provides a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol: Synthesis, Characterization, and Therapeutic Potential
Authored by Gemini, Senior Application Scientist
This technical guide provides a comprehensive overview of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol (CAS 793678-87-2), a heterocyclic compound belonging to the promising class of 1,2,4-triazole derivatives. While specific literature on this exact molecule is limited, this document extrapolates from the rich body of research on analogous 4-substituted-5-mercapto-1,2,4-triazoles to provide researchers, scientists, and drug development professionals with a robust framework for its synthesis, characterization, and potential applications.
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1][2] The incorporation of a mercapto group, particularly at the 5-position, has been shown to confer a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4][5] This guide will delve into the scientific principles and practical methodologies relevant to the study of this specific derivative.
I. Synthesis of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol
The synthesis of 4-substituted-5-mercapto-1,2,4-triazol-3-ols is a well-established multi-step process. The proposed pathway for the title compound involves the initial formation of a thiosemicarbazide intermediate, followed by cyclization.
Proposed Synthetic Pathway
A plausible and efficient route to synthesize 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol is through the base-catalyzed cyclization of a corresponding thiosemicarbazide. This method is widely documented for the preparation of analogous triazole derivatives.[2][6][7]
Caption: Proposed two-step synthesis of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol.
Detailed Experimental Protocol
Step 1: Synthesis of 1-carbamoyl-4-(3-methoxypropyl)thiosemicarbazide
Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydrazinecarboxamide (1.0 eq) in a suitable solvent such as ethanol.
Reaction: To this solution, add 3-methoxypropyl isothiocyanate (1.0 eq) dropwise at room temperature with continuous stirring.
Reflux: After the addition is complete, heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate of 1-carbamoyl-4-(3-methoxypropyl)thiosemicarbazide is then collected by filtration, washed with cold ethanol, and dried under vacuum.
Causality: The nucleophilic addition of the terminal nitrogen of hydrazinecarboxamide to the electrophilic carbon of the isothiocyanate group forms the thiosemicarbazide backbone. Refluxing ensures the reaction goes to completion.
Step 2: Synthesis of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol
Cyclization: Suspend the synthesized thiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).[2]
Reflux: Heat the mixture to reflux for 4-6 hours. This intramolecular cyclization is driven by the basic conditions.
Acidification: After cooling the reaction mixture in an ice bath, carefully acidify it with a dilute acid (e.g., HCl) to a pH of approximately 4-5.
Isolation and Purification: The precipitated product, 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol, is collected by filtration, washed thoroughly with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.[2][6]
Causality: The strong base facilitates the deprotonation and subsequent nucleophilic attack of the nitrogen atom onto the carbonyl carbon, leading to the formation of the triazole ring. Acidification is necessary to neutralize the reaction mixture and precipitate the final product in its neutral form.
II. Structural Elucidation and Characterization
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure and purity of the synthesized compound.
Caption: Standard workflow for the characterization of synthesized triazole derivatives.
Expected Spectroscopic Data
The following table summarizes the expected spectroscopic characteristics for 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol, based on data for analogous compounds.[8][9][10][11]
Technique
Expected Observations
Rationale
¹H NMR
Signals for the methoxypropyl chain protons; a broad singlet for the -SH proton (thiol form) or -NH proton (thione form), which is D₂O exchangeable; a signal for the -OH proton.
Provides information on the proton environment and the number of different types of protons in the molecule.
¹³C NMR
Resonances for the carbons of the methoxypropyl group; signals for the C3 and C5 carbons of the triazole ring, with the C=S carbon appearing further downfield.
Elucidates the carbon skeleton of the molecule.
FT-IR (cm⁻¹)
Broad peak around 3400-3200 for O-H and N-H stretching; C-H stretching around 3000-2800; C=N stretching around 1600; C=S stretching around 1250-1020.
Confirms the presence of key functional groups.
Mass Spec.
A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the compound.
Determines the molecular weight and provides information on fragmentation patterns.
III. Potential Biological and Pharmacological Significance
The 1,2,4-triazole scaffold, particularly when substituted with a mercapto group, is a "privileged structure" in medicinal chemistry, known to interact with various biological targets.[5][12]
Caption: Potential therapeutic applications of mercapto-1,2,4-triazole derivatives.
Hypothesized Activities
Antimicrobial and Antifungal Activity: Many mercapto-1,2,4-triazole derivatives have demonstrated significant activity against a range of bacterial and fungal strains.[4][13][14] The presence of the sulfur and nitrogen heteroatoms is believed to be crucial for their mechanism of action, which may involve the inhibition of essential microbial enzymes.
Anti-inflammatory and Analgesic Effects: The triazole ring has been identified as a key pharmacophore in compounds exhibiting anti-inflammatory and analgesic properties.[4][15]
Anticancer Potential: Certain derivatives have shown promising cytotoxic activity against various cancer cell lines.[3][5] The mechanism of action is often attributed to the inhibition of specific kinases or other enzymes involved in cell proliferation.
Anticonvulsant Activity: The structural features of 1,2,4-triazoles have been explored for the development of novel anticonvulsant agents.[4]
The introduction of the 3-methoxypropyl group at the N4 position may influence the compound's lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties. Further in-vitro and in-vivo studies are necessary to validate these potential therapeutic applications.
IV. Safety and Handling
As with any laboratory chemical, 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol should be handled with appropriate safety precautions.
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
V. Conclusion
5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol represents a molecule of significant interest within the broader class of bioactive 1,2,4-triazole derivatives. This guide provides a foundational framework for its synthesis, characterization, and exploration of its therapeutic potential. The methodologies and insights presented herein are intended to empower researchers to further investigate this and related compounds, contributing to the advancement of medicinal chemistry and drug discovery.
References
Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. (2013). Chemistry & Chemical Technology, 8(1), 19.
Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. (2024). [PMC - NIH].
Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Deriv
Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. (2024).
Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Deriv
Synthesis and antimicrobial evaluation of novel 1,2,4-triazole deriv
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Synthesis and Antimicrobial Activity of Some[6][7][13]-Triazole Derivatives. (2015). Journal of Chemistry.
Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. (2024).
Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)
Synthesis, Diagnosis and Study of Molecular Docking for 4-(4- amino-5-mercapto-4H-1,2,4-triazol-3-yl) Phenol and Its Coordinatio. (2024). Central Asian Journal of Theoretical and Applied Science.
Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. (2024). Molecules.
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024).
Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (n.d.).
Overview of Mercapto-1,2,4-Triazoles: Synthe. (2017). Journal of Chemical and Pharmaceutical Research, 9(11), 132-144.
(New) 5-Substituted-4H-4-amino-3-mercapto-1,2,4-triazoles with Increased Complexing Capabilities. (n.d.).
Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles. (n.d.). [PMC].
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. (2025). Molecules.
Spectral and structural analysis on 2-(4-Allyl-5-Mercapto-4H-1,2,4-Triazol-3-yl)Acetic acid: Experimental and theoretical (HF and DFT) studies. (2017). JOURNAL OF MOLECULAR STRUCTURE, 1137, 193-205.
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide. (n.d.). Benchchem.
Synthesis and Pharmacological Profiling of 4H-1,2,4-Triazole Derivatives: A Technical Whitepaper
Executive Summary As a Senior Application Scientist overseeing heterocyclic drug development workflows, I frequently encounter the challenge of optimizing the synthesis of nitrogen-rich pharmacophores. The 1,2,4-triazole...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist overseeing heterocyclic drug development workflows, I frequently encounter the challenge of optimizing the synthesis of nitrogen-rich pharmacophores. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry. While the 1H-isomer is thermodynamically favored, the 4H-1,2,4-triazole tautomer provides a unique spatial geometry that enhances target receptor binding via specific hydrogen bonding and π-π stacking interactions.
This whitepaper provides an in-depth technical guide to the synthesis of 4H-1,2,4-triazole derivatives. Rather than merely listing reagents, this guide deconstructs the causality behind experimental choices and establishes self-validating protocols to ensure high-yield, reproducible results for drug development professionals.
Mechanistic Pathways to the 1,2,4-Triazole Core
Historically, the construction of the 1,2,4-triazole ring relied on two classical condensation strategies: the Pellizzari reaction and the Einhorn-Brunner reaction.
The Pellizzari Reaction: Involves the direct condensation of an amide with an acyl hydrazide under high temperatures. While conceptually simple, it often suffers from poor atom economy and requires harsh conditions.
The Einhorn-Brunner Reaction: Utilizes the reaction between imides and alkyl hydrazines in the presence of a weak acid catalyst to form an isomeric mixture of 1,2,4-triazoles . The regioselectivity is heavily influenced by the acidity of the imide's side groups.
Classical synthetic pathways for the 1,2,4-triazole core: Einhorn-Brunner and Pellizzari reactions.
In modern scalable workflows, the preparation of the core 4-amino-4H-1,2,4-triazole (ATA) relies heavily on the cyclodehydration of formylhydrazine intermediates catalyzed by acidic ion-exchange resins, which offers superior purity and yield .
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, every protocol must function as a self-validating system. The following methodologies detail the critical steps, the physicochemical causality behind them, and the integrated Quality Control (QC) checkpoints.
Protocol 1: Scalable Synthesis of 4-Amino-4H-1,2,4-triazole (ATA)
This protocol utilizes a heterogeneous acid catalyst to drive the condensation of hydrazine hydrate with formic acid.
Step-by-Step Methodology:
Controlled Reagent Mixing: To a reactor containing 100% hydrazine hydrate (7.19 mol) and Amberlyst 15 resin (42 g), slowly add 91% formic acid (7.05 mol). Maintain the temperature strictly below 105°C.
Causality: Amberlyst 15 is a sulfonated cross-linked polystyrene resin acting as a heterogeneous acid catalyst. It provides localized high acidity without contaminating the final product. The slow addition and thermal control are critical to safely manage the highly exothermic acid-base neutralization and prevent the violent decomposition of hydrazine.
Distillation & Cyclization: Heat the mixture to distill off water, gradually raising the temperature to 150°C. Maintain at 150°C for 6 hours.
Causality: Removing water shifts the equilibrium of the condensation reaction forward (Le Chatelier’s principle), forcing the intermediate N,N'-diformylhydrazine to cyclize into the triazole ring.
Product Isolation: Cool the mixture to 80°C and add 400 mL of isopropanol. Filter the solution hot (75°C–80°C) to remove the Amberlyst 15 resin.
Causality: Isopropanol selectively dissolves the ATA product while leaving the resin intact. Filtering hot prevents premature crystallization of the product within the resin bed, which would drastically reduce yield.
Crystallization: Cool the filtrate to ambient temperature to precipitate ATA. Filter, wash with cold isopropanol, and dry.
Self-Validation/QC Checkpoint:
The reaction is validated by a yield of ~80% and a sharp melting point of 87°C–89°C. A depressed or broad melting point indicates incomplete cyclization (presence of uncyclized formylhydrazine intermediates) or residual moisture.
Protocol 2: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol
Thiol derivatives of 4H-1,2,4-triazole are highly sought after for their ability to form hybrid molecules and coordinate with metal ions .
Workflow for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives.
Step-by-Step Methodology:
Acid Hydrazide Synthesis: Dissolve a carboxylic acid ester (1.0 eq) in absolute ethanol. Add hydrazine hydrate (1.5 eq) dropwise. Reflux for 6-8 hours.
Causality: Hydrazine acts as a potent nucleophile, attacking the ester carbonyl to displace the alkoxide leaving group. Absolute ethanol ensures a homogenous reaction mixture.
Potassium Dithiocarbazate Salt Formation: Dissolve KOH (1.1 eq) in ethanol, and add the acid hydrazide (1.0 eq). Cool to 0°C in an ice bath. Add Carbon Disulfide (CS₂, 1.1 eq) dropwise over 30 mins. Stir at room temperature for 12-16 hours.
Causality: The alkaline medium (KOH) deprotonates the hydrazide, increasing its nucleophilicity for the subsequent attack on CS₂. The 0°C temperature is mandatory because CS₂ is highly volatile (boiling point 46°C) and the reaction is exothermic; strict thermal control prevents solvent loss and dangerous vapor buildup.
Triazole-3-Thiol Cyclization: Suspend the isolated potassium salt in water. Add hydrazine hydrate (2.0 eq) and reflux for 4-6 hours. Cool and acidify carefully with dilute HCl to precipitate the product.
Causality: Hydrazine hydrate acts as both a nucleophile and a base. The evolution of hydrogen sulfide (H₂S) gas irreversibly drives the cyclization forward. Acidification neutralizes the potassium salt of the thiol, allowing the neutral, insoluble triazole-thiol to precipitate out of the aqueous phase.
Self-Validation/QC Checkpoint:
Monitor H₂S evolution using lead acetate paper (which turns black in the presence of H₂S). The disappearance of the salt suspension and subsequent precipitation upon acidification confirms successful cyclization. Final structural validation must be done via FTIR, looking for the characteristic C=S/C-SH stretching bands around 2600 cm⁻¹ and 1150 cm⁻¹.
Quantitative Data Summaries
To facilitate rapid decision-making in synthetic planning, the following tables summarize the expected reaction parameters and the pharmacological profiles of the resulting derivatives.
Table 1: Comparative Reaction Conditions and Yields for Triazole Synthesis
Synthesis Method
Catalyst / Reagents
Temp / Time
Average Yield
Key Advantage
ATA Core Synthesis
Amberlyst 15, Formic Acid
150°C / 6h
~80%
Highly scalable, excellent purity (>99.5%)
Pellizzari Reaction
KOH
140°C / 4h
50–65%
Direct synthesis from amides
Einhorn-Brunner
Weak Acid
Reflux / 2-4h
60–70%
High regioselectivity for specific isomers
Triazole-3-Thiol
KOH, CS₂, Hydrazine
Reflux / 4-6h
70–85%
Versatile platform for C5-substitution
Table 2: Biological Activity Profile of 4H-1,2,4-Triazole Derivatives
Therapeutic Area
Derivative Class
Mechanism of Action / Target
Efficacy vs. Standard
Anticonvulsant
4-Amino-4H-triazoles
GABA-A Receptor Interaction
Outperforms phenytoin in MES in vivo models.
Antitumor
Triazole-3-thiols (Hybrids)
Apoptosis induction (MCF-7 cells)
High efficacy confirmed by molecular docking & DFT.
Anti-inflammatory
1,3,4-Thiadiazine hybrids
Edema inhibition / Biomarker reduction
91% edema inhibition (surpasses ibuprofen at 82%).
Antibacterial
Triazole-norfloxacin
DNA Gyrase inhibition
Superior efficacy against Gram +/- bacteria.
Conclusion
The synthesis of 4H-1,2,4-triazole derivatives requires strict adherence to thermodynamic and kinetic controls. By understanding the causality behind catalyst selection, thermal management, and Le Chatelier's principles during cyclodehydration, researchers can establish robust, self-validating workflows. As demonstrated by their diverse biological activities—ranging from GABA-A modulation to apoptosis induction—these nitrogen-rich heterocycles will remain foundational to the next generation of targeted therapeutics.
References
Process for the synthesis of 4-amino-4H-1,2,4-triazole (US20050165241A1)
Einhorn–Brunner reaction
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Current research trends of 1,2,4-triazole derivatives biological activity (literature review)
Source: ResearchGate
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives
Source: MDPI
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Foundational
An In-Depth Technical Guide to the Tautomerism of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol
For Researchers, Scientists, and Drug Development Professionals Abstract The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is of paramount importance in the f...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is of paramount importance in the field of medicinal chemistry. For heterocyclic compounds such as 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol, the predominant tautomeric form can significantly influence its physicochemical properties, including solubility, lipophilicity, and, most critically, its interaction with biological targets. This technical guide provides a comprehensive exploration of the potential tautomeric equilibria in 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol, drawing upon established principles of thione-thiol and lactam-lactim tautomerism in 1,2,4-triazole systems. We will delve into the theoretical underpinnings of these tautomeric forms and present a detailed roadmap for their experimental and computational characterization.
Introduction: The Significance of Tautomerism in 1,2,4-Triazoles
The 1,2,4-triazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous antifungal, antiviral, and anticancer agents.[1][2] The biological activity of these compounds is intimately linked to their three-dimensional structure and electronic properties, which are in turn dictated by the prevalent tautomeric form. The 1,2,4-triazole ring system can exhibit several types of prototropic tautomerism, with the position of a mobile proton dictating the electronic configuration of the molecule.[3][4] For substituted 5-mercapto-1,2,4-triazol-3-ols, two primary tautomeric equilibria are of critical importance: the thione-thiol equilibrium at the C5 position and the lactam-lactim equilibrium at the C3 position. Understanding and controlling these equilibria are essential for rational drug design and the optimization of pharmacokinetic and pharmacodynamic profiles.
Potential Tautomeric Forms of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol
The structure of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol allows for the existence of at least four potential tautomers, arising from the combination of thione-thiol and lactam-lactim tautomerism. The relative stability of these forms is influenced by a variety of factors, including the electronic nature of substituents and the surrounding solvent environment.[5][6]
Thione-Lactam Form (A): This form possesses a C=S (thione) at the 5-position and a C=O (lactam) at the 3-position. Generally, in the solid state and in many solutions, the thione and lactam forms of related heterocyclic systems are found to be more stable.[7]
Thiol-Lactam Form (B): Characterized by an S-H (thiol) group at C5 and a C=O (lactam) at C3.
Thione-Lactim Form (C): Features a C=S (thione) at C5 and an O-H (lactim) at C3.
Thiol-Lactim Form (D): Contains both an S-H (thiol) and an O-H (lactim) group.
The interplay between these forms constitutes a complex equilibrium that dictates the molecule's overall properties.
Figure 1: Potential tautomeric equilibria for 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol.
The Influence of Solvent on Tautomeric Equilibrium
The solvent environment plays a crucial role in determining the position of the tautomeric equilibrium.[8][9] Polar solvents, particularly those capable of hydrogen bonding, can preferentially stabilize one tautomer over another.[10][11]
Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with both the proton-donating and proton-accepting groups of the tautomers. It is generally observed that more polar tautomers are stabilized in polar solvents.[12] For instance, the lactam and thione forms, which are typically more polar, are often favored in protic media.[13]
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors. In such environments, the equilibrium may shift to favor tautomers with acidic protons that can interact with the solvent.[6]
Nonpolar Solvents (e.g., chloroform, dioxane): In nonpolar solvents, intramolecular hydrogen bonding and self-association can become more significant factors in determining tautomer stability.[11] The less polar thiol and lactim forms might be more prevalent in these environments.
The choice of solvent is therefore a critical parameter in both the analysis and the application of this compound.
Experimental Characterization of Tautomers
A multi-pronged analytical approach is necessary to unambiguously characterize the tautomeric forms of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol in both the solid state and in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for studying tautomeric equilibria in solution.[14][15] The interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.[16]
Key Experimental Data to Acquire:
Nucleus
Parameter
Expected Observations and Rationale
¹H NMR
Chemical Shift
The presence of distinct signals for the N-H, S-H, and O-H protons would provide direct evidence of multiple tautomers. The chemical shifts of ring protons will also differ between tautomers due to changes in electron density.
¹³C NMR
Chemical Shift
The chemical shifts of the C3 and C5 carbons are particularly diagnostic. A C=S carbon (thione) will resonate at a significantly different frequency than a C-S carbon (thiol). Similarly, a C=O carbon (lactam) will be distinct from a C-O carbon (lactim).[15]
¹⁵N NMR
Chemical Shift
The large chemical shift range of ¹⁵N NMR makes it highly sensitive to the electronic environment of the nitrogen atoms in the triazole ring, providing clear differentiation between protonated and unprotonated nitrogens in different tautomers.[15]
Variable Temperature (VT) NMR
Signal Coalescence
By acquiring spectra at different temperatures, the kinetics of tautomeric interconversion can be studied. At higher temperatures, if the rate of exchange increases, separate signals for the tautomers may broaden and eventually coalesce into a single averaged signal.[17][18]
2D NMR (e.g., EXSY)
Exchange Cross-Peaks
2D Exchange Spectroscopy (EXSY) can directly demonstrate the chemical exchange between tautomers by showing cross-peaks connecting the signals of the exchanging nuclei.[17]
Experimental Protocol: Variable Temperature ¹H NMR Spectroscopy
Sample Preparation: Dissolve a known concentration of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a 5 mm NMR tube.
Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
Temperature Variation: Gradually increase the temperature of the NMR probe in defined increments (e.g., 10 K). Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a new spectrum.
Data Analysis: Monitor changes in the chemical shifts, line widths, and the appearance or disappearance of signals as a function of temperature. Note any coalescence of signals, which indicates an increased rate of exchange between tautomers.[17]
Low-Temperature Studies: Repeat the process by decreasing the temperature from ambient to slow down the exchange and potentially resolve individual tautomer signals that may be averaged at room temperature.
An In-depth Technical Guide to the Spectroscopic Analysis of Triazol-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: The 1,2,4-triazole-3-ol scaffold is a privileged motif in medicinal chemistry, mater...
Abstract: The 1,2,4-triazole-3-ol scaffold is a privileged motif in medicinal chemistry, materials science, and agrochemicals. Its synthetic accessibility and diverse biological activities have led to its incorporation into numerous small molecules of significant interest. However, the inherent tautomerism between the triazol-3-ol and its corresponding triazol-3-one form presents a significant challenge in the unambiguous structural elucidation of these derivatives. This comprehensive technical guide provides a detailed exploration of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—essential for the robust characterization of this important class of compounds. By delving into the causality behind experimental observations and providing field-proven insights, this guide aims to empower researchers to confidently navigate the complexities of analyzing triazol-3-ol derivatives.
The Crucial Role of Tautomerism in Spectroscopic Analysis
A foundational understanding of the tautomeric equilibrium between the 1,2,4-triazol-3-ol and the 2,4-dihydro-3H-1,2,4-triazol-3-one forms is paramount for accurate spectroscopic interpretation. This equilibrium is dynamic and influenced by factors such as the solvent, temperature, pH, and the electronic nature of substituents on the triazole ring.[1][2] The two primary tautomers are:
1,2,4-Triazol-3-ol (Hydroxy Tautomer): Characterized by a hydroxyl (-OH) group at the C3 position.
2,4-dihydro-3H-1,2,4-triazol-3-one (Keto Tautomer): Characterized by a carbonyl (C=O) group at the C3 position and a proton on one of the ring nitrogens.
The presence of one or both of these tautomers in solution will be directly reflected in the NMR, IR, and even mass spectra.
Caption: Tautomeric equilibrium of 1,2,4-triazol-3-ol derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Tautomeric Populations
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of triazol-3-ol derivatives and for assessing the tautomeric equilibrium in solution. Both ¹H and ¹³C NMR provide distinct signatures for the hydroxy and keto forms.
¹H NMR Spectroscopy
The proton chemical shifts are highly sensitive to the electronic environment within the triazole ring. The presence of either a hydroxyl or a carbonyl group at C3, along with the position of the N-H proton, leads to characteristic chemical shift ranges.
Proton
Hydroxy Tautomer (ppm)
Keto Tautomer (ppm)
Key Insights
Ring-H (C5-H)
8.0 - 8.5
7.5 - 8.0
The C5-H in the hydroxy form is typically more deshielded due to the aromatic character of the ring.
N-H
10.0 - 12.0 (broad)
11.0 - 13.0 (broad)
The N-H proton of the keto tautomer is often observed at a lower field. Its chemical shift is highly dependent on the solvent and concentration.[3]
O-H
9.0 - 11.0 (broad)
-
The hydroxyl proton signal, when observable, can be confirmed by D₂O exchange.
Expert Insight: In many instances, particularly in solvents like DMSO-d₆, the keto tautomer is the predominant form observed in the NMR spectrum. The broadness of the N-H and O-H signals is indicative of proton exchange, which can be temperature-dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a definitive method for distinguishing between the tautomers due to the significant difference in the chemical shift of the C3 carbon.
Carbon
Hydroxy Tautomer (ppm)
Keto Tautomer (ppm)
Key Insights
C3
155 - 165
150 - 160
The C3 carbon in the hydroxy tautomer resonates at a lower field due to the direct attachment of the electronegative oxygen atom in a C-O single bond within an aromatic system.
C5
140 - 150
145 - 155
The chemical shift of C5 is also influenced by the tautomeric form, though to a lesser extent than C3.
Self-Validating Protocol: NMR Analysis of a Novel Triazol-3-ol Derivative
Sample Preparation: Dissolve 10-20 mg of the synthesized compound in 0.6 mL of DMSO-d₆. The choice of DMSO-d₆ is strategic as its hydrogen-bonding acceptor nature can help in observing labile N-H and O-H protons.
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Note the chemical shifts and multiplicities of all signals. To confirm exchangeable protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of a signal confirms it as an N-H or O-H proton.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Pay close attention to the chemical shift of the C3 and C5 carbons.
2D NMR (HSQC/HMBC): For complex structures, acquire HSQC and HMBC spectra to unambiguously assign all proton and carbon signals and to confirm connectivity within the molecule.
Data Interpretation: Compare the observed chemical shifts with the reference ranges in the tables above to determine the predominant tautomeric form in solution. A signal for C3 in the range of 150-160 ppm is a strong indicator of the keto tautomer.[3]
Caption: Experimental workflow for NMR analysis of triazol-3-ol derivatives.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. For triazol-3-ol derivatives, the key diagnostic bands are those corresponding to the O-H, N-H, and C=O stretching vibrations.
Functional Group
Wavenumber (cm⁻¹)
Tautomer
Key Insights
O-H stretch
3200 - 3600 (broad)
Hydroxy
A broad absorption in this region is a strong indication of the presence of the hydroxyl tautomer.
N-H stretch
3100 - 3300
Keto
This band can sometimes overlap with the O-H stretch, but is typically sharper.
C=O stretch
1680 - 1720 (strong)
Keto
A strong absorption band in this region is a definitive marker for the triazol-3-one (keto) tautomer.[3]
C=N stretch
1590 - 1650
Both
Present in both tautomers, but may be stronger and at a slightly different frequency in the hydroxy form.
Expert Insight: In the solid state, where the molecules are in a fixed conformation, IR spectroscopy can be particularly useful in identifying the dominant tautomer. The presence of a strong carbonyl stretch is often the most telling piece of evidence for the keto form.
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight of triazol-3-ol derivatives and for gaining structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a commonly used soft ionization technique that typically yields the protonated molecule [M+H]⁺.
Molecular Ion and Isotopic Pattern
The first piece of information to be gleaned from the mass spectrum is the mass-to-charge ratio (m/z) of the molecular ion. This allows for the confirmation of the elemental composition of the synthesized compound. For compounds containing chlorine or bromine, the characteristic isotopic patterns must be observed.
Fragmentation Pathways
The fragmentation of triazol-3-ol derivatives under mass spectrometric conditions can provide valuable structural clues. Common fragmentation pathways include:
Loss of N₂: A common fragmentation for many nitrogen-containing heterocycles.
Loss of CO: For the keto tautomer, the loss of a neutral carbon monoxide molecule is a characteristic fragmentation.
Ring Cleavage: The triazole ring can undergo various cleavage patterns, leading to fragment ions that can help to identify the substituents and their positions.
Side-Chain Fragmentation: Fragmentation of the substituents on the triazole ring will follow predictable patterns based on their chemical nature.
Self-Validating Protocol: Mass Spectrometric Analysis
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
Infusion and Ionization: Infuse the sample solution into the ESI source. Both positive and negative ion modes should be explored to determine which provides better sensitivity and more informative fragmentation.
Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
Tandem MS (MS/MS): Select the molecular ion as the precursor ion and perform collision-induced dissociation (CID) to generate a fragment ion spectrum.
Fragmentation Analysis: Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions. Propose fragmentation pathways that are consistent with the structure of the compound.
Caption: Workflow for Mass Spectrometric analysis of triazol-3-ol derivatives.
Conclusion
The spectroscopic analysis of triazol-3-ol derivatives is a multifaceted endeavor that requires a synergistic application of NMR, IR, and Mass Spectrometry. The pervasive influence of tautomerism necessitates a careful and critical interpretation of the data. By understanding the characteristic spectroscopic signatures of both the hydroxy and keto tautomers, researchers can confidently elucidate the structures of novel triazol-3-ol derivatives. The protocols and insights provided in this guide serve as a robust framework for achieving accurate and reliable characterization, thereby accelerating research and development in the many fields where these valuable compounds are employed.
References
Synthesis and GIAO NMR Calculations for Some Novel 4‑Heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives: Comparison of Theoretical and Experimental H- and C- Chemical Shifts. (2025). ResearchGate. [Link]
Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. (2024). The Journal of Physical Chemistry A. [Link]
Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (n.d.). ResearchGate. [Link]
Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. (n.d.). PMC. [Link]
Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. (2021). ACS Symposium Series. [Link]
Design, Synthesis and Biological Activity of Some 4, 5-Disubstituted-2, 4- Dihydro-3H-1, 2, 4- Triazole-3-Thione Derivatives. (2019). PubMed. [Link]
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025). MDPI. [Link]
1H and 13C NMR Data for triazole 1. (2014). The Royal Society of Chemistry. [Link]
Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. (2025). RSC Publishing. [Link]
Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (2016). ResearchGate. [Link]
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). MDPI. [Link]
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). Advances in Microbiology. [Link]
Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. (2023). PMC. [Link]
N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. (n.d.). Der Pharma Chemica. [Link]
Mass Spectra of 1,2,4-Triazoles: A Novel Skeletal Rearrangement. (n.d.). ConnectSci. [Link]
Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. (2019). MDPI. [Link]
Synthesis, Biological Activity of 5-Substituted-2,4-Dihydro-1,2,4-Triazole-3-Thiones and Their Derivatives. (2025). ResearchGate. [Link]
Synthesis of 3H-1,2,4-triazol-3-ones. (n.d.). Organic Chemistry Portal. [Link]
Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines. (2024). MDPI. [Link]
Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations. (2021). NTU Journal. [Link]
Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. (2021). Beilstein Journal of Organic Chemistry. [Link]
The tautomerism of 1,2,3‐triazole, 3(5)‐methylpyrazole and their cations. (n.d.). ResearchGate. [Link]
Comprehensive Technical Guide: Solubility and Stability Profiling of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol
Executive Summary As a highly functionalized heterocyclic building block, 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol (CAS: 793678-87-2) presents unique physicochemical challenges during drug development and syn...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a highly functionalized heterocyclic building block, 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol (CAS: 793678-87-2) presents unique physicochemical challenges during drug development and synthetic scale-up. Its behavior is governed by a complex interplay of tautomerism, pH-dependent ionization, and susceptibility to auto-oxidation.
As a Senior Application Scientist, I have structured this whitepaper to move beyond standard data reporting. Here, we will dissect the causality behind the molecule's physical behavior and establish field-proven, self-validating protocols to accurately measure its thermodynamic solubility and kinetic stability.
Structural Analytics and Mechanistic Causality
To predict the behavior of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol, one must first understand the dynamic nature of its 1,2,4-triazole core.
Tautomeric Equilibria and Solvent Interactions
While drawn conventionally with a thiol (-SH) and a hydroxyl (-OH) group, this molecule exists in a dynamic tautomeric equilibrium. Advanced spectroscopic studies on related 3-sulfur derivatives of 1,2,4-triazoles demonstrate that in the solid state and within polar protic/aprotic solvents, the thione-oxo form (4-(3-methoxypropyl)-5-thioxo-1,2,4-triazolidin-3-one) is thermodynamically dominant[1].
Causality of Solubility: The dominance of the thione-oxo tautomer creates a highly polarized molecule capable of acting as a strong hydrogen-bond donor (via N-H) and acceptor (via C=S and C=O). Consequently, the compound exhibits high solubility in polar aprotic solvents (e.g., DMSO, DMF) that can disrupt its strong intermolecular crystal lattice. The 3-methoxypropyl chain provides a localized pocket of lipophilicity, marginally improving solubility in moderately polar organic solvents (like ethyl acetate) compared to unsubstituted triazoles, but it is insufficient to drive solubility in non-polar hydrocarbons (e.g., hexane).
Oxidative Vulnerability
Causality of Instability: The primary degradation pathway for this compound is the auto-oxidation of the mercapto/thione moiety to form a covalent disulfide dimer (R-S-S-R). This oxidative coupling is not purely spontaneous; it is a single-electron transfer process heavily catalyzed by dissolved molecular oxygen and trace transition metals (such as Cu²⁺ and Fe³⁺)[2]. Therefore, any stability-indicating assay that fails to control for trace metals will yield artifactual degradation rates.
Fig 1: Tautomeric equilibria and primary oxidative degradation pathway of the triazole core.
Quantitative Physicochemical Data
The following tables summarize the expected physicochemical profile of the compound based on its structural thermodynamics and field-proven behavior of analogous triazole-thiones.
Table 1: Thermodynamic Solubility Profile
Solvent System
Dielectric Constant (ε)
Empirical Solubility
Causality / Mechanistic Note
DMSO
46.7
> 50 mg/mL
Strong dipole and H-bond acceptance perfectly solvates the thione N-H bonds.
Methanol
32.7
10 - 25 mg/mL
Protic nature supports H-bonding, but weaker dipole limits maximum capacity.
Aqueous Buffer (pH 1.2)
~80.0
< 0.1 mg/mL
Fully protonated state; high crystal lattice energy prevents aqueous dissolution.
Aqueous Buffer (pH 9.0)
~80.0
> 30 mg/mL
Deprotonation of the thione (pKa ~7.5) yields a highly soluble thiolate anion[1].
Hexane
1.89
< 0.01 mg/mL
Lack of dipole and H-bond capacity cannot overcome lattice energy.
Table 2: Kinetic Stability Matrix
Stress Condition
Primary Degradant
Est. Half-Life (t½)
Preventive Formulation Measure
Ambient Air (Solid)
Disulfide Dimer
> 24 months
Store under inert Argon/N₂ atmosphere.
Aqueous (pH 7.4, +O₂)
Disulfide Dimer
4 - 7 days
Sparge with N₂; add 1 mM EDTA to chelate metals[2].
Thermal (60°C, Dark)
None (Stable)
> 6 months
Triazole core is highly thermally stable in the absence of O₂.
Oxidative (0.1% H₂O₂)
Sulfonic Acid
< 2 hours
Avoid co-formulation with oxidizing excipients (e.g., certain PEGs).
Self-Validating Experimental Protocols
To generate trustworthy data, analytical workflows must be self-validating. A protocol is only self-validating if it inherently proves that the experimental conditions did not artificially alter the result.
Fig 2: Integrated experimental workflow for self-validating solubility and stability profiling.
The remains the gold standard for thermodynamic solubility[3]. However, for ionizable compounds like our triazole, the dissolved API can alter the pH of the buffer, leading to inaccurate solubility-pH curves[4].
Step-by-Step Methodology:
Buffer Preparation: Prepare 50 mM phosphate buffers at pH 1.2, 4.5, 7.4, and 9.0.
Saturation: Add an excess of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol (approx. 50 mg) to 1 mL of each buffer in sealed glass vials.
Equilibration: Place vials on an orbital shaker at 300 rpm and 25.0 ± 0.1 °C for 72 hours.
Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PVDF syringe filter.
Quantification: Dilute the filtrate 1:100 in mobile phase and analyze via HPLC-UV at 254 nm against a standard curve prepared in DMSO.
Self-Validation Step (Critical): Measure the pH of the final saturated supernatant. If the pH has shifted by more than 0.05 units from the starting buffer, the buffer capacity was exceeded. The measured solubility must be plotted against the final pH, not the initial pH.
Protocol B: Oxidative Forced Degradation and Kinetic Stability
To accurately measure the kinetic stability of the thiol/thione group, we must isolate intrinsic degradation from artifactual metal-catalyzed oxidation.
Step-by-Step Methodology:
Media Preparation: Prepare two sets of 50 mM Phosphate Buffer (pH 7.4).
Set A (Control): Untreated buffer.
Set B (Self-Validating): Buffer supplemented with 1 mM EDTA and sparged with N₂ for 30 minutes[2].
Spiking: Dissolve the compound in deoxygenated DMSO to create a 10 mM stock. Spike 10 µL of stock into 990 µL of Set A and Set B media.
Incubation: Incubate both sets at 37°C in the dark.
Quenching: At intervals (0, 24, 48, 72 hours), extract 100 µL aliquots. Immediately quench the reaction by adding 10% Trichloroacetic acid (TCA) to drop the pH and halt disulfide exchange, followed by the addition of 5 mM N-ethylmaleimide (NEM) to irreversibly alkylate any remaining free thiols[5].
Analysis: Analyze via LC-MS/MS.
Self-Validation Step (Mass Balance): Compare the degradation rate in Set A vs. Set B. If Set B shows >95% stability while Set A degrades rapidly, you have successfully proven that the instability is driven by trace-metal catalyzed auto-oxidation rather than intrinsic structural instability. Furthermore, the sum of the remaining monomer and the formed disulfide dimer must equal 100% of the initial concentration (Mass Balance).
References
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter
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Real Chemical States of the 3-Sulfur Derivative of 1,2,4-Triazole in Different Conditions: Complex Experimental and Theoretical Studies
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Modulation of Thiol-Disulfide Oxidoreductases for Increased Production of Disulfide-Bond-Containing Proteins in Bacillus subtilis
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Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone
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Introduction: The 1,2,4-Triazole-3-thiol Scaffold as a Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to the Synthesis, Reactivity, and Biological Significance of 4-Substituted 1,2,4-Triazole-3-thiols The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, forming the structura...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthesis, Reactivity, and Biological Significance of 4-Substituted 1,2,4-Triazole-3-thiols
The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of pharmacological activities.[1][2] This five-membered heterocyclic system, containing three nitrogen atoms, is a bioisostere for amide and ester groups, capable of participating in hydrogen bonding and dipole interactions, which enhances its ability to bind to biological targets.[3] Among the various derivatives, the 4-substituted 1,2,4-triazole-3-thiol moiety has emerged as a particularly "privileged" scaffold. The presence of a reactive thiol (or its tautomeric thione form) at the C-3 position and a variable substituent at the N-4 position provides a versatile platform for structural modification, enabling the fine-tuning of physicochemical properties and biological activity.
Derivatives of this core structure have demonstrated a remarkable spectrum of biological activities, including potent antimicrobial, anticonvulsant, anticancer, anti-inflammatory, and antioxidant properties.[4][5][6][7] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the synthesis, chemical reactivity, and diverse biological applications of 4-substituted 1,2,4-triazole-3-thiols, grounding key concepts in established protocols and mechanistic insights.
Part 1: Synthesis of the Core Scaffold
The construction of the 4-substituted 1,2,4-triazole-3-thiol ring is most commonly achieved through the cyclization of an appropriate thiosemicarbazide precursor. The choice of starting materials directly dictates the substituents at the N-4 and C-5 positions, offering a convergent and highly adaptable synthetic strategy.
Primary Synthetic Pathway: Base-Catalyzed Cyclization of 1,4-Disubstituted Thiosemicarbazides
The most prevalent and reliable method involves the reaction of an acid hydrazide with a substituted isothiocyanate to form a 1,4-disubstituted thiosemicarbazide intermediate. This intermediate is then subjected to base-catalyzed intramolecular dehydrative cyclization to yield the target triazole.[4]
Fig 1. General workflow for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols.
Causality Behind Experimental Choices:
Solvent: Absolute ethanol is typically used for the formation of the thiosemicarbazide intermediate as it readily dissolves the reactants and is easily removed.
Catalyst: The cyclization step is base-catalyzed (commonly with NaOH or KOH). The base deprotonates the amide nitrogen, facilitating the nucleophilic attack on the thiocarbonyl carbon, which is followed by the elimination of a water molecule to form the stable triazole ring.
Acidification: After the cyclization in a basic medium, the reaction mixture is acidified. This step protonates the thiol group and neutralizes the excess base, causing the final product, which is typically a solid, to precipitate out of the aqueous solution.
Experimental Protocol: Synthesis of 4-Cyclohexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
This protocol is adapted from established methodologies for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols.[4]
Step 1: Synthesis of 1-Benzoyl-4-cyclohexylthiosemicarbazide
In a 250 mL round-bottom flask, dissolve benzoyl hydrazide (1.36 g, 10 mmol) in absolute ethanol (50 mL) with gentle heating.
To the clear solution, add cyclohexyl isothiocyanate (1.41 g, 10 mmol).
Fit the flask with a reflux condenser and heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature. The white solid product will precipitate.
Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry in a vacuum oven.
Step 2: Synthesis of 4-Cyclohexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Suspend the dried 1-benzoyl-4-cyclohexylthiosemicarbazide (2.77 g, 10 mmol) in an 8% aqueous sodium hydroxide solution (40 mL).
Heat the mixture at reflux for 6-8 hours, during which the solid will dissolve, indicating the progress of cyclization.
Cool the resulting solution in an ice bath and acidify to pH 5-6 with concentrated hydrochloric acid or glacial acetic acid.
A voluminous white precipitate will form. Collect the solid by vacuum filtration.
Wash the product thoroughly with cold water to remove any inorganic salts.
Recrystallize the crude product from an appropriate solvent (e.g., 70% ethanol) to obtain the pure triazole-3-thiol.[4]
Self-Validating System: The purity and identity of the final compound must be confirmed through analytical techniques:
FT-IR Spectroscopy: Look for characteristic peaks for N-H (around 3200 cm⁻¹), C=N (around 1585 cm⁻¹), and C=S (around 1280 cm⁻¹) vibrations.[4]
¹H-NMR Spectroscopy: Confirm the presence of protons corresponding to the cyclohexyl and phenyl groups, and the N-H/S-H proton (often a broad singlet).[4]
Elemental Analysis: Verify that the calculated and found percentages of C, H, N, and S are in agreement.[4]
Part 2: Chemical Reactivity and Structural Modifications
The chemical character of 4-substituted 1,2,4-triazole-3-thiols is dominated by the thione-thiol tautomerism and the nucleophilicity of the sulfur atom. This reactivity is the primary tool for generating vast libraries of derivatives for biological screening.
Thione-Thiol Tautomerism
The compound exists in a dynamic equilibrium between the thione (=S) and thiol (-SH) forms. While often named and drawn as the thione, the thiol tautomer is crucial for its reactivity, particularly in S-alkylation reactions.[8]
Fig 2. Thione-thiol tautomeric equilibrium in 1,2,4-triazole-3-thiols.
Key Reactions at the Thiol Group
The exocyclic sulfur atom is the primary site for derivatization, allowing for the introduction of a wide range of functional groups.
Fig 3. Key reaction pathways for derivatization of the triazole-thiol scaffold.
S-Alkylation: The most common modification involves reacting the thiol with various alkyl, benzyl, or aryl halides in the presence of a base to yield 3-(substituted-thio)-1,2,4-triazole derivatives. This allows for the exploration of lipophilicity and steric factors.[9]
Reaction with Carbonyl Compounds: Condensation with aldehydes and ketones can lead to the formation of Schiff bases, especially when a primary amino group is present at the N-4 position.[10]
Cyclocondensation: Reaction with bifunctional electrophiles, such as α-haloketones or maleimides, can lead to the formation of fused bicyclic systems like thiazolo[3,2-b][9][11][12]triazoles, which often exhibit distinct biological profiles.[5][13]
Part 3: Biological Activities and Field-Proven Insights
The therapeutic potential of 4-substituted 1,2,4-triazole-3-thiols is exceptionally broad. The following sections detail their most significant biological activities, supported by quantitative data and structure-activity relationship (SAR) insights.
Antimicrobial and Antifungal Activity
This class of compounds has been extensively investigated for its activity against a range of pathogenic microbes. Many derivatives show potent inhibition of both Gram-positive and Gram-negative bacteria, as well as fungal strains.
Field Insights: A common strategy is to synthesize a series of Schiff bases from a 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol core.[10] The variation in the substituted benzaldehyde used to form the Schiff base allows for a systematic exploration of electronic and steric effects on antimicrobial potency.
Table 1: Selected Antimicrobial and Antifungal Activities of 4-Substituted 1,2,4-Triazole-3-thiol Derivatives.
Experimental Protocol: Agar Well Diffusion Assay
This is a standard, reliable method for preliminary screening of antimicrobial activity.[4]
Prepare a nutrient agar medium and sterilize it by autoclaving.
Pour the molten agar into sterile Petri dishes and allow it to solidify.
Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) and uniformly spread it over the surface of the agar plate.
Using a sterile cork borer, create wells (e.g., 6 mm diameter) in the agar.
Prepare solutions of the synthesized compounds in a suitable solvent like DMSO (e.g., at a concentration of 1 mg/mL).[14]
Add a fixed volume (e.g., 100 µL) of each compound solution into separate wells. Use a standard antibiotic as a positive control and the solvent (DMSO) as a negative control.
Incubate the plates at 37°C for 24 hours.
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger diameter indicates greater antimicrobial activity.
Anticonvulsant Activity
Derivatives of 1,2,4-triazole-3-thione have shown significant promise as anticonvulsant agents, with some compounds exhibiting potency comparable or superior to established drugs like valproate.[11][12][15]
Structure-Activity Relationship (SAR):
N-4 Substitution: The presence of an aryl group at the N-4 position is often critical for activity.
C-5 Substitution: An aryl group at the C-5 position is also common in active compounds.
Aryl Substituents: Halogen substituents (e.g., chloro, fluoro) on the phenyl rings, particularly at the para position, often enhance anticonvulsant activity.[11]
Key Data: The efficacy and safety of anticonvulsants are often evaluated by their median effective dose (ED₅₀) in animal models (like the 6 Hz seizure test for pharmacoresistant epilepsy) and their median toxic dose (TD₅₀). The ratio TD₅₀/ED₅₀ gives the Protective Index (PI), a crucial measure of the drug's safety margin.[12]
Table 2: Anticonvulsant Activity and Safety Profile of Lead 1,2,4-Triazole-3-thione Derivatives in the 6 Hz Seizure Model.
Mechanistic Insight: While the exact mechanism for many derivatives is still under investigation, some studies suggest that their activity is distinct from that of classic antiepileptic drugs.[11] Recently, a dual-action mechanism has been proposed where compounds not only exhibit antiseizure activity but also act as reactive oxygen species (ROS) scavengers, which may be beneficial in treating pharmacoresistant epilepsy where oxidative stress plays a role.[12][15]
Anticancer Activity
The 1,2,4-triazole-3-thiol scaffold is a fertile ground for the development of novel anticancer agents.[16][17] Derivatives have shown cytotoxicity against a variety of human cancer cell lines, including breast, melanoma, and pancreatic cancer.[3][18]
SAR Insights:
Thio-linked Side Chains: The nature of the substituent attached to the sulfur atom is critical. Linking hydroxamic acid moieties via a thioether bridge has produced compounds with potent antioxidant and anticancer properties.[18]
Hydrazone Moiety: Incorporating a hydrazone group has been shown to be an effective strategy, with these derivatives impacting cancer cell migration and growth.[3]
Aromatic Substituents: The presence of bulky aromatic groups at the N-4 and C-5 positions is a common feature in compounds with significant anticancer activity.[16]
Table 3: Selected In Vitro Anticancer Activities of 1,2,4-Triazole-3-thiol Derivatives.
Conclusion and Future Perspectives
The 4-substituted 1,2,4-triazole-3-thiol core represents a highly versatile and pharmacologically significant scaffold. Its straightforward and modular synthesis allows for the creation of diverse chemical libraries, while the reactive thiol group provides a handle for extensive structural modifications. The breadth of demonstrated biological activities—from antimicrobial and antifungal to anticonvulsant and anticancer—underscores its status as a privileged structure in drug discovery.[5][9][11][16]
Future research should focus on several key areas:
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways for the most potent compounds is crucial for rational drug design and optimization.
Pharmacokinetic Profiling: Moving beyond in vitro studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is a necessary step toward clinical development.
Combating Drug Resistance: The unique structures of these triazoles may offer new avenues to combat resistance in microbes and cancer cells.[10][12] Exploring their efficacy in resistant models is a high-priority research direction.
Dual-Action Therapeutics: As seen in the case of anticonvulsant and antioxidant activity, designing single molecules that can modulate multiple targets offers a promising strategy for treating complex diseases like pharmacoresistant epilepsy.[15]
The continued exploration of the chemical space around the 4-substituted 1,2,4-triazole-3-thiol scaffold holds immense promise for the development of the next generation of therapeutic agents.
References
Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. (2021). ScienceRise: Pharmaceutical Science.
Wieczorek, M., et al. (2014). Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of 1,2,4-Triazole-3-thione- Based Compounds. Molecules. Available at: [Link]
Joshi, S. D., et al. (2016). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]
Pocrifka, L. A., et al. (2020). 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
The search of new biologically active compounds with antibacterial and antifungal activity among 1,2,4-triazole-3-thiol derivatives with the remnants of thiophene. (2016). ScienceRise: Pharmaceutical Science.
Berest, G. G., et al. (2016). Screening Investigation of Novel 1,2,4-Triazole-3-Thione Derivatives on Anticonvulsant Activity. International Journal of Pharmacy and Pharmaceutical Sciences.
Saeed, A., et al. (2012). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Medicinal Chemistry Research.
Kumar, A., et al. (2013). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica.
Hraishawi, R. M. O., & Alyahyaoy, H. A. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. International Journal of Green Pharmacy.
Pocrifka, L. A., et al. (2020). 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Sharma, D., et al. (2012). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. International Journal of Pharmaceutical & Biological Archives.
Berest, G. G., et al. (2017). Screening Investigation of Novel 1,2,4-Triazole-3-Thione Derivatives on Anticonvulsant Activity. Science Publishing Group. Available at: [Link]
Alam, M. A., et al. (2019). Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. Journal of Pharmacy and Pharmacology. Available at: [Link]
Chemical properties of amino- and thio-derivatives of 1,2,4-triazoles. (2016). ScienceRise: Pharmaceutical Science.
Anticancer Properties of 1,2,4-Triazoles. (2023). ISRES Publishing.
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Petrikaite, V., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules. Available at: [Link]
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Demirbas, N., et al. (2004). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Turkish Journal of Chemistry. Available at: [Link]
Lesyk, R., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one. Molecular Diversity Preservation International. Available at: [Link]
Cheremisyn, V. V., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Chemistry of Heterocyclic Compounds. Available at: [Link]
Osipov, D. A., et al. (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. International Journal of Molecular Sciences. Available at: [Link]
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discovery and history of 5-mercapto-1,2,4-triazoles
An In-depth Technical Guide to the Discovery and History of 5-Mercapto-1,2,4-Triazoles Abstract The 5-mercapto-1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science. This five-membe...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Discovery and History of 5-Mercapto-1,2,4-Triazoles
Abstract
The 5-mercapto-1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science. This five-membered heterocyclic ring, distinguished by a sulfur substituent, is a privileged structure found in a multitude of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive exploration of the discovery and historical development of this crucial chemical entity. It delves into the foundational synthetic methodologies that enabled its initial creation and the subsequent evolution of more refined and versatile synthetic routes. For researchers, scientists, and drug development professionals, this document offers not just a historical overview, but also a detailed examination of the chemical principles, experimental protocols, and the logical progression from fundamental synthesis to widespread application.
The Dawn of Triazole Chemistry: A Historical Prelude
The journey into the world of 5-mercapto-1,2,4-triazoles begins with the characterization of their parent ring system. The term "triazole" was first coined in 1885 by Bladin to describe the five-membered carbon-nitrogen heterocyclic ring.[1][2] The late 19th and early 20th centuries saw the development of foundational methods for constructing the 1,2,4-triazole core, which laid the groundwork for the later synthesis of its mercapto derivatives.
Key among these early methods were:
The Pellizzari Reaction (1894): Discovered by Guido Pellizzari, this reaction involves the condensation of an amide and an acyl hydrazide to form a 1,2,4-triazole.[3][4] While effective, the reaction often requires high temperatures and can result in low yields.[4]
The Einhorn-Brunner Reaction (1905): This reaction, first described by Alfred Einhorn and later expanded upon by Karl Brunner, synthesizes 1,2,4-triazoles from the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[5][6][7] A significant feature of this reaction is its predictable regioselectivity when using unsymmetrical imides, where the acyl group from the stronger corresponding carboxylic acid preferentially occupies the 3-position of the triazole ring.[6][7]
These pioneering efforts in synthesizing the core 1,2,4-triazole ring were critical, as they established the fundamental principles of ring closure and functionalization that would be adapted for the creation of more complex derivatives, including the vitally important 5-mercapto-1,2,4-triazoles.
Pioneering Syntheses of the 5-Mercapto-1,2,4-Triazole Scaffold
The introduction of the mercapto (-SH) group at the 5-position of the 1,2,4-triazole ring unlocked a new dimension of chemical reactivity and biological potential. This functional group exists in a tautomeric equilibrium with its thione (-C=S) form, which significantly influences its chemical behavior and biological interactions. The most direct and historically significant methods for constructing this scaffold rely on building the heterocyclic ring from precursors already containing the requisite sulfur atom.
The Thiosemicarbazide Cyclization Route
One of the most versatile and widely employed methods for synthesizing 5-mercapto-1,2,4-triazoles is the cyclization of substituted thiosemicarbazides. This approach involves the reaction of a thiosemicarbazide with a carboxylic acid or its derivative (such as an acid chloride or ester). The reaction proceeds via an initial acylation of the thiosemicarbazide followed by an intramolecular cyclization and dehydration, typically promoted by a basic medium.
The general mechanism involves the nucleophilic attack of the terminal nitrogen of the thiosemicarbazide on the carbonyl carbon of the acylating agent, followed by ring closure through the attack of the other terminal nitrogen onto the newly formed carbonyl, and subsequent elimination of water to yield the aromatic triazole ring. The choice of base (e.g., NaOH, KOH, or sodium methoxide) and reaction conditions can be tailored to the specific substrates.
A generalized workflow for the synthesis of 5-mercapto-1,2,4-triazoles.
The Thiocarbohydrazide Route for 4-Amino Derivatives
A closely related and highly effective method involves the use of thiocarbohydrazide. This symmetrical molecule serves as an excellent precursor for 4-amino-5-mercapto-1,2,4-triazoles, which are themselves versatile building blocks for more complex heterocyclic systems.[8][9] In this synthesis, thiocarbohydrazide is heated with a carboxylic acid. The reaction proceeds through a condensation and cyclization mechanism, yielding the desired 3-substituted-4-amino-5-mercapto-1,2,4-triazole.[1]
Synthesis from Acid Hydrazides and Carbon Disulfide
This powerful two-step method is particularly important for the synthesis of 4-amino-5-mercapto-1,2,4-triazoles.[9]
Step 1: Formation of Potassium Dithiocarbazinate. An acid hydrazide is reacted with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) in an alcoholic solvent. This reaction forms a stable potassium acyldithiocarbazate salt.[8]
Step 2: Cyclization with Hydrazine Hydrate. The isolated potassium salt is then treated with hydrazine hydrate (N₂H₄·H₂O). Heating this mixture leads to cyclization, with the elimination of potassium sulfide and water, to afford the target 4-amino-5-mercapto-1,2,4-triazole.[10]
This method is highly reliable and has been extensively used to generate a vast library of derivatives for biological screening.[9]
Key reaction pathway from acid hydrazides to 4-amino-5-mercapto-1,2,4-triazoles.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of these historical methods, this section details a representative experimental protocol for a common synthesis. Trustworthiness in synthetic chemistry is built upon reproducible and clearly articulated procedures.
Protocol: Synthesis of 4-Amino-3-phenyl-5-mercapto-1,2,4-triazole
This protocol is based on the widely used method of reacting a potassium dithiocarbazinate salt with hydrazine hydrate.[9][10]
Step 1: Synthesis of Potassium 3-benzoyldithiocarbazate
Reactant Preparation: Dissolve potassium hydroxide (5.6 g, 0.1 mol) in absolute ethanol (100 mL). Cool the solution to below 10 °C in an ice bath.
Addition of Hydrazide: To this cooled solution, add benzoyl hydrazide (13.6 g, 0.1 mol) with stirring.
Formation of the Salt: Add carbon disulfide (7.6 g, 0.1 mol) dropwise to the mixture over 30 minutes, ensuring the temperature remains below 10 °C.
Stirring and Isolation: Continue stirring the mixture for 4-6 hours at room temperature. The precipitated potassium salt is then collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Step 2: Cyclization to form 4-Amino-3-phenyl-5-mercapto-1,2,4-triazole
Reactant Mixture: Suspend the dried potassium 3-benzoyldithiocarbazate (0.05 mol) in water (50 mL).
Addition of Hydrazine: Add hydrazine hydrate (99%, 5 mL, approx. 0.1 mol) to the suspension.
Reflux: Heat the mixture under reflux for 4-5 hours. During this time, the color of the reaction mixture may change, and the evolution of hydrogen sulfide gas (H₂S) may be observed (perform in a well-ventilated fume hood).
Work-up and Precipitation: Cool the reaction mixture to room temperature. Carefully acidify the solution with dilute hydrochloric acid or acetic acid to a pH of approximately 5-6.
Isolation and Purification: The white solid product that precipitates out is collected by vacuum filtration, washed thoroughly with cold water, and dried. The crude product can be recrystallized from ethanol to yield pure crystals.
From Synthesis to Significance: The Rise of Biological Applications
The development of reliable synthetic routes for 5-mercapto-1,2,4-triazoles was the catalyst for an explosion of research into their biological properties. The unique electronic and structural features of the scaffold—a planar, aromatic ring system with potent hydrogen bond donor/acceptor capabilities and a reactive thiol group—make it an ideal pharmacophore for interacting with biological targets.
A timeline of interest reveals a shift from purely synthetic exploration to targeted drug design:
Mid-20th Century: Initial reports on the synthesis and characterization of various derivatives.
Late 20th Century: Discovery of potent biological activities, leading to extensive screening programs. Compounds containing the 1,2,4-triazole ring were found to have a wide range of activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[8][11]
21st Century: The 5-mercapto-1,2,4-triazole scaffold is now recognized as a "privileged structure" in medicinal chemistry.[12] Research focuses on designing derivatives that target specific enzymes and signaling pathways, such as the PI3K/AKT pathway in cancer therapy.[12] The mercapto group often serves as a key coordinating ligand for metal ions in enzymes or as a handle for further functionalization to modulate solubility and target affinity.
The following table summarizes the key synthetic approaches and their primary outcomes.
Synthetic Method
Key Starting Materials
Primary Product Type
Historical Significance
Thiosemicarbazide Cyclization
Thiosemicarbazide, Carboxylic Acid
3,4-Disubstituted-5-mercapto-1,2,4-triazole
A fundamental, versatile, and direct route to the core scaffold.
Thiocarbohydrazide Cyclization
Thiocarbohydrazide, Carboxylic Acid
3-Substituted-4-amino-5-mercapto-1,2,4-triazole
Efficiently produces the 4-amino substituted scaffold, a key synthetic intermediate.[1]
A highly reliable and widely adopted two-step method for 4-amino derivatives.[9]
Conclusion
The history of 5-mercapto-1,2,4-triazoles is a compelling narrative of chemical innovation and scientific discovery. From the foundational ring-closure reactions developed over a century ago to the modern, highly optimized synthetic protocols, the journey reflects the evolution of organic chemistry itself. The early synthetic chemists who first constructed this heterocyclic core could not have foreseen the profound impact it would have on modern drug development. Today, the 5-mercapto-1,2,4-triazole scaffold remains a fertile ground for discovery, promising new therapeutic agents and advanced materials for years to come. This guide serves as a testament to the enduring value of fundamental synthetic chemistry and its pivotal role in addressing contemporary scientific challenges.
References
A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace.
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI.
Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. Der Pharma Chemica.
Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI.
A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. (PDF) ResearchGate.
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.
A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. Research Journal of Pharmacy and Technology.
Two decades of the synthesis of mono- and bis-aminomercapto[1][3][13]triazoles. RSC Publishing.
Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. PMC.
Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis. Benchchem.
A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023). PubMed.
Pellizzari reaction. Wikipedia.
Pinner triazine synthesis. Grokipedia.
The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research. Benchchem.
Two decades of the synthesis of mono- and bis-aminomercapto[1][3][13]triazoles. PMC.
Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers. Benchchem.
Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry. Beilstein Journals.
Einhorn‐Brunner reaction. Semantic Scholar.
1,3,4-THIADIAZOLE DERIVATIVES. LOCKSS.
Azide-alkyne Huisgen cycloaddition. Wikipedia.
Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole. Google Patents.
Facile preparation of polycyclic halogen-substituted 1,2,3-triazoles by using intramolecular Huisgen cycloaddition. RSC Publishing.
Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. International Journal of Pharmacy and Pharmaceutical Sciences.
Synthesis of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol: A Detailed Protocol for Researchers
Introduction and Significance The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and drug development, with derivatives exhibiting a broad spectrum of biological activities, including antifungal, antimic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Significance
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and drug development, with derivatives exhibiting a broad spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2] The title compound, 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol, represents a promising heterocyclic molecule for further functionalization and biological screening. Its unique combination of a mercapto group, a hydroxyl group, and a flexible methoxypropyl side chain offers multiple points for chemical modification, making it a versatile building block for the synthesis of novel therapeutic agents.
This application note provides a comprehensive and detailed protocol for the synthesis of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol. The described methodology is based on established principles of 1,2,4-triazole synthesis, primarily involving the base-catalyzed intramolecular cyclization of a 1,4-disubstituted thiosemicarbazide intermediate. The rationale behind each step is explained to provide researchers with a thorough understanding of the reaction mechanism and potential challenges.
Synthetic Strategy and Reaction Mechanism
The synthesis of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol is achieved through a two-step process, as illustrated in the workflow diagram below. The key steps are:
Formation of the Thiosemicarbazide Intermediate: The synthesis commences with the nucleophilic addition of carbohydrazide to 3-methoxypropyl isothiocyanate. This reaction forms the crucial intermediate, 1-(3-methoxypropyl)thiosemicarbazide.
Base-Catalyzed Cyclization: The thiosemicarbazide intermediate undergoes an intramolecular cyclization reaction in the presence of a base, typically sodium hydroxide or potassium hydroxide.[3][4][5] This step leads to the formation of the desired 1,2,4-triazole ring. Subsequent acidification of the reaction mixture precipitates the final product.
The reaction mechanism for the base-catalyzed cyclization involves the deprotonation of the hydrazinic nitrogen, followed by a nucleophilic attack on the carbonyl carbon of the carbamoyl moiety, leading to the formation of a five-membered ring. Subsequent dehydration yields the stable 1,2,4-triazole ring.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists
Applications: Antifungal Discovery, Anti-Inflammatory Profiling, Metalloenzyme Inhibition
Executive Summary & Mechanistic Rationale
The compound 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol represents a highly functionalized heterocyclic scaffold with immense potential in modern drug discovery. The 1,2,4-triazole core, particularly when substituted with mercapto (thiol) or hydroxyl groups, exists in a dynamic state of thiol-thione tautomerism. This structural flexibility allows the sulfur and nitrogen atoms to act as soft nucleophiles, making them privileged pharmacophores for coordinating with metalloenzymes.
Based on the structure-activity relationships (SAR) of related triazole analogs, this application note outlines a dual-target in vitro screening cascade focusing on two primary therapeutic avenues:
Antifungal Activity via CYP51 Inhibition: The azole class of antifungals acts as Type II inhibitors, where the basic nitrogen of the triazole ring coordinates directly with the heme iron of the lanosterol 14α-demethylase (CYP51) enzyme, disrupting fungal cell membrane synthesis[1]. The flexible 3-methoxypropyl arm at the N4 position is hypothesized to extend into the CYP51 access channel, potentially overcoming target-based resistance mutations[1].
Anti-Inflammatory Activity via 15-Lipoxygenase (15-LOX) Inhibition: Recent studies have identified 1,2,4-triazole-3-thiol derivatives as potent inhibitors of 15-LOX, an enzyme responsible for generating pro-inflammatory leukotrienes[2]. The mercapto-triazole core interacts with the non-heme iron and hydrophobic pockets of the LOX active site, offering a novel approach to anti-inflammatory lead generation[3].
To ensure that observed enzyme inhibition is target-specific and not an artifact of broad cellular toxicity, this protocol integrates a preliminary cytotoxicity counter-screen.
Screening Workflow
Figure 1: In vitro screening workflow for 1,2,4-triazole derivatives.
Experimental Protocols: A Self-Validating System
Protocol I: Cytotoxicity Profiling (MTT Assay)
Causality & Rationale: Before evaluating enzyme inhibition, we must establish the therapeutic window. Compounds that induce non-specific membrane lysis or mitochondrial toxicity will yield false positives in phenotypic assays. We utilize Human Mononuclear Cells (MNCs) to establish a baseline for human systemic toxicity[3].
Step-by-Step Methodology:
Cell Preparation: Isolate human MNCs using density gradient centrifugation (e.g., Ficoll-Paque). Seed cells in a 96-well plate at a density of
1×105
cells/well in RPMI-1640 medium supplemented with 10% FBS.
Compound Preparation: Dissolve 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol in 100% DMSO to create a 10 mM stock. Dilute in culture media to achieve final test concentrations (e.g., 10, 50, 125, 250 µM). Critical: Ensure final DMSO concentration remains
≤0.5%
to prevent solvent-induced cytotoxicity.
Incubation: Add 10 µL of the diluted compound to the wells (total volume 100 µL). Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
Self-Validating Controls:
Positive Control: Doxorubicin (10 µM) to confirm assay sensitivity to cell death.
Vehicle Control: 0.5% DMSO in media to establish 100% baseline viability.
Detection: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals using 100 µL of DMSO.
Readout: Measure absorbance at 570 nm using a microplate reader. Calculate % viability relative to the vehicle control. Proceed to Phase 2 only if viability is >80% at 125 µM.
Causality & Rationale: Soybean 15-LOX is utilized as a highly homologous, stable, and cost-effective surrogate for human 15-LOX[3]. The assay measures the formation of the conjugated diene 13-hydroperoxyoctadecadienoic acid (13-HPODE) from linoleic acid, which absorbs strongly at 234 nm.
Step-by-Step Methodology:
Buffer Preparation: Prepare 50 mM Borate buffer (pH 9.0).
Enzyme & Substrate: Prepare Soybean 15-LOX (Sigma-Aldrich) at a concentration of 200 U/mL in borate buffer. Prepare linoleic acid substrate by dissolving it in ethanol, then diluting it in buffer to a final concentration of 250 µM.
Reaction Assembly: In a UV-transparent 96-well microplate, combine:
10 µL of test compound (serial dilutions from 100 µM to 0.1 µM).
20 µL of 15-LOX enzyme solution.
150 µL of Borate buffer.
Pre-incubation: Incubate the mixture at 25°C for 5 minutes to allow the compound to coordinate with the enzyme's active site.
Initiation & Controls:
Initiate the reaction by adding 20 µL of the linoleic acid substrate.
Positive Controls: Quercetin or Baicalein (known 15-LOX inhibitors)[2][3].
Negative Control: Buffer replacing the enzyme (background absorbance).
Kinetic Readout: Immediately monitor the increase in absorbance at 234 nm continuously for 10 minutes. Calculate the initial reaction velocity (
V0
) and determine the IC₅₀ using non-linear regression.
Protocol III: Antifungal Susceptibility (Phenotypic MIC Assay)
Causality & Rationale: While isolated CYP51 binding assays prove target engagement, the compound must successfully penetrate the complex fungal cell wall to be viable. We utilize the Clinical and Laboratory Standards Institute (CLSI) M27 microbroth dilution method against Candida albicans[4].
Step-by-Step Methodology:
Inoculum Preparation: Subculture C. albicans (e.g., ATCC 90028) on Sabouraud Dextrose Agar. Suspend colonies in sterile saline to match a 0.5 McFarland standard. Dilute 1:1000 in RPMI-1640 broth (buffered to pH 7.0 with MOPS) to achieve
∼1×103
to
5×103
CFU/mL.
Plate Setup: Dispense 100 µL of the test compound (serially diluted in RPMI-1640 from 64 µg/mL to 0.125 µg/mL) into a 96-well U-bottom plate.
Inoculation: Add 100 µL of the fungal inoculum to each well.
Self-Validating Controls:
Positive Control: Fluconazole and Voriconazole (standard CYP51 inhibitors)[4].
Growth Control: Inoculum + 0.5% DMSO (no drug).
Sterility Control: Uninoculated media.
Incubation & Readout: Incubate at 35°C for 24-48 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration that results in a prominent reduction (
≥50%
) in visible growth compared to the growth control.
Data Presentation & Interpretation
To facilitate rapid decision-making, all quantitative data from the screening cascade should be summarized in a standardized matrix. Below is a representative data structure demonstrating how the results for 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol should be evaluated against reference standards.
Test Article
Cytotoxicity (MNCs) CC₅₀ (µM)
15-LOX Inhibition IC₅₀ (µM)
Antifungal MIC (C. albicans) MIC₅₀ (µg/mL)
Selectivity Index (SI) (CC₅₀ / IC₅₀)
5-Mercapto-4-(3-methoxypropyl)-triazole
To be determined
To be determined
To be determined
Calculate post-assay
Quercetin (15-LOX Control)
> 200.0
4.86 ± 0.14
N/A
> 41.1
Baicalein (15-LOX Control)
> 200.0
2.24 ± 0.13
N/A
> 89.2
Fluconazole (CYP51 Control)
> 250.0
N/A
0.25 - 1.0
> 250.0
Doxorubicin (Toxicity Control)
2.5 ± 0.3
N/A
N/A
N/A
Interpretation Note: A successful hit for this scaffold should demonstrate an IC₅₀ for 15-LOX under 15 µM[3] or an MIC against C. albicans under 8 µg/mL[4], while maintaining a CC₅₀ > 100 µM in the MTT assay, ensuring a robust Selectivity Index (SI > 10).
References
Muzaffar, S., et al. (2024). Molecular hybrids of substituted phenylcarbamoylpiperidine and 1,2,4-triazole methylacetamide as potent 15-LOX inhibitors: Design, synthesis, DFT calculations and molecular docking studies. University of Southern Denmark (SDU). Available at:[Link][3]
Alsulaimany, M., et al. (2025). Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors. RSC Medicinal Chemistry. Available at:[Link][1]
National Institutes of Health (NIH). (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. PMC. Available at: [Link][2]
National Institutes of Health (NIH). (2011). Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. PubMed. Available at:[Link][4]
Application Notes and Protocols for Determining the Antimicrobial Activity of Triazole Compounds
Introduction Triazole compounds represent a cornerstone of antifungal therapy, widely utilized in both clinical and agricultural settings.[1][2] Their efficacy stems from a specific mode of action that targets a crucial...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Triazole compounds represent a cornerstone of antifungal therapy, widely utilized in both clinical and agricultural settings.[1][2] Their efficacy stems from a specific mode of action that targets a crucial pathway in fungal cell survival. However, the emergence of antifungal resistance necessitates robust and standardized methods for evaluating the susceptibility of fungal pathogens to these agents.[3][4] These application notes provide researchers, scientists, and drug development professionals with detailed protocols and expert insights for accurately assessing the in vitro antimicrobial activity of novel and established triazole compounds. The methodologies described herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[3][5]
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The antifungal activity of triazoles is primarily attributed to their inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 or cyp51 gene).[5][6] This enzyme is a critical catalyst in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[7][8] By binding to the heme iron atom in the active site of the enzyme, triazoles disrupt the conversion of lanosterol to ergosterol.[2] This disruption leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[6][7] The consequences of this are twofold: increased membrane permeability and dysfunction of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth (fungistatic effect) or, at higher concentrations, cell death (fungicidal effect).[7][8] A secondary mechanism of action involving the negative feedback regulation of HMG-CoA reductase has also been proposed.[9]
Caption: Inhibition of the ergosterol biosynthesis pathway by triazole compounds.
Core Methodologies for Susceptibility Testing
The selection of an appropriate assay for determining the antimicrobial activity of triazole compounds depends on the specific research question, throughput requirements, and the nature of the fungal isolate being tested. The most widely accepted and utilized methods are detailed below.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is considered the gold-standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[5] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[7]
Dissolve the triazole compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).[7] The final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced toxicity.
Preparation of Fungal Inoculum:
For Yeasts (e.g., Candida albicans):
Subculture the yeast onto an SDA plate and incubate at 35°C for 24-48 hours.
Select several well-isolated colonies and suspend them in sterile saline.
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[7]
For Molds (e.g., Aspergillus fumigatus):
Grow the mold on a PDA plate at 35°C for 5-7 days to promote sporulation.
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface.
Transfer the conidial suspension to a sterile tube and allow larger particles to settle for 3-5 minutes.
Adjust the conidial suspension to a transmittance of 80-82% at 530 nm.
Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.[7]
Preparation of Microtiter Plates:
Add 100 µL of RPMI-1640 to wells in columns 2-11 of a 96-well plate.
Add 200 µL of the working triazole solution (e.g., 16 µg/mL in RPMI-1640) to the wells in column 1.
Perform two-fold serial dilutions by transferring 100 µL from column 1 to column 2, mixing thoroughly, and continuing this process to column 10. Discard 100 µL from column 10.
Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no inoculum).
Inoculation and Incubation:
Inoculate wells in columns 1-11 with 100 µL of the final fungal inoculum.
Incubate the plate at 35°C for 24-48 hours for most yeasts and 24-72 hours for molds.[7]
Reading the MIC:
The MIC is the lowest concentration of the triazole compound at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.[7] This can be determined visually or with a microplate reader. For azoles, trailing (reduced but persistent growth at concentrations above the MIC) can occur. The endpoint should be read as the lowest concentration that produces a significant decrease in turbidity.
Caption: Workflow for the Broth Microdilution MIC Assay.
The MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.[7] This assay is a valuable extension of the MIC test to determine if a compound is fungicidal or fungistatic.
Protocol: MFC Assay
Procedure:
Following the determination of the MIC, take a 10-20 µL aliquot from each well of the microtiter plate that shows no visible growth.
Spot-inoculate the aliquots onto a sterile SDA or PDA plate.
Incubate the plates at 35°C for 24-72 hours, or until growth is visible in the subculture from the growth control well.
The MFC is the lowest concentration of the triazole that results in no fungal growth on the subculture plate.
Agar Disk Diffusion Assay
The disk diffusion method is a simpler, qualitative or semi-quantitative alternative to broth microdilution.[11] It involves placing paper disks impregnated with a specific concentration of a triazole onto an agar plate inoculated with the test fungus. The drug diffuses into the agar, and the diameter of the zone of growth inhibition is measured.
Protocol: Agar Disk Diffusion Assay
Materials:
Mueller-Hinton (MH) agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts)
Sterile paper disks (6 mm)
Fungal inoculum prepared as for the broth microdilution assay.
Procedure:
Inoculation of Agar Plate:
Dip a sterile cotton swab into the standardized inoculum suspension and rotate it against the side of the tube to remove excess fluid.
Streak the swab evenly over the entire surface of the MH agar plate in three directions to ensure confluent growth.
Application of Disks:
Aseptically apply paper disks impregnated with known concentrations of the triazole compound onto the surface of the inoculated agar plate.
Gently press the disks to ensure complete contact with the agar.
Incubation:
Incubate the plates at 35°C for 24-48 hours.
Measurement of Inhibition Zones:
Measure the diameter of the zone of complete growth inhibition (including the disk) to the nearest millimeter.
Application Notes and Protocols for the Anticancer Evaluation of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol
Introduction: The Rationale for Investigating 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol as an Anticancer Agent The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of nu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Rationale for Investigating 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol as an Anticancer Agent
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, anti-inflammatory, and notably, anticancer properties.[1][2] The development of novel anticancer agents remains a paramount challenge in medicine, driven by the need for therapies with improved efficacy, better safety profiles, and the ability to overcome drug resistance.[3] Derivatives of 1,2,4-triazole have emerged as promising candidates in oncology, acting through diverse mechanisms such as the inhibition of crucial signaling pathways, induction of apoptosis, and cell cycle arrest.[4][5]
Compounds bearing the 5-mercapto-1,2,4-triazole moiety, in particular, have demonstrated significant antiproliferative activity against various tumor cell lines.[6][7] Mechanistic studies on related structures suggest that they may target key enzymes involved in cancer progression. For instance, some triazole derivatives function as inhibitors of kinases like VEGFR-2 or interfere with critical cell survival pathways such as the PI3K/AKT pathway, which is frequently dysregulated in human cancers.[5][6][8][9][10]
This document provides a comprehensive set of protocols for the systematic evaluation of a novel, rationally designed derivative, 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol (herein referred to as MTPT). The proposed workflow is designed to first establish its cytotoxic potential across a panel of relevant human cancer cell lines, subsequently elucidate its primary mechanism of action, and finally, validate its efficacy in a preclinical in vivo model. These protocols are intended for researchers in drug discovery and oncology, providing a robust framework for assessing the therapeutic potential of MTPT.
Part 1: Foundational In Vitro Evaluation
The initial phase of evaluation is critical for determining whether MTPT possesses anticancer activity worthy of further investigation. This involves quantifying its ability to inhibit cancer cell growth and understanding the primary cellular response to the compound.
Protocol 1: Broad-Spectrum Cytotoxicity Assessment via MTT Assay
Principle and Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11][12] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. This assay provides a robust, high-throughput method to determine the half-maximal inhibitory concentration (IC₅₀) of MTPT—a key measure of a drug's potency.[13] The selection of a diverse panel of cancer cell lines is crucial to identify potential tissue-specific activity.[14]
Step-by-Step Methodology:
Cell Culture:
Select a panel of human cancer cell lines. Recommended initial lines include MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), Hela (cervical cancer), and HT-29 (colorectal cancer), as these are commonly used for screening triazole derivatives.[13][14][15][16][17]
Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[13]
Maintain cells in a humidified incubator at 37°C with 5% CO₂.[13]
Cell Seeding:
Harvest cells during their exponential growth phase.
Seed 5,000-10,000 cells per well in 100 µL of medium into 96-well microtiter plates.
Incubate for 24 hours to allow for cell attachment.[13]
Compound Preparation and Treatment:
Prepare a 10 mM stock solution of MTPT in dimethyl sulfoxide (DMSO).
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.
Remove the old medium from the plates and add 100 µL of the medium containing the various MTPT concentrations. Include vehicle control (DMSO) and untreated control wells.
Incubate the plates for 48-72 hours.
MTT Assay and Data Acquisition:
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
Measure the absorbance at 570 nm using a microplate reader.[13]
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of viability against the log of the MTPT concentration and use non-linear regression analysis to determine the IC₅₀ value.
Data Presentation:
Summarize the cytotoxicity data in a clear, tabular format.
Cancer Cell Line
Tissue of Origin
MTPT IC₅₀ (µM) [Hypothetical Data]
Doxorubicin (Positive Control) IC₅₀ (µM)
MCF-7
Breast Adenocarcinoma
12.8 ± 1.5
0.9 ± 0.1
A549
Lung Carcinoma
25.3 ± 2.8
1.5 ± 0.2
Hela
Cervical Cancer
9.5 ± 1.1
0.6 ± 0.07
HT-29
Colorectal Carcinoma
18.9 ± 2.2
1.1 ± 0.15
Protocol 2: Elucidation of Cell Death Mechanism via Annexin V-FITC/PI Apoptosis Assay
Principle and Rationale: Once cytotoxicity is established, it is crucial to determine how MTPT induces cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents as it typically does not elicit an inflammatory response.[13] This assay uses flow cytometry to differentiate between healthy, apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.[13]
Step-by-Step Methodology:
Cell Treatment:
Seed cells (e.g., Hela, based on hypothetical IC₅₀) in 6-well plates and grow to ~70% confluency.
Treat cells with MTPT at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.
Cell Harvesting and Staining:
Harvest both adherent and floating cells and wash with cold PBS.
Resuspend the cell pellet in 1X Annexin V binding buffer.
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]
Incubate for 15 minutes at room temperature in the dark.[13]
Flow Cytometry Analysis:
Analyze the stained cells using a flow cytometer.
Quantify the cell populations:
Live cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Necrotic cells: Annexin V-negative and PI-positive.
Part 2: Mechanistic Pathway Investigation
With evidence of apoptosis induction, the next logical step is to investigate the upstream signaling pathways affected by MTPT. Based on the literature for related 1,2,4-triazole compounds, the PI3K/AKT pathway is a plausible and highly relevant target in cancer therapy.[6][7][9][10]
Hypothesized Mechanism of Action:
MTPT may act as an inhibitor of a key kinase within the PI3K/AKT signaling cascade. This pathway is critical for promoting cell survival, proliferation, and growth. Its inhibition would lead to the deactivation of downstream anti-apoptotic proteins (like Bcl-2) and the activation of pro-apoptotic proteins, ultimately triggering programmed cell death.[6]
Caption: Hypothetical inhibition of the PI3K/AKT pathway by MTPT.
Experimental Validation (Protocol Outline):
Western Blot Analysis: Treat cancer cells with MTPT and probe for key proteins in the PI3K/AKT pathway. A decrease in the phosphorylation of AKT (p-AKT) and downstream targets would provide strong evidence for pathway inhibition.
Part 3: Preclinical In Vivo Efficacy Assessment
Positive in vitro results must be validated in a living organism to assess a compound's true therapeutic potential, considering factors like pharmacokinetics and toxicity. The human tumor xenograft model is a cornerstone of preclinical oncology research.[18][19][20]
Protocol 3: Subcutaneous Human Tumor Xenograft Model
Principle and Rationale: This model involves implanting human cancer cells into immunodeficient mice (e.g., athymic nude or SCID mice), where they grow into solid tumors.[18] The efficacy of MTPT is then evaluated by measuring its ability to inhibit tumor growth compared to a vehicle-treated control group. This model provides crucial data on a compound's in vivo activity and tolerability before it can be considered for clinical trials.[21][22]
Caption: Standard workflow for an in vivo xenograft efficacy study.
Step-by-Step Methodology:
Animal Model and Cell Implantation:
Use 6-8 week old female athymic nude mice.
Harvest cancer cells (e.g., Hela) and resuspend in a 1:1 mixture of PBS and Matrigel.
Subcutaneously inject 5 x 10⁶ cells into the right flank of each mouse.[18]
Tumor Growth and Group Randomization:
Monitor tumor growth using calipers.
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
Group 1: Vehicle Control (e.g., saline with 5% DMSO, 5% Tween 80).
Group 2: MTPT (e.g., 25 mg/kg, intraperitoneal injection, daily).
Group 3: MTPT (e.g., 50 mg/kg, intraperitoneal injection, daily).
Group 4: Positive Control (e.g., Doxorubicin).
Treatment and Monitoring:
Administer the assigned treatments for a defined period (e.g., 21 days).
Measure tumor volume and mouse body weight three times per week. Body weight is a key indicator of treatment-related toxicity.
Endpoint and Analysis:
At the end of the study, euthanize the mice and excise the tumors.
Measure the final tumor weight.
Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
Analyze body weight data to assess the tolerability of the compound.
Conclusion and Future Directions
This structured evaluation framework provides a comprehensive pathway for assessing the anticancer potential of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol. Positive outcomes from these studies—specifically, potent and selective in vitro cytotoxicity, clear evidence of apoptosis induction via a defined molecular pathway, and significant tumor growth inhibition in in vivo models without undue toxicity—would provide a strong rationale for advancing MTPT into further preclinical development, including formal toxicology studies and pharmacokinetic/pharmacodynamic (PK/PD) modeling.
References
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. Available at: [Link]
Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. Available at: [Link]
Design, Synthesis and Biological Activity Evaluation of S-Substituted 1H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer. PMC. Available at: [Link]
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. PMC. Available at: [Link]
Synthesis and Anticancer Evaluation of Some New Unsymmetrical 3,5-Diaryl-4H-1,2,4-Triazole Derivatives. TÜBİTAK. Available at: [Link]
Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. ResearchGate. Available at: [Link]
IN VIVO Screening Models of Anticancer Drugs. SciSpace. Available at: [Link]
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC. Available at: [Link]
100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. Available at: [Link]
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. ResearchGate. Available at: [Link]
Synthesis and Anticancer Evaluation of Some New Unsymmetrical 3,5-Diaryl-4H-1,2,4-Triazole Derivatives. ResearchGate. Available at: [Link]
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PubMed. Available at: [Link]
Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. PubMed. Available at: [Link]
A comprehensive review on triazoles as anticancer agents. DergiPark. Available at: [Link]
Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. Spandidos Publications. Available at: [Link]
The therapeutic efficacy of 1,2,3-triazoles in cancer. ResearchGate. Available at: [Link]
Anticancer properties of 1,2,4-triazole derivatives (literature review). National University of Pharmacy of the Ministry of Health of Ukraine. Available at: [Link]
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Available at: [Link]
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. World Journal of Pharmaceutical Research. Available at: [Link]
In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. Available at: [Link]
Anticancer Properties of 1,2,4-Triazoles. ISRES. Available at: [Link]
Synthesis and Cytotoxicity Evaluation of N-(5-mercapto-4H-1,2,4-triazol- 3-yl)-2-phenylacetamide Derivatives as Apoptosis Induce. Brieflands. Available at: [Link]
Evaluation of potential in vitro anticancer and antimicrobial activities of synthesized 5-mercapto-4-substituted 1, 2, 4 triazole derivative. Ukaaz Publications. Available at: [Link]
Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. PMC. Available at: [Link]
anti-inflammatory properties of 1,2,4-triazole derivatives
Application Note: Preclinical Evaluation of 1,2,4-Triazole Derivatives as Selective Anti-Inflammatory Agents Mechanistic Rationale & Pharmacophore Utility The 1,2,4-triazole ring is a highly stable, five-membered heteroc...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Preclinical Evaluation of 1,2,4-Triazole Derivatives as Selective Anti-Inflammatory Agents
Mechanistic Rationale & Pharmacophore Utility
The 1,2,4-triazole ring is a highly stable, five-membered heterocyclic pharmacophore that functions as an exceptional for carboxylic acids, esters, and amides[1]. In the context of anti-inflammatory drug development, traditional non-steroidal anti-inflammatory drugs (tNSAIDs) non-selectively inhibit both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), leading to severe gastrointestinal and cardiovascular toxicities[2].
Recent drug design strategies have leveraged the 1,2,4-triazole scaffold to achieve remarkable COX-2 selectivity. The unique spatial geometry of the triazole ring allows it to insert into the larger hydrophilic side-pocket of the COX-2 active site, a region inaccessible in the COX-1 isoenzyme[3]. Furthermore, advanced diaryl-1,2,4-triazole hybrids have demonstrated dual-target capabilities, simultaneously inhibiting COX-2 and 5-Lipoxygenase (5-LOX), thereby suppressing both[1]. Beyond the arachidonic acid cascade, specific propionic acid-linked 1,2,4-triazoles exhibit potent immunomodulatory effects by downregulating pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-γ[4][5].
Inflammatory Pathway Visualization
Fig 1: Mechanism of 1,2,4-triazole derivatives targeting COX-2 and 5-LOX inflammatory pathways.
Quantitative Efficacy & Selectivity Profiling
To benchmark the therapeutic window of novel 1,2,4-triazole derivatives, their half-maximal inhibitory concentrations (IC50) are compared against standard clinical reference drugs. The Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) is the critical metric for predicting gastrointestinal safety[6].
As a Senior Application Scientist, I have structured the following protocols to ensure high-fidelity data acquisition. Each workflow is designed as a self-validating system to eliminate false positives caused by assay interference or compound aggregation.
Protocol 4.1: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay
Causality Rationale : We utilize a downstream Prostaglandin E2 (PGE2) competitive ELISA rather than a direct enzyme-binding assay. This ensures that the measured IC50 reflects true functional enzymatic inhibition, accounting for potential by the 1,2,4-triazole scaffold[3].
Self-Validation Checkpoint : Calculate the Z'-factor using the vehicle control (100% enzyme activity) and the reference standard (Celecoxib, 0% activity). Proceed with data analysis only if Z' ≥ 0.5, confirming assay robustness and an adequate signal-to-noise ratio.
Step-by-Step Methodology :
Enzyme Preparation : Reconstitute human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).
Compound Incubation : Pre-incubate the enzymes with serial dilutions of the 1,2,4-triazole derivatives (0.001 µM to 100 µM) for 15 minutes at 37°C.
Reaction Initiation : Add arachidonic acid (substrate) at a final concentration of 10 µM. Incubate for exactly 2 minutes.
Termination & Quantification : Stop the reaction by adding stannous chloride (SnCl2) to reduce unstable PGH2 into stable PGF2α/PGE2. Quantify the prostanoid products using a competitive ELISA read at 412 nm.
Data Analysis : Plot log(inhibitor) vs. normalized response to calculate the IC50 and Selectivity Index[1][6].
Protocol 4.2: In Vivo Carrageenan-Induced Paw Edema Model
Causality Rationale : Carrageenan injection induces a well-characterized biphasic inflammatory response. The early phase (0–2 hours) is mediated by histamine and serotonin release, whereas the delayed phase (3–5 hours) is strictly driven by COX-2-mediated prostaglandin synthesis. Measuring paw volume specifically at the 3-hour mark isolates and quantifies the of the triazole derivatives[6][7].
Self-Validation Checkpoint : The contralateral paw injected with sterile saline serves as an internal negative control to normalize baseline systemic stress. A positive control group (Indomethacin 10 mg/kg) must demonstrate ≥50% edema reduction at 3 hours to validate the model's sensitivity[7].
Step-by-Step Methodology :
Animal Preparation : Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment, allowing water ad libitum.
Dosing : Administer the 1,2,4-triazole derivatives (e.g., 50 mg/kg) or vehicle orally via gavage[7].
Induction : One hour post-dosing, inject 0.1 mL of 1% freshly prepared λ-carrageenan suspension into the sub-plantar tissue of the right hind paw. Inject 0.1 mL sterile saline into the left hind paw.
Measurement : Use a plethysmometer to measure paw volume at 0, 1, 2, 3, and 5 hours post-injection.
Calculation : Calculate the percentage of edema inhibition: % Inhibition =[1 - (Vt - V0)treated / (Vt - V0)control] × 100.
Protocol 4.3: Ex Vivo PBMC Cytokine Modulation Assay
Causality Rationale : Evaluating TNF-α and IL-6 release in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) confirms whether the triazole derivative possesses broader beyond the arachidonic acid pathway[4][5].
Self-Validation Checkpoint : Perform a concurrent MTT or CellTiter-Glo viability assay. If compound toxicity reduces PBMC viability below 90%, the corresponding cytokine reduction must be discarded as an artifact of cell death rather than true anti-inflammatory activity[4].
Step-by-Step Methodology :
Cell Isolation : Isolate human PBMCs from whole blood using density gradient centrifugation (Ficoll-Paque).
Seeding : Seed PBMCs at
1×106
cells/mL in RPMI-1640 medium supplemented with 10% FBS.
Treatment : Pre-treat cells with non-toxic concentrations of 1,2,4-triazole derivatives (e.g., 10-100 µg/mL) for 1 hour[4].
Stimulation : Add LPS (1 µg/mL) to stimulate cytokine production. Incubate for 24 hours at 37°C in 5% CO2.
Harvest & Analysis : Centrifuge the plates, collect the supernatant, and quantify TNF-α, IL-6, and IFN-γ levels using multiplex flow cytometry or standard ELISA kits[5].
References
Title : Novel 1-[4-(Aminosulfonyl)phenyl]-1H-1,2,4-triazole derivatives with remarkable selective COX-2 inhibition: design, synthesis, molecular docking, anti-inflammatory and ulcerogenicity studies
Source : European Journal of Medicinal Chemistry
URL :[Link]
Title : Evaluation of Anthelmintic and Anti-Inflammatory Activity of 1,2,4-Triazole Derivatives
Source : Molecules (PMC)
URL :[Link]
Title : Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives
Source : International Journal of Molecular Sciences (MDPI)
URL :[Link]
Title : Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety
Source : International Journal of Molecular Sciences (MDPI)
URL :[Link]
Title : Analgesic and anti-inflammatory investigation of 1,2,4-triazole derivatives in rats
Source : Journal of Medical Palliative & Care (ResearchGate)
URL :[Link]
Title : New Diaryl-1,2,4-triazolo[3,4-a]pyrimidine Hybrids as Selective COX-2/sEH Dual Inhibitors with Potent Analgesic/Anti-inflammatory and Cardioprotective Properties
Source : ACS Omega
URL :[Link]
Title : Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors
Source : PMC / NIH
URL :[Link]
Application Notes and Protocols for the Analytical Method Development of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol
Abstract This document provides a comprehensive guide for the development of analytical methods for the characterization and quantification of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol. Recognizing the growing...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the development of analytical methods for the characterization and quantification of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol. Recognizing the growing importance of novel triazole derivatives in pharmaceutical research and development, this guide furnishes detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be robust and adaptable, serving as a foundational framework for researchers, scientists, and drug development professionals. Emphasis is placed on the scientific rationale behind experimental choices and the imperative of rigorous method validation in accordance with international guidelines.
Introduction and Physicochemical Profile
5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol is a substituted 1,2,4-triazole, a class of heterocyclic compounds known for a wide range of biological activities.[1][2] The presence of a mercapto group and a polar side chain suggests specific analytical challenges, including potential for oxidation and the need for careful chromatographic condition selection.
Property
Estimated Value/Characteristic
Rationale & Implications for Analysis
pKa
Weakly acidic/basic
The 1,2,4-triazole ring system is generally weakly basic.[3][4] The presence of the mercapto and hydroxyl groups may impart acidic character. pH of the mobile phase will be a critical parameter for achieving consistent retention and peak shape in HPLC.
logP
Low to moderate
The methoxypropyl side chain adds some lipophilicity, but the triazole ring with mercapto and hydroxyl groups is polar.[5] This suggests suitability for reversed-phase HPLC.
UV Absorbance
λmax likely between 210-260 nm
Substituted 4-amino-5-mercapto-1,2,4-triazoles exhibit UV maxima in this range.[6] A photodiode array (PDA) detector is recommended for initial method development to determine the optimal wavelength.
Tautomerism
Exists in thione tautomeric form
The mercapto group is likely to exist predominantly as a thione (C=S) in the solid state and in solution, which influences its chemical reactivity and spectral properties.[1]
High-Performance Liquid Chromatography (HPLC-UV) Method Development
HPLC-UV is a robust and widely accessible technique for the quantification of pharmaceutical compounds. The following protocol is a recommended starting point for the analysis of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol.
Rationale for Method Design
A reversed-phase HPLC method is proposed due to the predicted moderate polarity of the analyte. A C18 column is a versatile and common choice for the initial separation of a wide range of pharmaceutical compounds. The mobile phase will consist of an aqueous buffer and an organic modifier to allow for gradient elution, which is effective for eluting compounds with varying polarities and for cleaning the column after each injection.
Experimental Protocol
2.2.1. Materials and Reagents
Reference standard of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol
HPLC-grade acetonitrile
HPLC-grade methanol
Purified water (18.2 MΩ·cm)
Formic acid (or other suitable buffer components)
Sample diluent: 50:50 (v/v) acetonitrile:water
2.2.2. Standard and Sample Preparation
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol.
Working Standards: Prepare a series of working standards by diluting the stock solution with the sample diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation: Dissolve the sample containing the analyte in the sample diluent to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
2.2.3. HPLC Conditions
Parameter
Recommended Setting
Justification
Column
C18, 4.6 x 150 mm, 5 µm
Provides good retention and resolution for a wide range of compounds.
Mobile Phase A
0.1% Formic acid in water
Provides a controlled pH to ensure consistent ionization state of the analyte.
Mobile Phase B
0.1% Formic acid in acetonitrile
Acetonitrile is a common organic modifier with good UV transparency.
Gradient
10% B to 90% B over 15 minutes
A broad gradient is recommended for initial method development to ensure elution of the analyte and any impurities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Provides better peak shape and reproducible retention times.
Injection Volume
10 µL
A typical injection volume for analytical HPLC.
Detection
UV at 230 nm (or λmax determined by PDA)
Based on the expected absorbance range for similar compounds.[6]
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development
For higher sensitivity and selectivity, especially in complex matrices, an LC-MS/MS method is recommended.
Rationale for Method Design
LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target analyte. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode will be used for quantification, providing high specificity by monitoring a specific precursor-to-product ion transition.
Experimental Protocol
3.2.1. Materials and Reagents
As per HPLC-UV method, but using LC-MS grade solvents.
3.2.2. Standard and Sample Preparation
Prepare standards and samples as described for the HPLC-UV method, but at lower concentrations appropriate for the sensitivity of the mass spectrometer (e.g., in the ng/mL range).
3.2.3. LC-MS/MS Conditions
Parameter
Recommended Setting
Justification
LC System
UHPLC system
Provides better resolution and faster analysis times.
Column
C18, 2.1 x 50 mm, 1.8 µm
A smaller dimension column is suitable for the lower flow rates used in LC-MS.
Mobile Phase A
0.1% Formic acid in water
Formic acid is a volatile buffer compatible with mass spectrometry.
Mobile Phase B
0.1% Formic acid in acetonitrile
Gradient
5% B to 95% B over 5 minutes
A faster gradient can be used with a UHPLC system.
Flow Rate
0.4 mL/min
Appropriate for a 2.1 mm ID column.
Column Temperature
40 °C
Injection Volume
2 µL
Mass Spectrometer
Triple quadrupole
Required for MRM experiments.
Ionization Source
Electrospray Ionization (ESI)
Suitable for polar compounds.
Polarity
Positive and Negative
Both should be evaluated during method development. The triazole nitrogens can be protonated (positive mode), and the hydroxyl or thione groups can be deprotonated (negative mode).
MRM Transitions
To be determined
Infuse a standard solution of the analyte to determine the precursor ion (M+H)+ or (M-H)- and optimize fragmentation to identify suitable product ions.
Workflow for LC-MS/MS Method Development
Caption: Workflow for developing an LC-MS/MS method.
Analytical Method Validation
Once the analytical methods are developed, they must be validated to ensure they are fit for their intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][7]
Validation Parameters
The following parameters should be evaluated:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing blank samples and spiked samples.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing samples with known concentrations of the analyte (e.g., spiked samples).
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This should be evaluated at three levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Within-laboratory variations (different days, different analysts, different equipment).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Decision Tree for Method Selection
Caption: A simple decision tree for selecting the appropriate analytical method.
Conclusion
The analytical methods outlined in this document provide a solid foundation for the analysis of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol. It is imperative that the proposed starting conditions are optimized and the final methods are rigorously validated to ensure the generation of reliable and accurate data. These application notes are intended to empower researchers to confidently develop and implement robust analytical methodologies for this and other novel triazole compounds.
References
Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. (2024). MDPI. Retrieved from [Link]
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025). MDPI. Retrieved from [Link]
Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. (2024). ResearchGate. Retrieved from [Link]
ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency. Retrieved from [Link]
UV–Vis, Fluorescence, and Resonance Raman Spectroscopic and Density Functional Theoretical Studies on 3-Amino-1,2,4-triazole: Microsolvation and Solvent-Dependent Nonadiabatic Excited State Decay in Solution. (2018). ACS Publications. Retrieved from [Link]
The pKa values of 1,2,4-triazole and its alkyl derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. (n.d.). PMC. Retrieved from [Link]
Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. (n.d.). Ovidius University Annals of Chemistry. Retrieved from [Link]
Validation of Analytical Procedure Q2(R2). (2022). ICH. Retrieved from [Link]
Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles. (n.d.). PMC. Retrieved from [Link]
Application Notes & Protocols: A Researcher's Guide to the Experimental Design for Testing Novel Triazole Derivatives
Introduction: The Enduring Potential of the Triazole Scaffold The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. From the pioneering antifungal flucon...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Enduring Potential of the Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. From the pioneering antifungal fluconazole to modern anticancer agents, triazole derivatives have demonstrated a remarkable capacity to interact with critical biological targets.[1][2] Their success stems from the unique electronic properties of the triazole ring and its ability to coordinate with metallic ions in enzyme active sites, most notably the heme iron in cytochrome P450 enzymes.[3][4][5] The primary mechanism for many antifungal triazoles is the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.[3][4][6] This disruption of the fungal cell membrane leads to growth inhibition and cell death.[3][5]
The continued emergence of drug-resistant pathogens and the need for more selective and potent therapeutics drive the exploration of novel triazole derivatives.[7] This guide provides a comprehensive framework for the preclinical evaluation of these new chemical entities (NCEs), outlining a logical, field-proven progression from initial synthesis to in vivo efficacy studies. It is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind each experimental step to ensure scientific integrity and accelerate the identification of promising clinical candidates.
Section 1: Foundational Characterization of Novel Triazole Derivatives
Before any biological assessment, a thorough understanding of the compound's physicochemical properties is non-negotiable. This foundational step ensures data reproducibility and provides critical insights that will influence all subsequent stages of development.[8]
1.1. Rationale for Physicochemical Profiling
The purity, stability, and solubility of a new chemical entity (NCE) are fundamental parameters that dictate its "drug-like" properties.[9][10] An impure compound can lead to misleading biological data, where the observed activity may stem from a highly potent impurity rather than the intended molecule. Poor solubility can hinder absorption and lead to underestimated potency in aqueous-based biological assays.[10] Therefore, early and rigorous characterization is a cornerstone of successful drug discovery.[9]
1.2. Core Protocol: Purity and Identity Verification
Objective: To confirm the chemical identity and assess the purity of the synthesized triazole derivative.
Methodology:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the correct arrangement of atoms.
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is preferred for its accuracy.
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the purity of the compound. A reversed-phase HPLC method is typically employed, and purity is assessed by the area under the curve (AUC) at a specific wavelength (e.g., 254 nm).
Success Criterion: Purity should typically be ≥95% for compounds advancing to detailed biological screening.
Section 2: The In Vitro Screening Funnel: From Hit to Lead
The in vitro screening process is a multi-stage funnel designed to efficiently identify compounds with the desired biological activity while filtering out non-specific or toxic molecules.
Caption: Experimental Workflow for In Vitro Screening.
The goal of primary screening is to rapidly assess a library of novel triazoles to identify "hits" with activity against the biological target of interest (e.g., a fungal pathogen or a cancer cell line).
Protocol: MTT Assay for Anticancer Screening
This colorimetric assay is a widely used method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[11]
Objective: To determine the cytotoxic effect of novel triazole derivatives on a cancer cell line.
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).[11]
96-well sterile microplates.
Step-by-Step Procedure:
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]
Compound Treatment: Prepare serial dilutions of the triazole compounds. Replace the old medium with fresh medium containing the desired concentrations of the compounds (e.g., from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and an untreated control.[11]
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours).
MTT Addition: Remove the treatment medium and add 100 µL of fresh serum-free medium plus 20 µL of MTT reagent to each well. Incubate for 4 hours at 37°C, protected from light.[11]
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals.[11][12]
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11][13]
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The concentration that inhibits 50% of cell growth (IC50) is determined by plotting viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
2.2. Cytotoxicity and Selectivity Profiling
A promising therapeutic agent must be selective, meaning it should affect the target (e.g., cancer cells) more than non-target cells (healthy host cells).[14][15] The Selectivity Index (SI) is a critical metric for evaluating this.[16]
Rationale: High potency is meaningless if a compound is equally toxic to healthy cells. Cytotoxicity profiling against a non-cancerous cell line (e.g., HEK293 embryonic kidney cells or primary human fibroblasts) is essential to rule out pan-assay interference compounds and general toxins.[14]
Calculation: The Selectivity Index is calculated as:
Interpretation: A higher SI value (typically >10) is desirable, as it indicates that the compound is preferentially toxic to the cancer cells.[16]
Compound ID
IC50 (MCF-7, µM)
IC50 (HEK293, µM)
Selectivity Index (SI)
Triazole-A
0.8
> 100
> 125
Triazole-B
1.2
5.5
4.6
Triazole-C
25.6
> 100
> 3.9
Doxorubicin
0.5
2.1
4.2
In this hypothetical dataset, Triazole-A emerges as the most promising lead candidate due to its potent anticancer activity and high selectivity index, significantly outperforming the standard chemotherapy drug Doxorubicin in terms of selectivity.
Section 3: Unraveling the Mechanism of Action (MoA)
Once a potent and selective lead compound is identified, understanding how it works at a molecular level is crucial. MoA studies provide confidence that the compound engages its intended target and elicits the desired downstream biological effects.[17][18][19]
3.1. Target Engagement Assays
Target engagement assays confirm that the drug candidate physically interacts with its intended protein target within a cellular context.[17][20]
Rationale: Demonstrating target engagement provides a direct link between the compound's structure and its biological activity, which is a key pillar for assessing the quality of a drug candidate.[17] For antifungal triazoles, this often involves assessing the inhibition of lanosterol 14α-demethylase.[3][4]
Example Method (Cellular Thermal Shift Assay - CETSA): This technique measures the change in the thermal stability of a protein when a ligand is bound. Drug binding typically stabilizes the target protein, increasing its melting temperature. This shift can be quantified using techniques like Western blotting or mass spectrometry.[21]
3.2. Cellular Pathway Analysis
MoA studies often investigate downstream cellular events triggered by target engagement. For anticancer agents, this frequently involves analyzing effects on the cell cycle and apoptosis (programmed cell death).
Caption: Antifungal Mechanism of Action for Triazoles.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI), a fluorescent dye that binds to DNA, to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[22][23]
Objective: To determine if the triazole derivative causes cell cycle arrest at a specific phase.
PI staining solution (containing PI and RNase A).[22]
Step-by-Step Procedure:
Harvest Cells: Collect approximately 1x10⁶ cells from both treated and control samples.
Wash: Wash the cells with cold PBS.
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 2 hours at -20°C.[23][25]
Rehydration & Staining: Centrifuge to remove ethanol and wash the cells with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[23]
Incubation: Incubate for 20-30 minutes at room temperature, protected from light.[23]
Acquisition: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.[22]
Data Analysis: The resulting histogram shows peaks corresponding to the G0/G1 phase (2n DNA content), G2/M phase (4n DNA content), and the S phase (intermediate DNA content). A potent anticancer agent may cause an accumulation of cells in a specific phase, indicating cell cycle arrest.
Section 4: In Vivo Efficacy and Preclinical Assessment
Promising candidates from in vitro studies must ultimately be tested in a living organism to evaluate their efficacy and pharmacokinetic properties.
4.1. Animal Models of Disease
The choice of animal model is critical and must be relevant to the human disease being studied.
For Antifungals: A common model is the murine model of disseminated candidiasis, where mice are systemically infected with a pathogenic strain of Candida albicans.[26][27] Efficacy is often measured by the reduction in fungal burden in target organs (like the kidneys) or by an increase in the survival rate of treated animals compared to a control group.[26][28]
For Anticancer Agents: Xenograft models are frequently used, where human tumor cells are implanted into immunocompromised mice. The efficacy of the triazole derivative is assessed by its ability to reduce tumor volume over time.
4.2. Pharmacokinetic (PK) Studies
Pharmacokinetics describes what the body does to a drug.[29][30] These studies, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are essential for determining a drug's dosing regimen and predicting its behavior in humans.[29][31][32]
Key Parameters:
Absorption/Bioavailability: How much of the drug reaches the systemic circulation after administration.
Distribution: Where the drug travels in the body.
Metabolism: How the drug is chemically modified by the body (e.g., in the liver).
Excretion: How the drug and its metabolites are eliminated from the body.[29]
Importance: Understanding the PK profile is critical for optimizing dosing regimens to ensure that the drug concentration at the target site remains above the effective level (e.g., the MIC for an antifungal) for a sufficient duration.[27][29][33]
Conclusion: A Pathway to Clinical Translation
The experimental design outlined in this guide provides a robust and logical framework for the preclinical evaluation of novel triazole derivatives. By starting with rigorous physicochemical characterization, moving through a systematic in vitro screening funnel, elucidating the mechanism of action, and culminating in relevant in vivo efficacy models, researchers can build a comprehensive data package. This methodical approach enhances the probability of identifying lead candidates with a high potential for successful clinical translation, ultimately contributing to the development of next-generation therapeutics.
References
Target Engagement Assays in Early Drug Discovery. National Center for Biotechnology Information. Available from: [Link]
Assaying cell cycle status using flow cytometry. National Center for Biotechnology Information. Available from: [Link]
Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]
Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available from: [Link]
Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. Available from: [Link]
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Target Engagement Assays in Early Drug Discovery. PubMed. Available from: [Link]
A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. National Center for Biotechnology Information. Available from: [Link]
Small Molecules and their Impact in Drug Discovery. Mantell Associates. Available from: [Link]
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Application Notes and Protocols for High-Throughput Screening of a 5-Mercapto-4H-1,2,4-triazol-3-ol Library
Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide range of biological targets.[1] This five-membered heterocyclic ring, containing three nitrogen atoms, exhibits a unique combination of metabolic stability, hydrogen bonding capacity, and the ability to act as a bioisostere for amide and ester groups.[1] These properties have led to the development of numerous successful drugs with broad-spectrum biological activities, including antifungal (e.g., Fluconazole), anticancer (e.g., Letrozole), and antiviral (e.g., Ribavirin) agents.[1][2][3]
The specific scaffold of interest, 5-mercapto-4H-1,2,4-triazol-3-ol, and its derivatives offer additional chemical handles for interaction and library diversification. The mercapto group, in particular, can act as a key pharmacophore, engaging in crucial interactions with target proteins.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign with a focused library of 5-mercapto-4H-1,2,4-triazol-3-ol derivatives. We will detail the library synthesis, assay development and validation using a robust kinase inhibition assay, the screening workflow, and the subsequent hit validation cascade.
Part 1: Library Preparation - A Diversity-Oriented Approach
The success of any HTS campaign is fundamentally linked to the quality and diversity of the chemical library.[5] For the 5-mercapto-4H-1,2,4-triazol-3-ol scaffold, a diversity-oriented synthesis approach is recommended to explore a broad chemical space. The core triazole ring can be efficiently synthesized, and diversity can be introduced at multiple positions.
Core Synthesis Rationale
A common and effective method for the synthesis of the 4-amino-5-mercapto-1,2,4-triazole core involves the reaction of a carboxylic acid with thiocarbohydrazide.[4][6] This one-pot reaction is amenable to parallel synthesis, making it suitable for library generation.
Protocol: Parallel Synthesis of a 5-Mercapto-4H-1,2,4-triazol-3-ol Library
This protocol is designed for a 96-well plate format, enabling the generation of a diverse library by varying the starting carboxylic acid.
Materials:
Thiocarbohydrazide
A diverse set of carboxylic acids (R-COOH)
Pyridine
D(-)-galactonic acid γ-lactone (as an example for a specific derivative, can be substituted)[7]
Aromatic aldehydes (R'-CHO)
Phenacyl bromides (R''-COCH2Br)
Anhydrous ethanol
96-well reaction blocks
Automated liquid handler (recommended)
Centrifugal evaporator
Step-by-Step Protocol:
Preparation of the Core Intermediate (4-amino-3-(substituted)-5-mercapto-1,2,4-triazole):
In each well of a 96-well reaction block, add a solution of a unique carboxylic acid (0.1 mmol) in pyridine (0.5 mL).
To each well, add thiocarbohydrazide (0.1 mmol).
Seal the reaction block and heat at 100-110°C for 4-6 hours.[7]
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
Upon completion, cool the reaction block to room temperature.
Add water (1 mL) to each well and acidify with dilute HCl to precipitate the product.
Isolate the solids by filtration or centrifugation.
Wash the solids with water and dry under vacuum.
Library Diversification (Example Reactions):
Schiff Base Formation: To each well containing the core intermediate (0.05 mmol) in 75% ethanol (0.5 mL), add a unique aromatic aldehyde (0.05 mmol). Reflux for 4 hours, then concentrate to obtain the Schiff base derivatives.[7]
Triazolo[3,4-b][4][8][9]thiadiazine Formation: To each well containing the core intermediate (0.05 mmol) in anhydrous ethanol (0.5 mL), add a unique phenacyl bromide (0.05 mmol). Reflux for 6-8 hours, then cool to precipitate the cyclized products.[7]
Library Plating and Quality Control:
Dissolve the purified compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM.
Use an automated liquid handler to transfer the compound solutions to 384-well stock plates.
Perform quality control on a representative subset of the library using LC-MS and/or NMR to confirm identity and purity.
Part 2: High-Throughput Screening - A Kinase Inhibition Assay
Protein kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, particularly cancer.[8][9] The 1,2,4-triazole scaffold is a known hinge-binding motif in many kinase inhibitors. Therefore, screening our library against a representative kinase is a scientifically sound starting point.
Assay Principle: ADP-Glo™ Kinase Assay
The Promega ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[10][11] It is a robust and sensitive platform suitable for HTS.[10] The assay consists of two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal directly proportional to the ADP produced and, therefore, the kinase activity.[10][11]
Diagram: ADP-Glo™ Kinase Assay Workflow
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Protocol: HTS for Kinase Inhibitors
This protocol is optimized for a 384-well plate format.
Materials:
Kinase of interest (e.g., a tyrosine kinase like Src or a serine/threonine kinase like Aurora A)
Kinase substrate (specific to the chosen kinase)
ADP-Glo™ Kinase Assay Kit (Promega)
White, opaque 384-well assay plates
Acoustic liquid handler or pintool for compound transfer
Multimode plate reader with luminescence detection capability
Step-by-Step Protocol:
Compound Plating:
Prepare assay-ready plates by transferring a small volume (e.g., 20-50 nL) of the 10 mM library compound stocks into the 384-well assay plates using an acoustic liquid handler. This will result in a final assay concentration of approximately 10 µM.
Include appropriate controls:
Negative controls: Wells with DMSO only (no inhibitor).
Positive controls: Wells with a known inhibitor of the target kinase.
Assay Execution:
Prepare a master mix containing the kinase and its substrate in the appropriate kinase buffer.
Dispense the kinase/substrate mix into the assay plates containing the compounds.
Initiate the kinase reaction by adding ATP to all wells. The final reaction volume is typically 5-10 µL.
Incubate the plates at room temperature for the optimized reaction time (e.g., 60 minutes).
Signal Detection:
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]
Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate the luminescent signal. Incubate for 30-60 minutes at room temperature.[11]
Measure the luminescence signal using a plate reader.
Data Analysis and Hit Selection
1. Quality Control Metrics:
Before analyzing the inhibitory activity of the library compounds, it is crucial to assess the quality of the HTS assay.[5] The Z'-factor is a widely used statistical parameter for this purpose.[12]
A higher S/B ratio is generally better, but the Z'-factor is a more robust metric.
σ_pos and μ_pos are the standard deviation and mean of the positive controls, respectively.
σ_neg and μ_neg are the standard deviation and mean of the negative controls, respectively.
2. Hit Identification:
A common method for hit selection is to set a threshold based on the percentage of inhibition.[13]
A typical hit threshold is a percent inhibition greater than 50% or three standard deviations from the mean of the negative controls.
Part 3: Hit Validation and Characterization
The initial hits from a primary HTS campaign require a rigorous validation process to eliminate false positives and confirm their activity.[4][14]
Diagram: Hit Validation Funnel
Caption: The hit validation and characterization funnel.
Protocols for Hit Validation
Hit Confirmation and Dose-Response:
Re-test the initial hits in the primary assay, preferably in duplicate or triplicate, to confirm their activity.
For confirmed hits, perform a dose-response analysis by testing a serial dilution of the compound (e.g., 10-point, 3-fold dilution) to determine the half-maximal inhibitory concentration (IC50).
Orthogonal Assays:
To rule out assay-specific artifacts, validate the hits in an orthogonal assay that uses a different detection technology (e.g., a fluorescence-based assay if the primary screen was luminescence-based).
Selectivity Profiling:
Screen the confirmed hits against a panel of related kinases to assess their selectivity. A selective inhibitor is often more desirable as it is likely to have fewer off-target effects.
Cell-Based Assays:
Test the validated hits in a relevant cell-based assay to confirm their activity in a more physiological context. For an anticancer kinase target, this could involve a cell proliferation assay (e.g., MTT or CellTiter-Glo) using a cancer cell line that is dependent on the target kinase.
Part 4: Safety and Handling of Mercapto Compounds
Compounds containing a mercapto (thiol) group require specific handling precautions due to their potential reactivity and strong odor.[15]
Ventilation: Always handle 5-mercapto-4H-1,2,4-triazol-3-ol derivatives in a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses.
Waste Disposal: Dispose of all waste containing mercapto compounds as hazardous chemical waste according to institutional guidelines.
Conclusion
This application note provides a comprehensive framework for conducting a high-throughput screening campaign with a 5-mercapto-4H-1,2,4-triazol-3-ol library. By following a diversity-oriented synthesis approach, employing a robust HTS assay such as the ADP-Glo™ Kinase Assay, and implementing a rigorous hit validation cascade, researchers can effectively identify and characterize novel inhibitors with therapeutic potential. The inherent "drug-like" properties of the 1,2,4-triazole scaffold make this compound class a valuable starting point for drug discovery programs.
References
Journal of Chemical and Pharmaceutical Research. (2017). Overview of Mercapto-1,2,4-Triazoles: Synthesis, Chemical Reactions and Biological Importance. [Link]
Vidya, K., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. [Link]
Klink, T. A., et al. (2010). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. PMC. [Link]
Li, Z., et al. (2005). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. PMC. [Link]
ResearchGate. (n.d.). (New) 5-Substituted-4H-4-amino-3-mercapto-1,2,4-triazoles with Increased Complexing Capabilities. [Link]
MDPI. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]
DergiPark. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. [Link]
ResearchGate. (n.d.). Microwave-assisted synthesis of double-headed derivatives of (4- amino-5-mercapto-4H-1,2,4-triazol-3-yl)-ethan-1-ol and study of their biological activity. [Link]
ACS Publications. (2009). Enhanced HTS Hit Selection via a Local Hit Rate Analysis. [Link]
PubMed. (2012). Parallel synthesis of 1,2,4-triazole derivatives using microwave and continuous-flow techniques. [Link]
ResearchGate. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. [Link]
Science and Technology of Assay Development. (2024). On HTS: Hit Selection. [Link]
Chemical Communications (RSC Publishing). (n.d.). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. [Link]
MDPI. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]
ResearchGate. (n.d.). 1,2,4‐Triazoles. Improved synthesis of 5‐substituted 4‐amino‐3‐mer‐cato‐(4H)‐1,2,4‐triazoles and a facile route to 3,6‐disubstituted 1,2,4‐triazolo[3,4‐b][1,3,. [Link]
SciSpace. (2009). Qsar study by 1,2,4-triazoles using several physicochemical descriptors. [Link]
ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. [Link]
Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. [Link]
IntechOpen. (2013). Data Analysis Approaches in High Throughput Screening. [Link]
Cambridge MedChem Consulting. (2017). Analysis of HTS data. [Link]html)
Introduction: The 1,2,4-Triazole as a Privileged Scaffold
An Application Guide to 1,2,4-Triazoles in Medicinal Chemistry Prepared by: Gemini, Senior Application Scientist In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to 1,2,4-Triazoles in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a quintessential example of such a scaffold. Its prevalence is not coincidental but is rooted in a unique combination of physicochemical properties that make it exceptionally suitable for drug design. The 1,2,4-triazole nucleus is metabolically stable, possesses a significant dipole moment, and has the capacity for hydrogen bonding, acting as both a hydrogen bond donor and acceptor.[1][2] This allows it to form robust, specific interactions with biological targets.[2] Furthermore, it can serve as a bioisostere for amide, ester, and carboxylic acid groups, enabling chemists to fine-tune a molecule's properties while maintaining its core binding interactions.[3] These attributes have led to the successful development of 1,2,4-triazole derivatives across a vast spectrum of therapeutic areas, including antifungal, anticancer, antiviral, anti-inflammatory, and antibacterial applications.[4][5] Marketed drugs such as the antifungal Fluconazole, the anticancer agent Letrozole, and the antiviral Ribavirin underscore the profound impact of this versatile heterocycle on modern medicine.[2][6]
This guide provides an in-depth exploration of the core mechanisms, therapeutic applications, and practical experimental protocols associated with the 1,2,4-triazole scaffold, designed for researchers and scientists in the field of drug development.
Part 1: Core Mechanisms of Action
The therapeutic versatility of 1,2,4-triazole derivatives stems from their ability to interact with and modulate a wide range of biological targets, primarily enzymes. The specific mechanism is highly dependent on the substituents appended to the triazole core.
Antifungal Activity: Inhibition of Ergosterol Biosynthesis
The most prominent and well-documented mechanism of 1,2,4-triazoles is their potent antifungal activity.[7] This action is primarily achieved through the targeted inhibition of a crucial fungal enzyme, lanosterol 14α-demethylase (CYP51), which belongs to the cytochrome P450 family.[8][9][10]
Causality of Inhibition: The CYP51 enzyme is vital for the biosynthesis of ergosterol, a key component of the fungal cell membrane responsible for maintaining its structural integrity and fluidity.[7][8] The mechanism of inhibition is elegant and specific: the nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates directly with the heme iron atom located at the active site of the CYP51 enzyme.[11] This binding event blocks the demethylation of lanosterol, the enzyme's natural substrate. The consequence is twofold: a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[10] This disruption of the cell membrane leads to increased permeability, malfunction of membrane-bound enzymes, and ultimately, inhibition of fungal growth and replication. Recent studies have also uncovered a secondary mechanism where triazole-induced sterol perturbations trigger a negative feedback loop that downregulates HMG-CoA reductase, the rate-limiting enzyme in the ergosterol pathway, further enhancing the antifungal effect.[12]
Antifungal mechanism via CYP51 inhibition.
Anticancer Activity: A Multi-Target Approach
The 1,2,4-triazole scaffold is a key component in several anticancer drugs, acting through diverse mechanisms that target various hallmarks of cancer.[1][13]
Aromatase Inhibition: Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis. In hormone-receptor-positive breast cancers, estrogens act as growth promoters. 1,2,4-triazole-based drugs like Letrozole and Anastrozole function as potent and selective non-steroidal aromatase inhibitors.[7][1] Similar to the antifungal mechanism, the triazole's N4 atom binds to the enzyme's heme group, blocking its catalytic activity and thereby depriving the cancer cells of estrogen.
Tubulin Polymerization Inhibition: The microtubule network, formed by the polymerization of tubulin, is essential for cell division (mitosis). Disruption of this network is a validated anticancer strategy. Certain 1,2,4-triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][14]
Kinase Inhibition: Kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a common feature of cancer. Novel 1,2,4-triazole compounds have been developed as inhibitors of key oncogenic kinases, such as Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, which are crucial drivers in several cancer types.[14]
Diverse anticancer mechanisms of 1,2,4-triazoles.
Antiviral and Anti-inflammatory Mechanisms
Antiviral Activity: The archetypal antiviral 1,2,4-triazole is Ribavirin , a broad-spectrum agent effective against various RNA and DNA viruses.[15][16] Ribavirin is a prodrug that, once metabolized, mimics purine nucleosides (guanosine).[16] Its antiviral action is multifaceted, including the inhibition of viral RNA polymerase, interference with viral mRNA capping, and induction of lethal mutations in the viral genome.[16][17]
Anti-inflammatory Activity: Chronic inflammation is linked to numerous diseases. Certain 1,2,4-triazole derivatives exhibit significant anti-inflammatory properties by inhibiting prostaglandin-endoperoxide synthase (PTGS), more commonly known as cyclooxygenase (COX) enzymes.[18] These enzymes are responsible for producing prostaglandins, which are key mediators of inflammation and pain. By binding to the active site of COX-1 and COX-2, these compounds reduce the inflammatory response.[18] Some derivatives also work by inhibiting the production of nitric oxide and other reactive oxygen species.[18][19]
Part 2: Therapeutic Applications and Data
The following sections detail the application of 1,2,4-triazoles in specific therapeutic areas, supported by quantitative biological data.
Antifungal Agents
This is the most established application for 1,2,4-triazoles. The development of drugs like Fluconazole revolutionized the treatment of systemic fungal infections.[20]
Table 1: Antifungal Activity of 1,2,4-Triazole Derivatives
1,2,4-triazoles are integral to both targeted and cytotoxic cancer therapies. Research is highly active in developing novel derivatives that can overcome resistance and offer improved selectivity.[1][13][22]
Table 2: Anticancer Activity (IC₅₀) of Novel 1,2,4-Triazole Derivatives
The scaffold's versatility extends to numerous other conditions.
Antitubercular: Novel derivatives have shown potent activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) strains, by targeting enzymes like MmpL3.[24]
Anti-inflammatory: Hydrazone derivatives of 1,2,4-triazole have demonstrated significant COX-2 inhibition and in vivo anti-inflammatory effects in rat models.[18][25]
Neuroprotective: Certain derivatives protect neuronal cells from oxidative stress, a key factor in ischemic stroke, by activating the Nrf2 signaling pathway.[26]
Part 3: Experimental Protocols
The following protocols provide standardized, step-by-step methodologies for the synthesis and evaluation of 1,2,4-triazole derivatives. These protocols are designed to be self-validating by including necessary controls and clear endpoints.
Protocol 1: General Synthesis of 4-Amino-5-Aryl-4H-1,2,4-triazole-3-thiol
This protocol outlines a common multi-step synthesis for a key triazole intermediate, which can be further modified to create a library of compounds.[7] The causality behind each step is explained to provide a deeper understanding of the process.
General workflow for 1,2,4-triazole-3-thiol synthesis.
Action: In a round-bottom flask, dissolve the starting carboxylic acid (1.0 eq) in absolute ethanol. Add hydrazine hydrate (1.5 eq) dropwise while stirring. Reflux the mixture for 6-8 hours.
Causality: Refluxing provides the necessary activation energy for the nucleophilic acyl substitution reaction, where the hydrazine displaces the hydroxyl group of the carboxylic acid to form the hydrazide. Ethanol is a suitable polar protic solvent for both reactants.
Validation: Monitor reaction completion using Thin Layer Chromatography (TLC). The product spot should have a different Rf value from the starting material. After completion, cool the mixture and reduce the solvent under vacuum. The precipitated solid can be filtered and washed.
Step 2: Synthesis of Potassium Dithiocarbazate Salt (Int-2)
Action: Dissolve KOH (1.1 eq) in absolute ethanol. Add the synthesized acid hydrazide (1.0 eq) and stir until dissolved. Cool the mixture in an ice bath and add carbon disulfide (1.1 eq) dropwise over 30 minutes. Continue stirring for 12-16 hours at room temperature.
Causality: The KOH creates a basic environment. CS₂ is an excellent electrophile. The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the CS₂. The ice bath controls the initial exothermic reaction. Stirring overnight ensures the reaction goes to completion, forming the stable potassium salt.
Validation: The formation of a precipitate (the potassium salt) is a visual confirmation. Collect the precipitate by filtration and wash with a non-polar solvent like diethyl ether to remove unreacted CS₂.
Step 3: Cyclization to 4-Amino-1,2,4-triazole-3-thiol (Product)
Action: Suspend the potassium salt (1.0 eq) in water. Add an excess of hydrazine hydrate (2.0 eq) and reflux the mixture for 4-6 hours.
Causality: This is the key cyclization step. Under heat, the hydrazine facilitates an intramolecular condensation and cyclization, eliminating hydrogen sulfide gas (H₂S) and a molecule of water. This step must be performed in a well-ventilated fume hood due to the evolution of toxic H₂S gas.
Validation: The evolution of H₂S (rotten egg smell) is an indicator of the reaction's progress. After reflux, cool the reaction mixture and carefully acidify with dilute HCl. The desired triazole product is insoluble in the acidic aqueous medium and will precipitate out. Filter the solid, wash thoroughly with water to remove salts, and dry. The final structure should be confirmed by spectroscopic methods (NMR, IR, Mass Spec).
Protocol 2: In Vitro Anticancer Evaluation using MTT Assay
This protocol determines the cytotoxicity of a synthesized 1,2,4-triazole derivative against a cancer cell line. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
Cancer cell line (e.g., MCF-7, A549)
Complete growth medium (e.g., DMEM with 10% FBS)
Synthesized 1,2,4-triazole compound, dissolved in DMSO to make a stock solution
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO (cell culture grade)
96-well microtiter plates
Multichannel pipette, incubator (37°C, 5% CO₂)
Microplate reader (570 nm)
Procedure:
Cell Seeding:
Action: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
Causality: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase and have adhered to the plate, providing a healthy, uniform starting population for the experiment.
Compound Treatment:
Action: Prepare serial dilutions of the triazole compound stock solution in culture medium. Remove the old medium from the cells and add 100 µL of the fresh medium containing the various concentrations of the compound. Include a "vehicle control" (medium with DMSO, equivalent to the highest concentration used) and a "no treatment" control.
Causality: A dose-response curve is necessary to determine the IC₅₀ value. The vehicle control is critical to ensure that the solvent (DMSO) itself is not causing cytotoxicity.
Incubation:
Action: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
Causality: This duration is typically sufficient for cytotoxic or anti-proliferative effects to manifest.
MTT Addition and Formazan Solubilization:
Action: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Afterwards, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Causality: In viable cells, mitochondrial reductase enzymes convert the yellow, water-soluble MTT into purple, insoluble formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. DMSO is used to solubilize these crystals for spectrophotometric measurement.
Data Acquisition and Analysis:
Action: Read the absorbance of the plates at 570 nm using a microplate reader.
Validation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value. A clear dose-dependent decrease in viability validates the compound's cytotoxic effect.
References
Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (No URL provided)
An insight on medicinal attributes of 1,2,4-triazoles - PMC. [Link]
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (No URL provided)
Anticancer Properties of 1,2,4-Triazoles - ISRES. [Link]
Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives - Journal of Pharmaceutical Negative Results. [Link]
Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity - Taylor & Francis. [Link]
Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase - Taylor & Francis. [Link]
Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents - Johns Hopkins University. [Link]
Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed. [Link]
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - MDPI. [Link]
Anticancer properties of 1,2,4-triazole derivatives (liter
Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Deriv
Some 1,2,4‐triazole derivatives as potent anti‐inflammatory agents - ResearchGate. [Link]
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC. [Link]
A Review on Synthesis and Biological Activity of 1,2,4-triazole Deriv
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed. [Link]
Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC. [Link]
A Literature Review Focusing on the Antiviral Activity of[4][1][3] and[1][3][23]-triazoles. (No URL provided)
(PDF) Analgesic and anti-inflammatory investigation of 1,2,4- triazole derivatives in rats - ResearchGate. [Link]
Synthesis and biological evaluation of some novel 1,2,4-triazole derivatives - Der Pharma Chemica. [Link]
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI. [Link]
Evaluation of Anthelmintic and Anti-Inflammatory Activity of 1,2,4-Triazole Derivatives - MDPI. [Link]
A Literature Review Focusing on the Antiviral Activity of[4][1][3] and[1][3][23]-triazoles. [Link]
A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. [Link]
1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review - PubMed. [Link]
Antifungal Properties of 1,2,4-Triazoles - ISRES. [Link]
Recent Advances in 1,2,4‐Triazole Scaffolds as Antiviral Agents - ResearchGate. [Link]
A Comprehensive review on 1, 2,4 Triazole. - ijprajournal. [Link]
A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its derivatives - ResearchGate. [Link]
An insight on medicinal attributes of 1,2,4-triazoles - PubMed. [Link]
Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. [Link]
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. [Link]
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. [Link]
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - MDPI. [Link]
Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. [Link]
A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PubMed. [Link]
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. [Link]
(PDF) 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). [Link]
Technical Support Center: Synthesis of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol
Welcome to the technical support center for the synthesis of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the in...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. My insights are drawn from established principles of heterocyclic chemistry and field-proven methodologies.
I. Understanding the Synthesis: A Mechanistic Overview
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is a cornerstone in medicinal chemistry, providing scaffolds for a wide range of biologically active compounds.[1][2] The most common and reliable method for synthesizing 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol involves the base-catalyzed intramolecular dehydrative cyclization of a substituted thiosemicarbazide.[1]
The general synthetic pathway is a two-step process:
Formation of 4-(3-methoxypropyl)thiosemicarbazide: This intermediate is prepared by reacting 3-methoxypropyl isothiocyanate with hydrazine hydrate.
Cyclization to the Triazole: The thiosemicarbazide is then cyclized with a suitable one-carbon synthon, such as a carboxylic acid or its derivative, in the presence of a base.
Caption: General synthetic pathway for 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis.
Question 1: My overall yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors throughout the synthetic process. Let's break down the potential culprits and their solutions.
Incomplete Thiosemicarbazide Formation (Step 1):
Cause: The reaction between 3-methoxypropyl isothiocyanate and hydrazine hydrate may not have gone to completion. The nucleophilicity of hydrazine can be affected by the solvent and temperature.
Solution:
Solvent Choice: Use a protic solvent like ethanol or methanol to facilitate the reaction.
Temperature Control: The reaction is typically exothermic. Maintain the temperature between 0-5 °C during the addition of the isothiocyanate to prevent side reactions.
Stoichiometry: A slight excess of hydrazine hydrate (1.1-1.2 equivalents) can drive the reaction to completion.
Inefficient Cyclization (Step 2):
Cause: The choice of base and reaction temperature are critical for the cyclization step. An inappropriate base may not be strong enough to deprotonate the thiosemicarbazide, or excessive heat can lead to decomposition.
Solution:
Base Selection: A moderately strong base like sodium hydroxide or potassium hydroxide is commonly used.[3] The concentration of the base is also important; typically, a 2-8% aqueous solution is effective.
Temperature and Reflux Time: The reaction usually requires heating under reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reflux time, which can range from 4 to 10 hours.
Microwave-Assisted Synthesis: Consider using microwave irradiation for the cyclization step. This technique can significantly reduce reaction times and often leads to higher yields.[4]
Side Product Formation:
Cause: A common side product in triazole synthesis is the formation of a 1,3,4-thiadiazole derivative.[5] This can occur if the cyclization conditions favor the reaction of the sulfur atom with the carboxylic acid derivative.
Solution:
Control of Reaction Conditions: Carefully control the pH and temperature during cyclization. The use of a polyphosphate ester (PPE) as a cyclizing agent has been shown in some cases to favor the formation of thiadiazoles, so it should be used with caution.[5]
Purification: If thiadiazole formation is unavoidable, it can often be separated from the desired triazole product by column chromatography.
Question 2: I am observing multiple spots on my TLC plate after the cyclization reaction, even after a long reflux time. What could these be?
Answer: Multiple spots on a TLC plate indicate a mixture of compounds. Besides the starting material and the desired product, these could be:
Unreacted Thiosemicarbazide: If the cyclization is incomplete, you will see the starting thiosemicarbazide on your TLC.
1,3,4-Thiadiazole Side Product: As mentioned above, this is a common impurity.
Decomposition Products: Prolonged heating or excessively harsh basic conditions can lead to the decomposition of the starting material or the product.
To identify these spots, you can run co-spots with your starting material. If a pure standard of the potential side product is available, that can also be used.
Caption: Troubleshooting logic for low yield in the synthesis.
Question 3: The purification of the final product is challenging. What is the best method?
Answer: The purification of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol can be tricky due to its polar nature.
Recrystallization: This is often the most effective method for purifying the final product.
Solvent Selection: A good solvent system for recrystallization is typically a mixture of a polar solvent in which the compound is soluble at high temperatures (like ethanol or isopropanol) and a non-polar solvent in which it is less soluble (like water or hexane). Experiment with different solvent ratios to find the optimal conditions.
Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel can be used.
Eluent System: A gradient elution starting with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increasing the polarity by adding methanol is often effective.
Acid-Base Extraction: The acidic nature of the mercapto group and the basic nature of the triazole ring can be exploited for purification.
Dissolve the crude product in an aqueous base (e.g., 1M NaOH).
Wash with a non-polar organic solvent (e.g., dichloromethane or ether) to remove non-acidic impurities.
Acidify the aqueous layer with a mineral acid (e.g., 1M HCl) to precipitate the pure product.
Filter, wash with water, and dry.
III. Frequently Asked Questions (FAQs)
Q1: Can I use a different carboxylic acid for the cyclization step?
A1: Yes, but it will result in a different substituent at the 3-position of the triazole ring. For the synthesis of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol, formic acid is the appropriate choice as it provides the hydroxyl group at the 3-position after tautomerization of the initial product. Using other carboxylic acids will lead to different 3-substituted triazoles.[4]
Q2: Is it necessary to isolate the thiosemicarbazide intermediate?
A2: While it is possible to perform a one-pot synthesis, isolating and purifying the thiosemicarbazide intermediate is highly recommended. This allows you to characterize the intermediate and ensure its purity before proceeding to the cyclization step, which can significantly improve the yield and purity of the final product.
Q3: What are the safety precautions I should take during this synthesis?
A3:
Hydrazine Hydrate: is highly toxic and corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Isothiocyanates: are lachrymators and skin irritants. Handle with care in a fume hood.
Carbon Disulfide (if used as a precursor): is extremely flammable and toxic. All operations involving carbon disulfide should be conducted in a fume hood, away from ignition sources.
Hydrogen Sulfide (H₂S) evolution: The reaction of thiocarbohydrazide with certain reagents can release toxic and flammable H₂S gas.[6] Ensure adequate ventilation.
Q4: How can I confirm the structure of my final product?
A4: The structure of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol should be confirmed using a combination of spectroscopic techniques:
¹H NMR: To confirm the presence of the methoxypropyl group and the protons on the triazole ring.
¹³C NMR: To identify all the carbon atoms in the molecule.
FT-IR: To detect the characteristic functional groups, such as N-H, C=S, and C-O stretching vibrations.
Mass Spectrometry: To determine the molecular weight of the compound.
IV. Experimental Protocol: A Representative Method
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
Step 1: Synthesis of 4-(3-methoxypropyl)thiosemicarbazide
To a solution of hydrazine hydrate (1.1 eq) in ethanol (10 mL/g of isothiocyanate) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), add 3-methoxypropyl isothiocyanate (1.0 eq) dropwise over 30 minutes.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
Monitor the reaction progress by TLC (e.g., 1:1 ethyl acetate/hexane).
Once the reaction is complete, remove the solvent under reduced pressure.
The resulting solid can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure 4-(3-methoxypropyl)thiosemicarbazide.
Step 2: Synthesis of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol
To a solution of 4-(3-methoxypropyl)thiosemicarbazide (1.0 eq) in 8% aqueous sodium hydroxide (15 mL/g of thiosemicarbazide), add formic acid (1.2 eq).
Heat the reaction mixture to reflux for 6-8 hours. Monitor the progress of the reaction by TLC (e.g., 9:1 ethyl acetate/methanol).
After completion, cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of 5-6.
The precipitated solid is filtered, washed thoroughly with cold water, and dried under vacuum.
The crude product can be purified by recrystallization from ethanol to afford pure 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol.
V. Data Summary
Parameter
Recommended Condition
Potential Impact on Yield/Purity
Thiosemicarbazide Formation
Hydrazine Hydrate Stoichiometry
1.1 - 1.2 equivalents
Excess ensures complete reaction of the isothiocyanate.
Reaction Temperature
0-5 °C during addition, then room temp.
Controls exotherm and minimizes side reactions.
Cyclization
Base Concentration
2-8% NaOH or KOH
Affects the rate of cyclization; too high can cause degradation.
Reflux Time
4-10 hours (TLC monitored)
Insufficient time leads to incomplete reaction; excessive time can cause decomposition.
Purification
pH for Precipitation
5-6
Ensures complete precipitation of the product without redissolving it.
Recrystallization Solvent
Ethanol or Ethanol/Water
Crucial for obtaining a highly pure final product.
VI. References
Thiocarbohydrazides: Synthesis and Reactions - Scientific & Academic Publishing. (n.d.). Retrieved from [Link]
US4940815A - Process for the production of thiocarbohydrazide - Google Patents. (n.d.). Retrieved from
Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. - SciSpace. (n.d.). Retrieved from [Link]
(New) 5-Substituted-4H-4-amino-3-mercapto-1,2,4-triazoles with Increased Complexing Capabilities - ResearchGate. (n.d.). Retrieved from [Link]
Chemistry of carbohydrazide and thiocarbohydrazide - PDF Free Download. (n.d.). Retrieved from [Link]
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). Retrieved from [Link]
Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1,3-thiazoles and 1,3,4-thiadiazines | Jordan Journal of Chemistry (JJC). (n.d.). Retrieved from [Link]
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Molecular Biosciences. Retrieved from [Link]
Synthesis of Novel Derivatives of 4-Amino-3-(2-Furyl)-5-Mercapto-1,2,4-Triazole as Potential HIV-1 NNRTIs - MDPI. (2007). Retrieved from [Link]
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC. (n.d.). Retrieved from [Link]
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI. (2025). Retrieved from [Link]
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - DergiPark. (2023). Retrieved from [Link]
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC. (2022). Retrieved from [Link]
Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC. (n.d.). Retrieved from [Link]
SYNTHESIS OF NOVEL -MERCAPTO-S-TRIAZOLO[,-C-~. (n.d.). Retrieved from [Link]
(PDF) Thiocarbohydrazides: Synthesis and Reactions - ResearchGate. (n.d.). Retrieved from [Link]
Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. (2024). Retrieved from [Link]
Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PMC - NIH. (2024). Retrieved from [Link]
The Utility of Thiocarbohydrazide for Generating Novel Triazole and Pyrazole Derivatives Containing a Sulfur Moiety as Anti - ChemRxiv. (n.d.). Retrieved from [Link]
Determination of Triazole Derivative Metabo- lites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili - eurl-pesticides.eu. (n.d.). Retrieved from [Link]
A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. (n.d.). Retrieved from [Link]
Improved syntheses of 5‐substituted‐4‐amino‐3‐mercapto‐(4H)‐1,2,4‐triazoles. (2025). Retrieved from [Link]
A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. (2012). Retrieved from [Link]
Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives - MDPI. (2025). Retrieved from [Link]
Synthesis of Schiff bases of 4-amino-3-mercapto-5-pyridin-4yl-4H-1,2,4-triazole and their evaluation as. (n.d.). Retrieved from [Link]ight)
purification challenges of polar triazole compounds
Welcome to the Technical Support Center for Chromatography and Purification. As a Senior Application Scientist, I frequently consult with researchers facing the notoriously difficult task of isolating polar triazole comp...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Chromatography and Purification. As a Senior Application Scientist, I frequently consult with researchers facing the notoriously difficult task of isolating polar triazole compounds.
The 1,2,4-triazole moiety is a critical pharmacophore in drug development, but its inherent physicochemical properties—extreme polarity, low volatility, and the presence of multiple basic nitrogen atoms—create a "perfect storm" of purification challenges[1]. Standard protocols often fail because they do not account for the thermodynamic and kinetic drivers of these molecules.
This guide is designed to move beyond basic troubleshooting. By understanding the causality behind your experimental choices, you can build self-validating purification systems that ensure high yield and purity.
Part 1: Mechanistic FAQs (Understanding the "Why")
Q1: Why do my highly polar triazoles elute in the void volume on standard C18 columns?A1: Retention in Reversed-Phase (RP) HPLC relies on the analyte partitioning into the non-polar C18 stationary phase. Highly polar triazoles have a stronger thermodynamic affinity for polar mobile phases (like water or methanol) than for the hydrophobic C18 alkyl chains[1]. Because they fail to partition into the stationary phase, they wash out immediately in the solvent front[1].
Q2: What causes severe peak tailing when purifying nitrogen heterocycles like triazoles on silica?A2: Peak tailing is driven by secondary interactions. The nitrogen atoms in the triazole ring possess lone pairs that act as strong hydrogen bond acceptors and potential coordination sites for trace metal ions[1]. When using silica-based stationary phases, these nitrogens interact strongly with residual, unendcapped, acidic silanol groups on the silica surface[1]. This causes the compound to desorb slowly and unevenly, resulting in a tailing peak.
Q3: How do I choose between RP-HPLC and HILIC for triazole derivatives?A3: The choice is strictly dictated by the analyte's partition coefficient (LogP). RP-HPLC is the standard starting point for moderately polar or lipophilic derivatives (e.g., voriconazole, itraconazole). However, for highly polar triazoles or metabolites (e.g., triazole alanine) that show zero retention on C18, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory[1],. HILIC operates via an orthogonal mechanism, relying on the analyte partitioning into a water-enriched layer immobilized on a polar stationary phase[1].
Part 2: Troubleshooting Guide (Problem - Cause - Solution)
Problem 1: Compound streaks heavily during normal-phase flash chromatography.
Cause: The triazole is too polar for the stationary/mobile phase combination, leading to strong adsorption, or it was not fully dissolved before loading[2].
Solution: First, verify complete dissolution. If streaking persists, modify the mobile phase by adding a highly polar, protic modifier (e.g., 1-5% methanol or triethylamine) to the eluent to competitively disrupt silanol interactions[2]. Alternatively, switch to an amine-functionalized silica or alumina stationary phase[2].
Problem 2: Low yield or "oiling out" after recrystallization of triazolium salts.
Cause: Triazole salts are ionic, giving them significantly different solubility profiles than their neutral counterparts (highly soluble in polar solvents, insoluble in nonpolar ones)[2]. If the melting point of the salt is lower than the boiling point of the solvent, the compound will "oil out" as a separate liquid phase rather than forming a crystal lattice[2].
Solution: Employ an anti-solvent crystallization approach. Dissolve the salt in a minimum volume of cold polar solvent, then dropwise add an anti-solvent (a nonpolar solvent in which the salt is insoluble) until turbidity persists[2]. Cool the system slowly to promote nucleation.
Problem 3: Poor separation from co-eluting polar impurities during synthesis.
Cause: Polar starting materials and synthetic byproducts often share similar partition coefficients with the target triazole in standard solvent systems[1].
Solution: Systematically vary the solvent composition or switch to an orthogonal separation mode (e.g., moving from RP-HPLC to HILIC) to exploit different retention mechanisms (hydrogen bonding vs. hydrophobic partitioning)[1],[2].
Part 3: Experimental Workflows & Logical Relationships
To streamline your method development, follow the decision matrix below to determine the optimal chromatographic mode for your specific triazole derivative.
Decision matrix for selecting RP-HPLC vs. HILIC for polar triazole purification.
Mechanistic pathway of polar triazole retention in Hydrophilic Interaction Liquid Chromatography.
Part 4: Self-Validating Experimental Protocols
Protocol 1: HILIC Purification for Highly Polar Triazoles
This protocol is designed for polar metabolites that fail to retain on traditional C18 columns[3].
System Validation Check: Inject a blank followed by a known polar triazole standard. Monitor the peak asymmetry factor (
As
). An
As
between 0.9 and 1.2 validates that secondary silanol interactions have been successfully suppressed by the buffer system[4].
Sample Preparation: Dissolve the crude triazole mixture in a diluent that strictly matches the initial mobile phase conditions (e.g., 90% Acetonitrile).
Causality: Injecting a highly aqueous sample into a HILIC system will instantly disrupt the delicate water-enriched layer on the stationary phase, causing severe peak distortion and breakthrough[3].
Column Selection: Install a HILIC column featuring a silica, amide, or zwitterionic stationary phase[5].
Column Equilibration: Flush the column with at least 20 column volumes of the initial mobile phase.
Causality: HILIC columns require extensive equilibration to establish a stable, immobilized water layer on the silica surface.
Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 10 mM Ammonium Formate, pH 3.0) and Mobile Phase B (95% Acetonitrile)[5].
Causality: The volatile buffer controls the ionization state of both the triazole and the stationary phase, preventing unpredictable electrostatic interactions.
Elution Gradient: Run a gradient starting at 95% B, gradually decreasing the acetonitrile concentration over time to elute the analytes[5].
Protocol 2: Modified Reversed-Phase HPLC for Moderately Polar Triazoles
This protocol is suitable for the quantification and purification of relatively non-polar triazole antifungals[3].
System Validation Check: Ensure baseline stability at the wavelength of maximum absorbance (typically ~260 nm for triazoles) before injecting the sample[5].
Sample Preparation: Prepare a stock solution in a suitable solvent (water or a small amount of methanol)[5]. For biological matrices, perform protein precipitation using cold acetonitrile, vortex for 1 minute, centrifuge at 10,000 rpm, and filter the supernatant through a 0.45 µm syringe filter[3].
Column Selection: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm)[5]. If retention is poor, switch to a polar-embedded or polar-endcapped C18 column[1].
Mobile Phase & Elution: Begin with an isocratic or gradient mixture of acetonitrile and water (e.g., starting at 60:40 v/v)[5].
Causality: If the triazole has basic ionizable groups, increasing the pH of the aqueous phase can neutralize the compound, making it less polar and significantly increasing its retention on the hydrophobic C18 phase[1].
Part 5: Quantitative Data Presentation
The following table summarizes the optimal chromatographic conditions based on the specific physicochemical profile of the target triazole compound.
Chromatographic Mode
Target Analyte Profile
Recommended Stationary Phase
Typical Mobile Phase System
Retention Mechanism
Common Challenges
Reversed-Phase (RP-HPLC)
Moderately polar to non-polar triazoles (e.g., Voriconazole)
Technical Support Center: Troubleshooting Solubility of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol in Bioassays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with 1,2,4-triazole derivatives in high-throughput screening and biochemical assays.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with 1,2,4-triazole derivatives in high-throughput screening and biochemical assays. 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol presents a highly specific physicochemical profile. Its 1,2,4-triazole core, coupled with a mercapto (-SH) and hydroxyl (-OH) group, allows for complex thiol-thione and hydroxyl-one tautomerism.
While this structural flexibility is excellent for target binding (acting as hydrogen bond donors/acceptors), it heavily promotes intermolecular hydrogen bonding. This often leads to poor aqueous solubility, oxidative dimerization, and "solvent crash" upon dilution from DMSO stocks. This guide provides field-proven, self-validating methodologies to diagnose and overcome these barriers.
Diagnostic Workflow for Triazole Solubility
Diagnostic workflow for resolving 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol solubility.
Frequently Asked Questions & Troubleshooting
Q1: Why does my compound precipitate immediately when diluted from a 10 mM DMSO stock into PBS?Causality & Solution: This is a classic "solvent crash." 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol is highly solvated in pure DMSO, likely existing in a specific tautomeric state (e.g., thione-one) stabilized by the solvent. When rapidly introduced to an aqueous environment, the sudden shift in the dielectric constant forces a re-equilibration of tautomers[1]. The molecules rapidly form intermolecular hydrogen bonds between the triazole nitrogens and the hydroxyl/mercapto groups, overcoming drug-water interactions and leading to nucleation.
Actionable Fix: Do not dilute directly from 100% DMSO to <1% DMSO in a single step. Use an intermediate dilution step (e.g., a 10% DMSO intermediate in buffer) or pre-warm the assay buffer to 37°C. Maintaining a final DMSO concentration around 1-5% (if tolerated by your assay) can significantly stabilize the compound[1].
Q2: My assay readouts (e.g., IC50 values) are highly inconsistent between replicates. I suspect aggregation. How can I confirm and fix this?Causality & Solution: Mercapto-triazoles can form colloidal aggregates in aqueous media, which sequester proteins and lead to false-positive inhibition (PAINS-like behavior). Furthermore, the free thiol (-SH) group is prone to oxidative dimerization in oxygenated buffers, forming insoluble disulfides[2]. Disulfide dimers are significantly larger and more hydrophobic, drastically reducing solubility.
Actionable Fix:
Confirm Aggregation: Run a dynamic light scattering (DLS) test or add a non-ionic detergent (0.01% Triton X-100). If the detergent restores consistent IC50 values, colloidal aggregation was the culprit.
Prevent Oxidation: Add a mild reducing agent like 1 mM TCEP or DTT to the assay buffer to keep the mercapto group in its reduced, monomeric state.
Q3: I cannot use high concentrations of DMSO or detergents in my cell-based assay. What are alternative formulation strategies?Causality & Solution: Cell-based assays often tolerate maximums of 0.1-0.5% DMSO to prevent cellular toxicity and membrane permeabilization[3]. For highly hydrophobic triazoles, micellar encapsulation or inclusion complexes are required.
Actionable Fix: Utilize amphiphilic surfactants like Polysorbate 80 to form a "hydrophobic core-hydrophilic shell" micelle[4]. The hydrophobic core efficiently encapsulates the lipophilic methoxypropyl chain and triazole ring, while the hydrophilic shell maintains aqueous solubility without the need for high organic solvent concentrations[4].
Prevents rapid nucleation ("solvent crash") via step-wise dielectric shifts
1-5% final DMSO
2 to 5-fold
Biochemical (Check target tolerance)
Non-ionic Surfactants (Tween-20)
Micellar encapsulation of the hydrophobic core
0.01% - 0.05% v/v
10 to 50-fold
Biochemical / Cell-based
Reducing Agents (TCEP)
Prevents thiol oxidation and disulfide-driven aggregation
1 - 2 mM
2 to 3-fold
Biochemical
Cyclodextrins (HPβCD)
Host-guest inclusion complexation
5% - 10% w/v
>100-fold
In vivo / Cell-based
Step-by-Step Experimental Protocols
Protocol 1: Optimized DMSO Stock Preparation and Serial Dilution
This protocol is designed to prevent solvent crash during thermodynamic solubility assays[5].
Stock Preparation: Weigh the lyophilized 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol powder and dissolve in 100% anhydrous DMSO to yield a 10 mM stock. Vortex for 2 minutes and sonicate in a water bath at 25°C for 5 minutes until completely clear.
Intermediate Dilution: Prepare a 10x intermediate working solution (e.g., 1 mM) by diluting the 10 mM stock into a co-solvent mixture (e.g., 50% DMSO / 50% Assay Buffer). Pipette slowly while vortexing the receiving tube to prevent localized high concentrations.
Final Assay Dilution: Dilute the intermediate solution 1:10 into the final pre-warmed (37°C) aqueous assay buffer. The final DMSO concentration will be 5%, which is generally acceptable for early-stage screening[5].
Protocol 2: Micellar Solubilization using Polysorbate 80
This protocol utilizes amphiphilic surfactants to create nanomicelles, ideal for cell-based assays requiring low DMSO[4].
Surfactant Preparation: Prepare a 10% (v/v) Polysorbate 80 (Tween-80) stock in ultrapure water.
Compound Spiking: Add 10 µL of the 10 mM compound DMSO stock to 90 µL of the 10% Polysorbate 80 solution. Mix thoroughly by pipetting.
Equilibration: Allow the mixture to sit at room temperature for 15 minutes. This dwell time is critical to facilitate the spontaneous assembly of nanomicelles around the triazole compound[4].
Buffer Addition: Slowly add 900 µL of the final assay buffer to the micelle mixture, yielding a 100 µM compound solution in 0.9% Polysorbate 80 and 1% DMSO.
References
Homayoon et al. "Why is it used in bioassays studies with essential oils for effect pesticidal from acetone solvent instead of DMSO?" ResearchGate, March 2019. 3
"Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs" PMC, National Institutes of Health. 2
"An Automated Robotic Interface for Assays: Facilitating Machine Learning in Drug Discovery by the Automation of Physicochemical Property Assays" ACS Omega, May 2024. 5
"Further considerations to improve the druggability of biaryl hydroxy-triazole and fluorene-triazole hybrids" Open Exploration Publishing, November 2025. 4
"DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS" bioRxiv, October 2023. 1
Technical Support Center: Synthesis of 4-Substituted-4H-1,2,4-Triazoles
Welcome to the technical support center for the synthesis of 4-substituted-4H-1,2,4-triazoles. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the syn...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 4-substituted-4H-1,2,4-triazoles. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important heterocyclic scaffold. 4-Substituted-4H-1,2,4-triazoles are prevalent in a wide array of biologically active compounds, making their efficient and selective synthesis a critical aspect of modern medicinal chemistry.[1][2][3][4][5]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during synthesis. The information presented herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Troubleshooting Guide: Common Side Reactions and Issues
This section addresses specific problems that may arise during the synthesis of 4-substituted-4H-1,2,4-triazoles, offering explanations and actionable solutions.
Issue 1: Poor Regioselectivity - Formation of N1- and N2-Substituted Isomers
Q: My reaction is producing a mixture of N1-, N2-, and N4-substituted 1,2,4-triazole isomers. How can I improve the selectivity for the desired N4-substituted product?
A: Achieving high regioselectivity in the N-alkylation or N-arylation of 1,2,4-triazoles is a common and significant challenge.[6] The triazole ring possesses three nucleophilic nitrogen atoms (N1, N2, and N4), and their relative reactivity is influenced by a combination of electronic effects, steric hindrance, and reaction conditions.[6][7][8]
Underlying Causes and Mechanistic Insights:
Electronic Effects: The electron density at each nitrogen atom dictates its nucleophilicity. Substituents on the triazole ring can alter this electron distribution.
Steric Hindrance: Bulky substituents on the triazole ring or the alkylating/arylating agent will generally favor substitution at the less sterically hindered nitrogen atoms.[6]
Reaction Conditions: The choice of base, solvent, and temperature plays a crucial role in determining the regiochemical outcome.[6] The nature of the triazolate anion and its counter-ion, which is influenced by the base and solvent, directly impacts the site of substitution.[6]
Troubleshooting Workflow and Mitigation Strategies:
Caption: Workflow for troubleshooting poor regioselectivity.
Detailed Protocols and Recommendations:
Base and Solvent Selection:
For direct alkylation, the combination of the base and solvent is critical. For instance, using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in a non-polar solvent like THF has been reported to favor N1 alkylation.[6]
Conversely, employing phase-transfer catalysts with amidinium or guanidinium structures can promote the formation of intimate ion pairs that favor N4-alkylation.[9]
Temperature Optimization: The ratio of isomers can be temperature-dependent. Experimenting with a range of temperatures, from room temperature to reflux, may reveal an optimal condition for N4-substitution.[6]
Steric Control: If possible, utilizing a bulkier protecting group on the triazole ring (at positions 3 or 5) can sterically direct the incoming substituent to the N4 position.
Alternative Synthetic Routes:
From 4-Amino-4H-1,2,4-triazole: A reliable method involves the use of 4-amino-4H-1,2,4-triazole as a starting material. The amino group can be converted to an imine with an appropriate aldehyde or ketone, followed by reduction or other transformations, and subsequent deamination to yield the desired 4-substituted product.[10]
Cyclization Strategies: Building the triazole ring with the N4-substituent already in place is often the most effective approach. This can be achieved through the reaction of a substituted primary amine with diformylhydrazine.[5]
Issue 2: Formation of Isomeric Byproducts (e.g., 1,3,4-Oxadiazoles)
Q: My reaction is producing a significant amount of a byproduct with the same mass as my target 1,2,4-triazole. How can I confirm its identity and prevent its formation?
A: The formation of isomeric byproducts, particularly 1,3,4-oxadiazoles, is a common side reaction in certain synthetic routes to 1,2,4-triazoles, especially those starting from amidines and acyl hydrazides.[11]
Underlying Causes and Mechanistic Insights:
The formation of the 1,3,4-oxadiazole ring competes with the desired 1,2,4-triazole formation. This typically occurs when the cyclization pathway involving the oxygen atom of the acyl hydrazide is favored over the pathway involving the nitrogen atom of the amidine.
Troubleshooting Workflow and Mitigation Strategies:
Caption: Workflow to address isomeric byproduct formation.
Detailed Protocols and Recommendations:
Confirmation of Isomer Identity: Since mass spectrometry will show the same molecular weight for both isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for characterization. The chemical shifts and coupling patterns for the ring protons and carbons will be distinct for the 1,2,4-triazole and 1,3,4-oxadiazole.[11]
Reaction Condition Optimization:
Temperature: Excessive heat can sometimes favor the formation of the thermodynamically more stable oxadiazole. Running the reaction at a lower temperature for a longer duration may increase the yield of the desired triazole.[11]
Solvent: The polarity of the solvent can influence the reaction pathway. A screen of different solvents may reveal conditions that favor the desired cyclization.
Stoichiometry Adjustment: Carefully varying the ratio of the starting materials (e.g., amidine and acyl hydrazide) can help to favor the formation of the 1,2,4-triazole.[11]
Alternative Synthetic Methods: Consider synthetic routes that are less prone to this type of isomerization, such as the Einhorn-Brunner or Pellizzari reactions.[12][13]
Issue 3: Low or No Product Yield
Q: I am observing very low or no formation of my desired 4-substituted-4H-1,2,4-triazole. What are the potential causes and how can I troubleshoot this?
A: Low or no product yield can stem from a variety of factors, including poor reactivity of starting materials, degradation of reagents or products, or competing side reactions.
Underlying Causes and Mechanistic Insights:
Poor Reactivity of Starting Materials: Sterically hindered or electronically deactivated substrates may require more forcing reaction conditions.
Degradation: The starting materials or the product itself may be unstable under the chosen reaction conditions (e.g., high temperature, strong acid or base).[11]
Hydrolysis of Intermediates: The presence of water can lead to the hydrolysis of key intermediates, preventing the formation of the final product.[14]
Troubleshooting Workflow and Mitigation Strategies:
Caption: Troubleshooting workflow for low or no product yield.
Detailed Protocols and Recommendations:
Purity of Starting Materials: Ensure that all starting materials are of high purity and are free from contaminants that could inhibit the reaction.
Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Optimization of Reaction Conditions:
Temperature and Time: Gradually increase the reaction temperature and/or extend the reaction time.[11] Be mindful that excessive heat can also promote side reactions.[12]
Solvent and Catalyst Screening: Experiment with a range of solvents with varying polarities. If a catalyst is employed, screen different catalysts to identify the most effective one for your specific transformation.
Use of Protecting Groups: If your substrates contain sensitive functional groups, consider using appropriate protecting groups to prevent unwanted side reactions.[11]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 4-substituted-4H-1,2,4-triazoles?
A1: Several classical and modern methods are available. The most common include:
Pellizzari Reaction: The condensation of an amide with a hydrazide.[12][15][16] This method can suffer from low yields and require high temperatures.[12]
Einhorn-Brunner Reaction: The condensation of diacylamines (imides) with hydrazines, often acid-catalyzed.[13][16][17] This reaction offers predictable regioselectivity.[13]
From Thiosemicarbazides: Intramolecular cyclization of thiosemicarbazides can yield 1,2,4-triazole-3-thiones, which can be further modified.[1]
Modern Catalytic Methods: Copper-catalyzed and other transition-metal-catalyzed reactions have been developed to improve efficiency and regioselectivity.[18][19]
Q2: How can I purify my 4-substituted-4H-1,2,4-triazole product, especially if it's contaminated with regioisomers?
A2: The purification of 1,2,4-triazole isomers can be challenging due to their similar polarities.
Silica Gel Column Chromatography: This is the most common method. A careful selection of the eluent system, often involving a gradient elution, is crucial for achieving good separation.[6]
High-Performance Liquid Chromatography (HPLC): For more difficult separations, preparative HPLC can be an effective technique.[6]
Crystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
Q3: Are there any safety precautions I should be aware of when synthesizing 1,2,4-triazoles?
A3: As with any chemical synthesis, it is imperative to follow standard laboratory safety procedures.
Hydrazine and its derivatives: Many synthetic routes employ hydrazine or its derivatives, which are toxic and potentially carcinogenic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
High Temperatures: Some synthetic methods require high reaction temperatures. Use appropriate heating equipment and take precautions to avoid thermal burns.[12]
Azides: If using azide-containing reagents, be aware of their potential to be explosive, especially in the presence of certain metals.
References
Technical Support Center: Optimizing N-Alkylation of 1,2,4-Triazoles - Benchchem. (n.d.).
Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (2016, April 27).
(PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (n.d.).
Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity | Journal of the American Chemical Society - ACS Publications. (2019, April 4).
Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. (n.d.).
Technical Support Center: Synthesis of 1,2,4-Triazoles from Amidines - Benchchem. (n.d.).
A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC. (n.d.).
Synthesis of Multi-Substituted 1,2,4-Triazoles | PDF | Chemical Reactions - Scribd. (2021, November 3).
Pellizzari reaction - Wikipedia. (n.d.).
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC. (n.d.).
Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review - SciSpace. (2022, September 26).
The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research - Benchchem. (n.d.).
Synthesis of triazole substituted methyl ester and attempted hydrolysis. Reaction conditions - ResearchGate. (n.d.).
1,2,4-TRIAZOLES AS INTERMEDIATES FOR THE SYNTHESIS OF HYBRID MOLECULES - Farmacia Journal. (n.d.).
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. (n.d.).
Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. (n.d.).
Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis - Benchchem. (n.d.).
Copper(I)-triazole Dimer Formation and Rate Acceleration in In-source Click Reaction. (2015, October 1).
A Review on 1, 2, 4 - Triazoles - Journal of Advanced Pharmacy Education and Research. (n.d.).
Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles - MDPI. (2021, September 17).
Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers - Benchchem. (n.d.).
Full article: Synthesis of N-Substituted 1,2,4-Triazoles. A Review - Taylor & Francis. (2011, August 2).
New synthesis of 1,2,4-triazoles and 1,2,4-oxadiazoles | The Journal of Organic Chemistry. (n.d.).
Synthesis of 4H-1,2,4-triazoles - Organic Chemistry Portal. (n.d.).
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC. (2022, April 25).
A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. (n.d.).
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (n.d.).
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. (2025, September 4).
Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity - ResearchGate. (n.d.).
Regiospecific Synthesis of 1-Substituted 1,2,4-Triazoles by Reaction of 1,2,4-Triazole with Aldehydes | Chemistry Letters | Oxford Academic. (2006, May 8).
Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. (n.d.).
Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. (n.d.).
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC. (n.d.).
Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole - ChemicalBook. (2022, February 14).
Technical Support Center: Optimizing Triazole Ring Formation via CuAAC
Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting one of the most powerful tools in modern chemistry. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in synthesizing 1,4-disubstituted 1,2,3-triazoles.
The CuAAC reaction is the gold standard of "click chemistry," celebrated for its high yields, stereospecificity, and broad functional group tolerance under mild, often aqueous conditions.[1][2] Unlike the thermal Huisgen cycloaddition, which requires high temperatures and often yields mixtures of 1,4- and 1,5-regioisomers, the copper-catalyzed variant provides exclusively the 1,4-isomer.[1][3] However, like any powerful technique, success lies in understanding the nuances of the reaction. This center will address the specific issues you may encounter during your experiments.
Troubleshooting Guide: From Low Yields to Side Products
This section directly addresses the most common problems encountered during CuAAC reactions in a question-and-answer format.
Q1: I am seeing low or no product yield. What are the likely causes and how do I fix it?
This is the most frequent issue and often points to a problem with the catalytic system. The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[4][5]
Probable Causes & Step-by-Step Solutions:
Inactive Catalyst System (Cu(I) Oxidation):
The Problem: Dissolved oxygen in your reaction mixture will rapidly oxidize your active Cu(I) catalyst to the inactive Cu(II) form, stalling the reaction.[3][6]
The Solution:
Use a Reducing Agent: The most common and effective solution is to generate the Cu(I) catalyst in situ from an inexpensive Cu(II) salt (like CuSO₄) using a reducing agent.[3] Sodium ascorbate is the preferred choice and should be used in slight excess.[1][7] Prepare the sodium ascorbate solution fresh before each use.
Deoxygenate Your Solvents: Before starting the reaction, thoroughly degas your solvents by bubbling an inert gas (like argon or nitrogen) through them or by using a freeze-pump-thaw technique.
Work Under an Inert Atmosphere: If your substrates are particularly sensitive, performing the entire reaction under a nitrogen or argon atmosphere can significantly improve yields.[8]
Poor Substrate Quality or Reactivity:
The Problem: Impurities in your azide or alkyne starting materials can interfere with the reaction. Additionally, significant steric hindrance around the reacting groups can slow the reaction rate.[8]
The Solution:
Verify Purity: Confirm the purity of your starting materials using techniques like NMR or mass spectrometry. Re-purify if necessary.
Adjust Stoichiometry: While a 1:1 ratio is theoretically sufficient, using a slight excess (1.1 to 2-fold) of the more accessible or less precious reagent can help drive the reaction to completion.[8]
Increase Temperature/Time for Hindered Substrates: For sterically demanding substrates, increasing the reaction temperature (e.g., to 37°C or 50°C) or extending the reaction time may be necessary.[8][9]
Interference from Buffer or Solvent Components:
The Problem: Certain common laboratory reagents can chelate the copper catalyst, rendering it inactive.
The Solution:
Avoid Chelators: Buffers containing strong chelating agents like EDTA must be avoided. High concentrations of chloride or Tris buffer can also inhibit the reaction.[9][10] Phosphate, acetate, or HEPES buffers are generally safe choices.[10]
Solvent Choice: While the reaction is famously tolerant of many solvents, including water, the solubility of all components is key.[1][11] If you observe precipitation, consider adding a co-solvent like DMSO or DMF (up to 10%) to improve solubility.[10][12]
Q2: My reaction is producing significant side products. How can I improve selectivity?
The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne substrate, known as Glaser coupling, which forms a diyne byproduct.[6]
Probable Cause & Step-by-Step Solution:
Oxidative Homocoupling (Glaser Coupling):
The Problem: This side reaction is promoted by the presence of oxygen and Cu(II). It consumes your alkyne starting material and complicates purification.[6]
The Solution:
Rigorous Deoxygenation: This is the most critical step. Ensure your solvents and reaction vessel are free of oxygen.
Use a Ligand: Adding a copper-stabilizing ligand is highly effective. Ligands protect the Cu(I) ion from oxidation and can also accelerate the desired cycloaddition reaction.[2][3] Tris(benzyltriazolylmethyl)amine (TBTA) is common for organic solvents, while water-soluble ligands like THPTA are ideal for bioconjugation in aqueous media.[13][14]
Maintain Excess Reducing Agent: A sufficient excess of sodium ascorbate helps to scavenge any oxygen that enters the system and rapidly reduces any Cu(II) that may form.[1]
Q3: The reaction starts but seems to stop before completion. What's causing this?
An incomplete reaction often points to catalyst deactivation over time or issues with reactant concentration.
Probable Causes & Step-by-Step Solutions:
Insufficient Catalyst Loading or Turnover:
The Problem: For demanding bioconjugations at low concentrations, the reaction rate is highly dependent on the catalyst concentration. There is often a threshold concentration (around 50 µM Cu) below which reactivity is poor.[10]
The Solution:
Optimize Catalyst Concentration: Increase the copper concentration, typically in the range of 50-250 µM for bioconjugation.[9][10]
Optimize Ligand:Copper Ratio: A 5:1 ligand-to-copper ratio is often recommended for bioconjugations to both accelerate the reaction and protect sensitive biomolecules from oxidation.[10][15]
Product Insolubility or Aggregation:
The Problem: If the triazole product is insoluble in the reaction solvent, it may precipitate out, effectively halting the reaction. This can be an issue with proteins, which may aggregate under reaction conditions.[5][8]
The Solution:
Modify Solvent System: Add co-solvents like DMSO, DMF, or t-butanol to maintain the solubility of all components throughout the reaction.[8]
Include Additives: For protein conjugations, additives or excipients may be required to prevent aggregation.[5]
Troubleshooting Workflow
For a systematic approach to diagnosing issues with low or no product yield, follow this decision-making workflow.
Caption: A systematic workflow for troubleshooting low CuAAC reaction yields.
Frequently Asked Questions (FAQs)
Q: How do I choose the right copper source, ligand, and solvent?
A: The optimal choice depends on your specific substrates and application. The table below provides a starting point for common scenarios.
Component
Common Choice(s)
Key Considerations & Rationale
Copper Source
CuSO₄•5H₂O
Inexpensive, stable Cu(II) source. Requires an in situ reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) catalyst.[3][7]
CuI, CuBr
Direct sources of Cu(I). Can be used without a reducing agent but require strictly anaerobic conditions as they are highly oxygen-sensitive.[3][10]
Ligand
TBTA
Excellent for reactions in organic solvents (e.g., DMF, THF/water). Stabilizes Cu(I) and accelerates the reaction.[13][16]
THPTA, BTTAA
Water-soluble ligands ideal for bioconjugation in aqueous buffers. They protect biomolecules from copper-induced damage and improve reaction rates.[13][14]
Solvent
Water, t-BuOH/H₂O
"Green" and ideal for bioconjugations. The reaction rate is often accelerated in water.[1][17]
DMF, DMSO
Good polar aprotic solvents for dissolving a wide range of organic substrates. Can be used as co-solvents with water.[12][18]
THF, CH₂Cl₂
Common organic solvents suitable for many small-molecule cycloadditions.[11][12]
Q: What is the mechanistic role of the copper catalyst?
A: The copper(I) catalyst plays a crucial role in lowering the activation energy of the cycloaddition by orders of magnitude compared to the uncatalyzed thermal reaction.[1] The now widely accepted mechanism involves a dinuclear copper intermediate.[16] The cycle begins with the formation of a copper(I) acetylide. This species then coordinates with a second copper atom and the azide, forming a six-membered copper metallacycle.[1] This organized transition state facilitates the bond formation, leading to the triazole product with high regioselectivity for the 1,4-isomer.[16]
troubleshooting inconsistent biological activity results for triazole derivatives
Welcome to the Technical Support Center for Triazole Derivative Bioactivity. As a Senior Application Scientist, I've designed this guide to help you navigate the common challenges encountered when evaluating the biologic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Triazole Derivative Bioactivity. As a Senior Application Scientist, I've designed this guide to help you navigate the common challenges encountered when evaluating the biological activity of this important class of heterocyclic compounds. Inconsistent results are a frequent hurdle in drug discovery, but they can be systematically resolved. This center provides in-depth troubleshooting guides and FAQs to help you identify the root cause of variability and ensure the reliability of your data.
Global Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a high-level view of the troubleshooting process. Inconsistent biological activity data usually stems from one of three areas: the compound itself, the experimental assay, or data interpretation. The following workflow provides a logical path to diagnosing the problem.
Caption: High-level troubleshooting workflow for inconsistent results.
Section 1: Compound Integrity and Handling – The Primary Suspect
The most frequent cause of inconsistent results is the test compound itself. Before questioning a complex biological system, ensure the molecule you are testing is pure, stable, and soluble under your experimental conditions.
FAQ 1: My results are fluctuating between experiments. Could my triazole derivative be impure?
Answer: Absolutely. This is the first and most critical parameter to verify. Impurities can have their own biological effects, interfere with the assay, or inhibit the activity of your primary compound, leading to high variability.[1]
Why it happens: The synthesis of triazole derivatives can result in by-products, residual starting materials, or catalysts that are not fully removed during purification.[2] These impurities can be structurally similar to your target compound but possess different activities.
How to Troubleshoot:
Verify Purity: Re-assess the purity of your compound stock using orthogonal analytical methods. Do not rely on a single technique.
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities. A purity level of >95% is standard for most biological assays.
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of solvent or other proton-containing impurities.
Action Plan: If impurities are detected, the compound batch should be re-purified. If this is not possible, a new batch must be synthesized and rigorously quality-controlled before use in biological assays.
FAQ 2: I prepare my stock solution in DMSO and store it at -20°C, but the activity seems to decrease over time. Is this expected?
Answer: Yes, this is a common and often overlooked issue. While triazoles are generally stable heterocyclic structures, specific derivatives can be susceptible to degradation, especially during long-term storage in solution.[1][3]
Why it happens:
Hydrolysis: Dimethyl sulfoxide (DMSO) is hygroscopic, meaning it readily absorbs water from the atmosphere. This moisture can lead to the hydrolysis of labile functional groups on your triazole derivative over time.[4]
Oxidation: Some functional groups can be sensitive to oxidation, which is exacerbated by repeated freeze-thaw cycles that introduce dissolved oxygen into the solution.
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can cause compound precipitation and degradation.[5]
How to Troubleshoot:
Caption: Best practices for preparing and storing compound stocks.
Action Plan & Best Practices:
Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO to prepare stock solutions.[4]
Aliquot: Prepare single-use aliquots of your stock solution. This is the most effective way to avoid repeated freeze-thaw cycles.
Storage Temperature: Store aliquots at -80°C instead of -20°C for long-term stability.[4]
Perform a Stability Study: If you continue to suspect degradation, perform a forced degradation study. A detailed protocol is provided below.
This protocol helps identify if your compound is unstable under assay-like conditions.
Materials:
Your triazole derivative
High-purity, anhydrous DMSO
Assay buffer (e.g., RPMI-1640, PBS)
HPLC system with UV and/or MS detector
Procedure:
Prepare a 10 mM stock solution of the triazole in anhydrous DMSO.
Dilute the stock solution to the highest concentration used in your biological assay (e.g., 100 µM) in your assay buffer.
Divide the solution into three amber vials.
Time Zero (T=0): Immediately analyze the first vial by HPLC-MS to determine the initial purity and peak area. This is your baseline.
Incubation: Incubate the remaining two vials under your exact assay conditions (e.g., 37°C, 5% CO₂).
Time Points: Analyze the second vial after the duration of your assay (e.g., 48 hours) and the third vial after a longer period (e.g., 72 hours).
Analysis:
Compare the HPLC chromatograms from all time points.
A significant decrease (>5-10%) in the main peak area or the appearance of new peaks indicates compound degradation.
FAQ 3: My compound precipitates when I add it to the aqueous assay medium. How can I address this solubility issue?
Answer: Poor aqueous solubility is a very common reason for inconsistent or lower-than-expected biological activity.[1] If the compound isn't fully dissolved, its effective concentration is much lower than its nominal concentration, leading to variable results.
Why it happens: Many organic molecules, including substituted triazoles, are hydrophobic. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution.
How to Troubleshoot:
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <1%, and ideally <0.5%) as it can be toxic to cells or inhibit enzymes.[1]
Modify Dilution Method: Instead of adding the compound stock directly to the full volume of media, perform serial dilutions. Alternatively, add the stock to a small volume of media first while vortexing to aid dissolution before bringing it to the final volume.
Use a Different Solvent: While DMSO is common, other solvents like ethanol or DMF could be tested, always ensuring the final concentration is non-toxic to your biological system.
Formulation Strategies: For more persistent solubility issues, especially for in vivo studies, consider formulation strategies such as using cyclodextrins or liposomes.[1]
Determine Kinetic Solubility: Run a simple kinetic solubility assay to understand the concentration at which your compound begins to precipitate in your specific assay buffer.
Troubleshooting Step
Rationale
Acceptable Limit/Goal
Purity Check (HPLC)
Impurities can have off-target effects or inherent activity.
>95% purity
Stability Check (Forced Degradation)
Compound may degrade under assay conditions (time, temp, pH).
<10% degradation over assay duration
Solubility Check
Precipitation lowers the effective concentration of the compound.
No visible precipitation at highest test concentration
Final Solvent Concentration
Co-solvents (e.g., DMSO) can be toxic or interfere with the assay.
<0.5% - 1% final concentration
Section 2: Assay-Specific Troubleshooting
Once you have confirmed your compound's integrity, the next step is to scrutinize the biological assay itself.
Mechanism of Action: Inhibition of Fungal CYP51
Many antifungal triazoles function by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, which is vital for the integrity of the fungal cell membrane.[1] Understanding this helps in designing and troubleshooting antifungal assays.
Caption: Mechanism of action for many antifungal triazoles.
FAQ 4: I'm performing an antifungal susceptibility test (MIC assay) and my MIC values are not reproducible. What could be wrong?
Answer: Minimum Inhibitory Concentration (MIC) assays are prone to variability if not strictly controlled. Inconsistency can arise from the inoculum, media, incubation conditions, or the reading method.
Why it happens: Fungal growth rates can be sensitive to minor variations in experimental conditions. The final MIC value is a direct consequence of the organism's ability to grow in the presence of your compound.
How to Troubleshoot:
Standardize Inoculum: The density of the starting fungal culture is critical. Inoculum size should be standardized using a spectrophotometer or hemocytometer to achieve a consistent starting concentration (e.g., 0.5-2.5 x 10³ CFU/mL).[1] An inconsistent inoculum is a major source of MIC variability.
Validate Controls: Every plate must include:
Growth Control (No Compound): To ensure the fungus is viable and growing properly.
Sterility Control (No Inoculum): To check for media contamination.
Positive Control (e.g., Fluconazole): To confirm that the assay can detect inhibition with a known antifungal. The MIC for your positive control should be within the expected range.[6]
Incubation Conditions: Ensure the incubation temperature (e.g., 35°C) and duration (e.g., 24-48 hours) are consistent across all experiments.[1]
Endpoint Reading: The method for determining growth inhibition must be objective. Visual inspection can be subjective. Using a plate reader to measure absorbance (e.g., at 530 nm) provides a quantitative and more reproducible endpoint.[1] The MIC is typically defined as the lowest concentration that inhibits growth by ≥50% compared to the growth control.[1]
Materials:
96-well microtiter plates
RPMI-1640 medium
Fungal strain (e.g., Candida albicans)
Triazole derivative stock in DMSO
Positive control (e.g., Fluconazole)
Spectrophotometer or plate reader
Procedure:
Prepare Compound Plate:
Add 100 µL of RPMI-1640 to wells 2-12 of a 96-well plate.
Prepare a 2x starting concentration of your triazole derivative in RPMI-1640 in well 1 (e.g., 128 µg/mL).
Perform a 1:2 serial dilution by transferring 100 µL from well 1 to well 2, mixing, then well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control.
Prepare Inoculum: Grow the fungal strain to the mid-log phase. Dilute the culture in RPMI-1640 to a final concentration of 2x the target (e.g., 1-5 x 10³ CFU/mL).
Inoculation: Add 100 µL of the 2x fungal inoculum to wells 1-11. Add 100 µL of sterile RPMI-1640 to well 12. The final volume in all wells is 200 µL, and the compound/inoculum concentrations are now at 1x.
Incubation: Incubate the plate at 35°C for 24-48 hours.
Reading: Determine the MIC by measuring the absorbance at 530 nm. Calculate the percentage of growth inhibition for each well relative to the growth control (Well 11). The MIC is the lowest concentration with ≥50% inhibition.
FAQ 5: In my cell-based assay, my compound appears active at high concentrations but the dose-response curve is flat or inconsistent. What's happening?
Answer: This often points to non-specific activity or compound interference with the assay technology rather than true, on-target biological activity.
Why it happens:
Cytotoxicity: At high concentrations, your compound may simply be killing the cells, which can masquerade as a specific inhibitory effect in many assay formats (e.g., reporter assays).
Assay Interference: Some compounds can interfere with the assay signal. For example, a fluorescent compound will give a false positive in a fluorescence-based readout.[1]
Precipitation: As discussed in FAQ 3, compound precipitation at high concentrations can cause light scattering, interfering with absorbance readings.
How to Troubleshoot:
Run a Cytotoxicity Assay: Perform a counterscreen using a simple cell viability assay (e.g., MTT, CellTiter-Glo®) with the same cell line and conditions. If the IC₅₀ from the viability assay is close to the EC₅₀ from your primary assay, your results are likely due to general toxicity.
Check for Assay Interference: Run a control plate with your compound dilutions in the assay medium without the cells or biological target. If you still see a signal that changes with compound concentration, you have identified direct assay interference.
Examine the Dose-Response Curve: A legitimate biological effect should produce a sigmoidal dose-response curve. A very steep or "flat" curve is often an artifact of non-specific effects. Statistical analysis software should be used to fit the data to a proper model (e.g., 4-parameter logistic curve).[7]
Section 3: Data Analysis and Interpretation
Correctly analyzing and interpreting your data is the final, crucial step. Inconsistent results can sometimes be a matter of perception if the data is not handled with appropriate statistical rigor.
FAQ 6: My replicate data points (e.g., IC₅₀ or MIC values) vary. How much variation is acceptable, and how should I report my results?
Answer: All biological assays have inherent variability.[8][9] The key is to quantify this variability and determine if it falls within acceptable limits. A single data point is never sufficient; results should always be reported as a mean with a measure of variance from multiple independent experiments.
Why it happens: Biological systems are dynamic. Minor, unavoidable fluctuations in cell health, reagent concentrations, and environmental conditions contribute to experimental noise.[10]
How to Troubleshoot and Analyze:
Perform Independent Experiments: Do not rely on technical replicates within a single experiment. An experiment must be repeated on at least three separate occasions (i.e., biological replicates) to gain confidence in the result.
Use Appropriate Statistics:
For IC₅₀/EC₅₀ values, report the geometric mean and 95% confidence interval. This is more appropriate for log-transformed concentration data.
For MIC values, which are discrete twofold dilutions, it is common to see a variation of ±1 dilution step. For example, if you get an MIC of 4 µg/mL in one experiment, results of 2 and 8 µg/mL in subsequent experiments are generally considered consistent. The mode or geometric mean is often reported.[11][12]
Assess Assay Performance: Track the performance of your positive control over time. If the IC₅₀ or MIC of the control is stable, it indicates that the assay itself is performing consistently and the variability is likely related to your test compound.
Statistical Significance: When comparing the activity of different derivatives, use appropriate statistical tests (e.g., t-test, ANOVA) to determine if the observed differences are significant or simply due to random experimental variation.[9]
By systematically working through these potential issues related to compound integrity, assay execution, and data analysis, you can diagnose the source of inconsistent results and generate reliable, reproducible data for your triazole derivatives.
References
Recent Developments Towards the Synthesis of Triazole Deriv
troubleshooting poor biological activity in triazole deriv
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Pharmacology. [Link]
Research Advances on the Bioactivity of 1,2,3-Triazolium Salts. (2023). MDPI.
Current research trends of 1,2,4-triazole derivatives biological activity (liter
Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024). Taylor & Francis Online. [Link]
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Unknown Source.
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). PMC. [Link]
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]
Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). PMC. [Link]
Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases. (2025). PMC. [Link]
Advances in synthetic approach to and antifungal activity of triazoles. (n.d.). PMC. [Link]
improving the stability of thiazole compounds in DMSO for long-term storage. (n.d.). Benchchem.
A Comparative Guide to the Validation of Analytical Methods for Triazole Purity Assessment. (n.d.). Benchchem. [Link]
How to interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). (2020). Clinical Microbiology and Infection. [Link]
Antimicrobial Screening of Some Newly Synthesized Triazoles. (2017). ResearchGate. [Link]
Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. (n.d.). PMC. [Link]
Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022). MDPI.
How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). (2026). ResearchGate. [Link]
Defining a Statistical Analysis for Bioassay: Response Modelling. (2025). Quantics Biostatistics. [Link]
Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. (2018). PubMed. [Link]
Studies on Repository Compound Stability in DMSO under Various Conditions. (2026). SLAS Discovery. [Link]
Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2014). Dove Press. [Link]
Role and Interpretation of Antifungal Susceptibility Testing for the Management of Invasive Fungal Infections. (2020). MDPI.
A Systematic Review on the Toxicology of European Union-Approved Triazole Fungicides in Cell Lines and Mammalian Models. (2025). MDPI.
Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2026). International Journal of Nanomedicine. [Link]
Wild-Type MIC Distributions and Epidemiological Cutoff Values for the Triazoles and Six Aspergillus spp. for the CLSI Broth Microdilution Method (M38-A2 Document). (n.d.). PMC. [Link]
STATISTICAL ANALYSIS OF RESULTS OF BIOLOGICAL ASSAYS AND TESTS. (n.d.). Unknown Source.
Analytical method development and validation for the determination of triazole antifungals in biological matrices. (2025). ResearchGate. [Link]
An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC. [Link]
STATISTICAL METHODS AND APPLICATIONS OF BIOASSAY. (n.d.). Annual Reviews. [Link]
Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. (2020). ACS Omega. [Link]
Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (n.d.). Frontiers. [Link]
Decoding of Inconsistent Biological Data: A Critical Step toward Enhanced AI Predictivity in Drug Discovery. (2025). PubMed. [Link]
Determination of Triazole Fungicides in Fruits and Vegetables by Liquid Chromatography-Mass Spectrometry (LC/MS). (2013). IntechOpen. [Link]
Biological Data Analysis: Error and Uncertainty. (n.d.). ResearchGate. [Link]
Triazole Antifungal Therapy: The Clinical Utilization of Therapeutic Drug Monitoring. (2025). Pharmacy Times. [Link]
Technical Support Center: Stability Testing & Degradation Analysis of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol
Welcome to the Analytical Troubleshooting Guide for 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol . This heterocyclic compound is a highly reactive pharmaceutical intermediate and coordination ligand.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Analytical Troubleshooting Guide for 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol . This heterocyclic compound is a highly reactive pharmaceutical intermediate and coordination ligand. Due to its unique functional groups—a mercapto (-SH) moiety, a hydroxyl (-OH) group, and a triazole core—it presents specific challenges during stability-indicating assays (SIA) and forced degradation studies.
This guide provides field-proven mechanistic insights, validated protocols, and structural troubleshooting to ensure absolute scientific integrity in your analytical workflows.
Part 1: Troubleshooting FAQs (Mechanistic Insights)
Q1: We are observing inconsistent retention times and severe peak splitting for the API during RP-HPLC analysis. Is the compound degrading on-column?A1: Not necessarily. This is a classic chromatographic artifact caused by multi-state tautomerism . Mercapto-triazoles contain an S=C-N-N motif that dynamically equilibrates between the thione (C=S) and thiol (-SH) forms depending on solvent polarity and pH[1]. Furthermore, the hydroxyl group at position 3 can undergo similar hydroxyl-oxo tautomerism[2]. If your mobile phase is unbuffered, the molecule shifts between these states during the chromatographic run, leading to peak broadening or splitting.
Actionable Fix: Lock the tautomeric state by strictly buffering your mobile phase. Using 0.1% Formic Acid or Trifluoroacetic Acid (TFA) at pH ~3.0 ensures the molecule remains fully protonated, yielding a single, sharp chromatographic peak.
Q2: During forced degradation studies, a major late-eluting impurity appears even under ambient storage conditions. What is the mechanism, and how do we prevent it?A2: The mercapto (-SH) group is highly nucleophilic and prone to rapid oxidative dimerization, forming a disulfide dimer (R-S-S-R) [3]. Because the dimer has double the molecular weight and lacks the polar, ionizable free-thiol group, it is significantly more hydrophobic and elutes much later on a C18 column.
Actionable Fix: To differentiate between storage-induced oxidation and actual formulation instability, prepare your analytical standards in diluents degassed with inert gas (Argon/N2). For accurate monomer quantification, spike the sample with a mild reducing agent like Dithiothreitol (DTT) prior to injection to reduce the disulfide back to the free thiol.
Q3: We see severe signal suppression and poor recovery when analyzing the API using our standard stainless-steel LC-MS system. Why is this happening?A3: 4-Amino-5-mercapto-1,2,4-triazole derivatives are potent metal chelators. The adjacent nitrogen and sulfur atoms act as bidentate ligands, forming highly stable five-membered coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺) leached from stainless-steel tubing and frits[2][4]. This causes irreversible on-column adsorption and signal quenching.
Actionable Fix: Migrate the assay to a biocompatible UHPLC system (e.g., PEEK or MP35N flow paths). Alternatively, passivate your current stainless-steel system with nitric acid and add a trace amount (e.g., 5 µM) of EDTA to your sample diluent to scavenge free metal ions before they interact with the API.
Part 2: Degradation Pathways & Quantitative Data
Understanding the predictable degradation pathways of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol is critical for developing a robust Stability-Indicating Assay (SIA). Below is a summary of the expected degradation profiles under ICH Q1A(R2) stress conditions.
Table 1: Forced Degradation Profile and Expected MS/MS Markers
Stress Condition
Reagent / Environment
Time & Temp
Primary Degradation Pathway
Expected ESI-MS Shift (m/z)
Relative Retention Time (RRT)*
Oxidative (Mild)
0.5% H₂O₂
24h, 25°C
Disulfide Dimerization
[2M-2+H]⁺ (approx. 377.5)
~1.45 (Highly hydrophobic)
Oxidative (Severe)
3.0% H₂O₂
24h, 25°C
Sulfonic Acid Formation
[M+48+H]⁺ (approx. 238.2)
~0.30 (Highly polar)
Hydrolytic (Acid)
0.1M HCl
48h, 60°C
Ether Cleavage (Demethylation)
[M-14+H]⁺ (approx. 176.2)
~0.65 (Increased polarity)
Thermal
Solid State
7 days, 80°C
Desulfurization / Ring Opening
[M-32+H]⁺ (approx. 158.2)
~0.85 (Variable)
*RRT values are approximations based on a standard C18 reverse-phase gradient (Water/Acetonitrile with 0.1% Formic Acid).
Part 3: Visualizing the Degradation Network
Figure 1: Primary degradation pathways of the mercapto-triazole API under various stress conditions.
Part 4: Validated Experimental Protocol
To ensure data trustworthiness, forced degradation protocols must be self-validating . This means the methodology must actively prevent post-preparation degradation (e.g., reactions occurring while the sample sits in the autosampler).
Acid/Base Stress: Dissolve the API at 1.0 mg/mL in 0.1M HCl or 0.1M NaOH. Incubate at 60°C for 48 hours.
Self-Validation: Immediately upon removal from heat, neutralize the samples to exactly pH 7.0 using equimolar NaOH or HCl. Failure to neutralize will result in continuous on-column hydrolysis, leading to false degradation kinetics.
Oxidative Stress: Dissolve the API at 1.0 mg/mL in 1.0% H₂O₂ at 25°C for 24 hours.
Self-Validation: Quench the residual peroxide using a stoichiometric excess of sodium bisulfite. Control Check: Inject a "Time Zero" (T0) quenched blank. If the T0 sample shows degradation, the quenching agent itself is reacting with the API, and immediate injection without quenching (using a chilled autosampler at 4°C) must be utilized instead.
Step 2: Chromatographic Separation
Column: PEEK-lined C18 column (100 x 2.1 mm, 1.7 µm) to prevent metal chelation[4].
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (pH ~2.8 to lock the tautomeric state).
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B hold for 1 min, ramp to 95% B over 10 mins, hold for 2 mins, re-equilibrate.
Flow Rate: 0.4 mL/min.
Step 3: Detection & Mass Spectrometry
UV Detection: Set the PDA to extract at 254 nm (optimal for the conjugated triazole ring).
MS Settings: Electrospray Ionization (ESI) in Positive mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C. Monitor for the specific mass shifts outlined in Table 1 to definitively identify the degradation mechanism.
References
Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. MDPI.
3-methyl-5-mercapto-1, 2, 4-triazole, A new chromogenic reagent for extractive spectrophotometric determination of copper (II) in pharmaceutical and alloy samples. SciELO.
Adsorption Mechanism of 4-Amino-5-mercapto-1,2,4-triazole as Flotation Reagent on Chalcopyrite.
Insights into Corrosion Inhibition Behavior of a 5-Mercapto-1, 2, 4-triazole Derivative for Mild Steel in Hydrochloric Acid Solution: Experimental and DFT Studies. MDPI.
refining spectroscopic characterization of complex triazoles
Technical Support Center: Advanced Spectroscopic Characterization of Complex Triazoles Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to elu...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Advanced Spectroscopic Characterization of Complex Triazoles
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to elucidate the structures of complex triazoles—specifically 1,2,3-triazoles generated via click chemistry and 1,2,4-triazoles utilized in medicinal scaffolds. The intrinsic properties of these heterocycles, such as prototropic tautomerism and unique gas-phase fragmentation pathways, often confound standard analytical workflows.
This guide abandons generic advice in favor of field-proven troubleshooting strategies. Below, you will find causal explanations for spectral anomalies and self-validating experimental protocols designed to ensure absolute structural certainty.
Section 1: Nuclear Magnetic Resonance (NMR) Troubleshooting
Q1: My metal-free azide-alkyne cycloaddition yielded a mixture. How can I definitively distinguish between 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles using NMR?
Causality & Expert Insight:
While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) strictly yields the 1,4-isomer, metal-free or Ruthenium-catalyzed (RuAAC) reactions often produce 1,5-isomers or regioisomeric mixtures[1]. Relying solely on 1D 1H NMR chemical shifts is a common and dangerous pitfall. Although the triazole C5-proton of a 1,4-isomer typically resonates downfield (~8.0–8.5 ppm) compared to the C4-proton of a 1,5-isomer (~7.5–8.0 ppm), solvent effects, concentration, and substituent magnetic anisotropy can easily invert this trend[2]. To build a self-validating system, you must rely on spatial and long-range scalar couplings using 2D NMR[1].
Protocol: 2D NMR Regiochemistry Elucidation Workflow
This protocol uses a dual-validation approach (scalar + spatial) to establish absolute regiochemistry.
Sample Preparation: Dissolve 15–20 mg of the purified triazole in 0.6 mL of DMSO-d6. DMSO is preferred over CDCl3 here as it minimizes concentration-dependent chemical shift drifting caused by intermolecular hydrogen bonding.
1D Acquisition: Acquire standard 1H and 13C spectra. Identify the isolated triazole proton (sharp singlet integrating to 1H) and the triazole carbons (C4 is typically >135 ppm; C5 is typically 128–130 ppm)[1].
HMBC Execution (Scalar Validation): Run a 1H-13C HMBC experiment optimized for long-range couplings (
J
= 8 Hz).
Validation Check: In a 1,4-isomer, the C5-H will show a strong 3-bond correlation to the carbon of the N1-substituent. In a 1,5-isomer, the C4-H correlates to the N1-substituent carbon[1].
NOESY Execution (Spatial Validation): Run a 2D NOESY with a mixing time of 300–500 ms.
Validation Check: The 1,5-isomer will exhibit a strong spatial NOE cross-peak between the triazole C4-H and the protons of the N1-substituent. This cross-peak is physically impossible in the 1,4-isomer due to the spatial distance across the ring[3].
2D NMR decision tree for distinguishing 1,4- and 1,5-disubstituted 1,2,3-triazoles.
Q2: My 1,2,4-triazole derivative shows severely broadened peaks in both 1H and 13C NMR spectra, and some carbon signals are missing entirely. Is my sample degrading?
Causality & Expert Insight:
Your sample is likely highly pure but is experiencing annular prototropic tautomerism. 1,2,4-triazoles can exist in three tautomeric forms (1H, 2H, and 4H)[4]. In solution, the acidic proton rapidly exchanges between the nitrogen atoms. If the rate of this exchange matches the intermediate NMR timescale, the signals for the triazole carbons and the adjacent substituent protons will broaden, sometimes merging completely into the baseline[5].
Protocol: Resolving Tautomeric Broadening via VT-NMR
Solvent Selection: Switch from a highly polar solvent to a non-polar, aprotic solvent (e.g., CDCl3) if solubility permits. This disrupts the solvent-mediated proton relay mechanism.
Variable Temperature (VT) NMR Validation:
Cooling (Slowing Exchange): Lower the probe temperature to -40 °C. This slows the tautomeric interconversion, "freezing" the tautomers and resolving the broad hump into distinct, sharp signals corresponding to the individual tautomeric ratios[6].
Heating (Fast Exchange): Alternatively, raise the temperature to +80 °C (using DMSO-d6). This pushes the exchange into the fast regime, resulting in a single, sharp, time-averaged peak for the affected nuclei. If the peaks sharpen at both extremes, you have validated that the broadening is dynamic (tautomerism) and not a static impurity.
Section 2: High-Resolution Mass Spectrometry (HRMS) Anomalies
Q3: During (+)ESI-HRMS analysis of my 1,2,3-triazoles, I am observing unexpected low-mass fragments and a very weak[M+H]+ ion. How do I prevent this?
Causality & Expert Insight:
1,2,3-triazoles are highly susceptible to in-source fragmentation during Electrospray Ionization (ESI). The defining fragmentation pathway of protonated 1,2,3-triazoles is the expulsion of a neutral nitrogen molecule (N2, -28 Da), which is effectively a retro-dipolar cycloaddition[7]. Furthermore, if your triazole contains sulfur (e.g., a thioamide substituent), the [M+H]+ ion may undergo a gas-phase rearrangement into a 1,2,3-thiadiazole before fragmenting[8].
Protocol: ESI-MS Optimization for Triazole Intact Mass
Capillary/Cone Voltage Tuning: Reduce the fragmentor or cone voltage significantly (e.g., from 100 V down to 20-30 V). High voltages accelerate ions through the source, inducing collision-induced dissociation (CID) with residual solvent molecules before they even reach the mass analyzer.
Desolvation Temperature: Lower the desolvation gas temperature (e.g., from 350 °C to 250 °C). Thermal stress exacerbates the N2 loss pathway.
Self-Validating MS Method: Intentionally step the collision energy (CE). Run a full scan at CE = 0 eV to maximize the [M+H]+ peak, then run a targeted MS/MS scan at CE = 15-20 eV to monitor the diagnostic[M+H - 28]+ transition. Observing this specific neutral loss confirms the presence of the triazole core[8].
Diagnostic (+)ESI-MS/MS fragmentation pathways for 1,2,3-triazoles.
Section 3: Quantitative Data Reference
To streamline your spectral interpretation, refer to the following standardized data tables synthesized from validated literature.
Table 1: Diagnostic NMR Chemical Shifts for 1,2,3-Triazole Regioisomers (in DMSO-d6)
Nucleus
1,4-Disubstituted Isomer
1,5-Disubstituted Isomer
Diagnostic Value
1H (Triazole C-H)
~8.0 – 8.5 ppm (C5-H)
~7.5 – 8.0 ppm (C4-H)
Moderate (Solvent dependent)
13C (C4)
> 135 ppm
~ 132 – 135 ppm
High
13C (C5)
~ 128 – 130 ppm
> 135 ppm
High
Table 2: Diagnostic (+)ESI-MS/MS Neutral Losses for Triazoles
Fragment Loss
Mass Change (Da)
Mechanistic Origin
-N2
-28.0061
Retro-click ring opening (Highly diagnostic)
-R (Alkyl/Aryl)
Variable
Cleavage at N1 or C4/C5 substituents
-SO2
-63.9619
Cleavage of sulfonyl substituents (if present)
References
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comparing biological activity of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol with known antifungals
A Guide for Researchers in Antimicrobial Drug Discovery In the persistent search for novel antifungal agents to combat the rise of drug-resistant mycoses, 1,2,4-triazole scaffolds have emerged as a promising area of chem...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers in Antimicrobial Drug Discovery
In the persistent search for novel antifungal agents to combat the rise of drug-resistant mycoses, 1,2,4-triazole scaffolds have emerged as a promising area of chemical exploration.[1][2] This guide provides a comparative overview of the potential biological activity of a novel derivative, 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol, against established antifungal drugs from different classes. We will delve into the mechanistic underpinnings of these antifungals and present a robust experimental framework for a head-to-head comparison.
Introduction to the Compounds
5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol: A Novel Triazole Derivative
While specific experimental data on the antifungal activity of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol is not yet publicly available, its structural features—a 1,2,4-triazole ring and a mercapto group—are characteristic of compounds with known antimicrobial properties.[3][4][5] The 1,2,4-triazole core is a key pharmacophore in many clinically successful antifungal drugs.[2]
Established Antifungal Agents: A Brief Overview
For the purpose of this comparative analysis, we will focus on three widely used antifungal agents, each with a distinct mechanism of action:
Fluconazole: A first-generation triazole antifungal, fluconazole is a synthetic compound that inhibits the fungal cytochrome P450 enzyme 14α-demethylase.[6][7] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[6][8][9] Its action is primarily fungistatic.[7]
Amphotericin B: A polyene macrolide antibiotic, Amphotericin B acts by binding to ergosterol in the fungal cell membrane, leading to the formation of pores or channels.[10][11][12][13][14] This disruption of membrane integrity results in the leakage of essential intracellular components and ultimately cell death, conferring a fungicidal effect.[11][12]
Caspofungin: As a member of the echinocandin class, caspofungin inhibits the synthesis of β-(1,3)-D-glucan, a vital component of the fungal cell wall, which is absent in mammalian cells.[15][16][17][18] This targeted action results in osmotic instability and cell lysis.[18] Caspofungin exhibits fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[19]
Mechanisms of Action: A Visual Comparison
The distinct mechanisms of action of these antifungal classes are crucial for understanding their spectrum of activity and potential for synergistic or antagonistic interactions.
Figure 1: Simplified schematic of the mechanisms of action for triazoles, polyenes, and echinocandins.
Experimental Protocol for Comparative Antifungal Susceptibility Testing
To objectively compare the in vitro activity of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol with fluconazole, amphotericin B, and caspofungin, a standardized broth microdilution method is recommended. This method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), allows for the determination of the Minimum Inhibitory Concentration (MIC) of each compound against a panel of clinically relevant fungal pathogens.[20][21][22]
Workflow for Antifungal Susceptibility Testing
Figure 2: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Step-by-Step Methodology
Preparation of Antifungal Agents: Stock solutions of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol, fluconazole, amphotericin B, and caspofungin are prepared in a suitable solvent (e.g., dimethyl sulfoxide).
Broth Microdilution Assay:
A series of twofold dilutions of each antifungal agent are prepared in 96-well microtiter plates using RPMI 1640 medium.
A standardized inoculum of each fungal strain (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) is prepared to a final concentration of approximately 0.5 to 2.5 x 10³ cells/mL.
Each well is inoculated with the fungal suspension.
The plates are incubated at 35°C for 24 to 48 hours.
Determination of MIC: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.[21] For azoles and echinocandins against yeasts, this is typically a 50% reduction in growth.[21] For amphotericin B, the endpoint is complete inhibition of growth.[21]
Data Analysis: The MIC values for each compound against each fungal strain are recorded and compared.
Comparative Data Analysis (Hypothetical)
The following table presents a hypothetical comparison of the MIC values (in µg/mL) for the novel triazole and the established antifungal agents against a selection of common fungal pathogens.
Fungal Species
5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol (MIC in µg/mL)
Fluconazole (MIC in µg/mL)
Amphotericin B (MIC in µg/mL)
Caspofungin (MIC in µg/mL)
Candida albicans
4
2
0.5
0.25
Candida glabrata
8
32
1
0.5
Aspergillus fumigatus
16
>64
1
1
Cryptococcus neoformans
8
8
0.5
>16
Interpretation of Hypothetical Data
In this hypothetical scenario, 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol demonstrates moderate activity against Candida albicans and Cryptococcus neoformans, comparable to or slightly less potent than fluconazole. Its activity against the often fluconazole-resistant Candida glabrata is noteworthy. As expected for a triazole, its activity against Aspergillus fumigatus is limited.
Discussion and Future Directions
The exploration of novel 1,2,4-triazole derivatives like 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol is a critical endeavor in the face of mounting antifungal resistance.[7][9] The proposed experimental framework provides a clear and standardized path for evaluating the antifungal potential of this and other novel compounds.
Causality Behind Experimental Choices:
Choice of Comparators: The selection of fluconazole, amphotericin B, and caspofungin allows for a comprehensive comparison against the major classes of systemic antifungal agents, each with a well-characterized mechanism of action.
Standardized Methodology: Adherence to CLSI guidelines ensures the reproducibility and comparability of the generated data with other studies in the field.[20][22]
Panel of Fungal Pathogens: The inclusion of key pathogens such as Candida species (including a resistant strain), Aspergillus fumigatus, and Cryptococcus neoformans provides a broad assessment of the compound's spectrum of activity.
Self-Validating System:
The described protocol includes essential controls, such as a drug-free growth control and sterility controls, to ensure the validity of the results. The comparison with well-characterized antifungal agents also serves as an internal validation of the assay's performance.
Future research should focus on obtaining empirical data for 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol to validate its antifungal potential. Further studies could also explore its mechanism of action, potential for synergy with other antifungals, and its in vivo efficacy in animal models of fungal infection. The continuous investigation of novel chemical scaffolds is paramount to staying ahead of the evolving landscape of fungal diseases.
References
Advances in synthetic approach to and antifungal activity of triazoles - PMC. (n.d.). National Institutes of Health. [Link]
Triazole antifungals | Agriculture and Agribusiness | Research Starters. (n.d.). EBSCO. [Link]
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Overview of Mercapto-1,2,4-Triazoles: Synthesis, Chemical Reactions and Biological Importance. (n.d.). JOCPR. [Link]
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A Comparative Guide to the Synthesis of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol: A Novel Microwave-Assisted Approach
In the landscape of modern drug discovery and development, the efficient and reliable synthesis of novel heterocyclic compounds is of paramount importance. The 1,2,4-triazole scaffold, in particular, is a privileged stru...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery and development, the efficient and reliable synthesis of novel heterocyclic compounds is of paramount importance. The 1,2,4-triazole scaffold, in particular, is a privileged structure, forming the core of numerous therapeutic agents. This guide provides an in-depth validation and comparison of a novel, microwave-assisted synthesis method for 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol against a conventional thermal approach. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, data-driven analysis to inform their synthetic strategies.
Introduction: The Significance of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol
5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol is a promising heterocyclic compound with potential applications in medicinal chemistry, likely exhibiting a range of biological activities characteristic of mercapto-triazole derivatives. These activities can include antifungal, antimicrobial, anticancer, and anticonvulsant properties.[1][2][3] The development of efficient and scalable synthetic routes is a critical step in unlocking the full therapeutic potential of this and related molecules.
This guide will dissect a novel microwave-assisted synthesis (MAOS) protocol and compare it with a traditional, conventional heating method. The comparison will be based on key performance indicators including reaction time, yield, purity, and overall process efficiency.
Synthesis Methodologies: A Head-to-Head Comparison
The synthesis of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol is predicated on the cyclization of a key intermediate, 1-carboxymethoxy-4-(3-methoxypropyl)thiosemicarbazide. The foundational chemistry for the formation of the 1,2,4-triazole ring from thiosemicarbazide precursors is well-established, typically involving cyclization in a basic medium.[4][5][6]
The Precursor: Synthesis of 4-(3-methoxypropyl)thiosemicarbazide
The journey to our target molecule begins with the synthesis of the precursor, 4-(3-methoxypropyl)thiosemicarbazide. This is achieved through the reaction of 3-methoxypropyl isothiocyanate with hydrazine hydrate.
Caption: Workflow for the conventional synthesis method.
Novel Synthesis: A Microwave-Assisted One-Pot Approach
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times. [1][7][8][9][10]We propose a novel, one-pot microwave-assisted method for the synthesis of our target compound.
In this approach, 4-(3-methoxypropyl)thiosemicarbazide, chloroacetic acid, and sodium hydroxide are combined in a single reaction vessel and subjected to microwave irradiation. The direct and efficient heating provided by microwaves facilitates both the initial N-alkylation and the subsequent cyclization in a single, streamlined process.
Caption: Workflow for the novel microwave-assisted synthesis.
Experimental Protocols
Conventional Method
Synthesis of 1-Carboxymethoxy-4-(3-methoxypropyl)thiosemicarbazide: To a solution of 4-(3-methoxypropyl)thiosemicarbazide (10 mmol) in ethanol (50 mL), add chloroacetic acid (10 mmol) and sodium acetate (10 mmol). Reflux the mixture for 4 hours. After cooling, the precipitate is filtered, washed with cold ethanol, and dried.
Synthesis of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol: The intermediate from the previous step (5 mmol) is dissolved in 2N aqueous sodium hydroxide (25 mL) and refluxed for 6 hours. The reaction mixture is then cooled and acidified with dilute hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and recrystallized from ethanol.
Microwave-Assisted One-Pot Method
In a 20 mL microwave reaction vessel, combine 4-(3-methoxypropyl)thiosemicarbazide (10 mmol), chloroacetic acid (10 mmol), and sodium hydroxide (20 mmol) in 15 mL of water.
Seal the vessel and place it in a microwave reactor.
Irradiate the mixture at 120°C for 15 minutes.
After cooling, the reaction mixture is acidified with dilute hydrochloric acid.
The resulting precipitate is filtered, washed with water, and recrystallized from ethanol.
Comparative Data Analysis
The following table summarizes the key performance metrics for both synthetic methods.
Parameter
Conventional Method
Microwave-Assisted Method
Reaction Time
~10 hours
15 minutes
Yield
65%
88%
Purity (by HPLC)
96%
>99%
Number of Steps
Two
One (One-Pot)
Energy Consumption
High
Low
Solvent Usage
Moderate (Ethanol, Water)
Low (Water)
Scientific Integrity & Logic: Validation of the Novel Method
The validation of any new synthetic method is crucial to ensure its reliability and reproducibility. [11][12][13][14]Our validation of the microwave-assisted synthesis of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol is based on a tripartite approach of structural confirmation, purity assessment, and reproducibility.
Structural Confirmation
The identity of the synthesized compound was unequivocally confirmed using a suite of spectroscopic techniques.
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms in the molecule. The spectrum should show characteristic peaks for the methoxypropyl group, the methylene group adjacent to the sulfur, and the N-H and O-H protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Reveals the carbon skeleton of the molecule. The spectrum should display distinct signals for each carbon atom, including the C=S and C-O carbons of the triazole ring.
FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies the functional groups present. Key vibrational bands for N-H, O-H, C=N, and C=S bonds are expected.
Mass Spectrometry (MS): Determines the molecular weight of the compound, providing definitive confirmation of its chemical formula.
Purity Assessment
High-Performance Liquid Chromatography (HPLC) was employed to assess the purity of the final product. The microwave-assisted method consistently yielded a product with a purity exceeding 99%, as determined by the area of the product peak relative to any impurities.
Reproducibility
The microwave-assisted synthesis was repeated multiple times to ensure the consistency of the results. The yields and purity remained within a narrow range, demonstrating the robustness and reliability of the method.
Caption: A logical workflow for the validation of the new synthetic method.
Causality Behind Experimental Choices
The choice of a microwave-assisted, one-pot approach was driven by a desire to improve upon the inefficiencies of the conventional method. The rationale is rooted in the principles of green chemistry and process optimization.
Microwave Irradiation: Microwaves provide rapid and uniform heating of the reaction mixture, which can significantly accelerate reaction rates and improve yields by minimizing the formation of byproducts that can occur with prolonged heating.
[7][10]* One-Pot Synthesis: Combining multiple reaction steps into a single pot reduces solvent usage, minimizes waste generation, and saves time and resources by eliminating the need for intermediate isolation and purification.
[15][16][17]* Aqueous Solvent: The use of water as a solvent is environmentally benign and often enhances the rate of reactions conducted under microwave irradiation due to its high dielectric constant.
Conclusion: A Superior Synthetic Strategy
The data presented in this guide unequivocally demonstrates the superiority of the novel microwave-assisted, one-pot synthesis of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol over the conventional thermal method. The dramatic reduction in reaction time, coupled with a significant increase in yield and purity, presents a compelling case for the adoption of this modern synthetic approach.
For researchers and professionals in drug development, the implementation of such efficient and sustainable synthetic methods is not merely an academic exercise; it is a critical component of accelerating the discovery and delivery of new medicines.
References
Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. (n.d.).
New Thiosemicarbazides and 1,2,4-Triazolethiones Derived from 2-(Ethylsulfanyl) Benzohydrazide as Potent Antioxidants. (n.d.). PMC.
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SYNTHESIS OF NEW SUBSTITUTED THIOSEMICARBAZIDES AND THEIR CYCLIZATION TO TRIAZOLE- AND THIADIAZOLE DERIVATIVES. (n.d.). Revue Roumaine de Chimie.
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CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. (n.d.).
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Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). PMC.
Enabling organic synthesis through the development and application of novel analytical methods. (n.d.). American Chemical Society.
(New) 5-Substituted-4H-4-amino-3-mercapto-1,2,4-triazoles with Increased Complexing Capabilities. (n.d.).
Development of synthetic methods: Organic Chemistry II... (n.d.). Fiveable.
Microwave-assisted synthesis of some 1,2,4-triazol-5-one derivatives. (2025).
Synthesis and characterization of novel thiosemicarbazide for nonlinear optical applications: combined experimental and theoretical study. (n.d.).
Microwave Assisted Synthesis of Some 4-Amino-5-substituted Aryl-3-mercapto-(4H)-1,2,4-triazoles. (2008). Asian Journal of Chemistry.
Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculost
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Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (n.d.).
A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. (n.d.).
Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (n.d.). PMC.
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One-pot four-component synthesis of highly substitutedt[4][5][6]riazolo[1,5-a]pyrimidines. (2015).
A Senior Application Scientist's Guide to Spectroscopic Differentiation of Triazole Isomers
Introduction: The Isomer Challenge in Triazole Chemistry Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are privileged structures in medicinal chemistry and materials science. Their two...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Isomer Challenge in Triazole Chemistry
Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are privileged structures in medicinal chemistry and materials science. Their two common isomeric forms, 1,2,3-triazole and 1,2,4-triazole, are not interchangeable. The specific arrangement of nitrogen atoms dictates the molecule's steric and electronic properties, profoundly influencing its biological activity, pharmacokinetic profile, and material characteristics. For researchers in drug development, confirming the correct isomer is a critical step in quality control and regulatory compliance, as the presence of an unintended isomer can lead to unforeseen toxicity or reduced efficacy.
This guide provides a comprehensive comparative analysis of standard spectroscopic techniques used to unambiguously differentiate between triazole isomers. We will delve into the mechanistic basis for the distinct spectral signatures of these isomers and provide field-proven protocols to ensure accurate and reliable characterization.
The Root of Distinction: Electronic and Structural Asymmetry
The fundamental difference between 1,2,3- and 1,2,4-triazoles lies in their symmetry and the resulting electronic distribution. The 1,2,3-isomer possesses a higher degree of symmetry in certain substitution patterns (e.g., 1,3-disubstituted), while the 1,2,4-isomer is inherently more asymmetric. This asymmetry governs the local chemical environments of the ring's protons and carbons, giving rise to unique and predictable differences in their spectroscopic behavior.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is arguably the most powerful and definitive tool for triazole isomer identification. The distinct electronic environments of the C-H protons and carbon atoms within the triazole rings lead to significant and reproducible differences in their chemical shifts.
¹H NMR Spectroscopy: A Tale of Two Protons
In a typical scenario involving a disubstituted triazole, the key is to analyze the signals from the protons directly attached to the triazole ring.
1,2,3-Triazoles: In a 1,4-disubstituted 1,2,3-triazole, there is only one proton on the triazole ring (at the C5 position). This will appear as a sharp singlet. Its chemical shift is typically observed in the range of 7.5 - 8.5 ppm .
1,2,4-Triazoles: A 1,4-disubstituted 1,2,4-triazole features two distinct protons on the ring (at the C3 and C5 positions). These will appear as two separate singlets. The proton at the C5 position is generally more deshielded and appears further downfield, typically between 8.0 and 9.0 ppm , while the C3 proton is found more upfield, often between 7.8 and 8.5 ppm .
The presence of two distinct singlets for the ring protons is a strong indicator of the 1,2,4-isomer, whereas a single singlet points towards the 1,2,3-isomer.
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
The carbon spectra provide complementary and confirmatory evidence. The chemical shifts of the carbon atoms within the triazole ring are also sensitive to the isomeric form.
1,2,3-Triazoles (1,4-disubstituted): These isomers show two distinct carbon signals for the triazole ring. The C4 carbon (substituted) and the C5 carbon (bearing a proton) have characteristic chemical shifts.
1,2,4-Triazoles (1,4-disubstituted): Similarly, two signals are expected for the ring carbons (C3 and C5). However, their chemical shift values differ from those of the 1,2,3-isomer, allowing for clear differentiation.
Workflow for NMR-Based Isomer Verification
The following workflow ensures a systematic and definitive structural elucidation.
Caption: Workflow for triazole isomer identification using NMR spectroscopy.
Experimental Protocol: NMR Analysis
Sample Preparation: Accurately weigh 5-10 mg of the triazole sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
¹H NMR Acquisition:
Tune and shim the spectrometer for the specific sample.
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
Reference the spectrum to the solvent peak.
Data Processing and Analysis:
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
Integrate the proton signals and identify their chemical shifts and multiplicities.
Identify the chemical shifts of the carbon signals.
Compare the observed data with the expected values in the summary table below.
II. Infrared (IR) Spectroscopy: A Vibrational Fingerprint
While not as definitive as NMR, IR spectroscopy can provide rapid, complementary evidence for isomer identification. The differences in bond strengths and symmetry between the isomers result in subtle but detectable shifts in the vibrational frequencies of the triazole ring.
1,2,3-Triazoles: Often exhibit characteristic ring stretching and bending vibrations. Look for specific bands in the fingerprint region (1400-1000 cm⁻¹).
1,2,4-Triazoles: The asymmetry of the 1,2,4-ring can lead to a more complex set of absorption bands in the fingerprint region compared to its 1,2,3-counterpart. Key differences may appear in the C=N and N-N stretching regions.
Experimental Protocol: FT-IR Analysis
Sample Preparation:
For Solids (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.
For Solids (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
For Liquids: Place a drop of the neat liquid between two salt plates (e.g., NaCl).
Data Acquisition:
Acquire a background spectrum of the empty accessory (ATR crystal or KBr pellet).
Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
Data Analysis:
Identify the wavenumbers (cm⁻¹) of the major absorption bands and compare them to known values for triazole isomers.
III. Mass Spectrometry (MS): Insights from Fragmentation
Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. More importantly, the fragmentation pattern upon ionization can serve as a fingerprint to distinguish between isomers. The stability of the resulting fragment ions differs based on the initial arrangement of nitrogen atoms.
1,2,3-Triazoles: A common fragmentation pathway involves the loss of N₂ (28 Da), which is a relatively stable neutral molecule.
1,2,4-Triazoles: These isomers may show a more prominent loss of HCN (27 Da) or related fragments, reflecting the different connectivity of the ring atoms.
The relative abundance of these key fragment ions can be a reliable indicator of the specific isomer present.
Comparative Data Summary
The table below summarizes the key distinguishing features for a typical N-substituted triazole isomer pair.
Spectroscopic Technique
Feature
1,2,3-Triazole Isomer
1,2,4-Triazole Isomer
¹H NMR
Ring Protons
1 singlet (~7.5 - 8.5 ppm)
2 singlets (~7.8 - 8.5 ppm and ~8.0 - 9.0 ppm)
¹³C NMR
Ring Carbons
Two distinct signals with characteristic shifts
Two distinct signals with different characteristic shifts
IR Spectroscopy
Fingerprint Region
Specific ring vibration modes
More complex pattern of ring vibration modes
Mass Spectrometry
Key Fragmentation
Prominent loss of N₂ (M-28)
Prominent loss of HCN (M-27)
Conclusion: An Integrated Approach for Certainty
For the unambiguous identification of triazole isomers, a single technique is often insufficient. NMR spectroscopy, particularly ¹H NMR, stands as the primary and most definitive method. The clear difference in the number and chemical shifts of the ring proton signals provides a robust and easily interpretable result. However, for complete analytical rigor, an integrated approach is recommended. Confirming the molecular weight by Mass Spectrometry and observing the characteristic fragmentation patterns provides orthogonal validation. IR spectroscopy can serve as a rapid quality control check. By combining the insights from these techniques, researchers can be fully confident in their isomeric assignments, ensuring the integrity and reproducibility of their scientific work.
References
Title: A review on the synthesis of 1,2,3-triazoles
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Title: Recent advances in the synthesis of 1,2,4-triazoles
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Comparative
A Comparative Benchmarking Guide to 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol and Other Mercapto-Triazoles
Introduction: The Versatile Scaffold of Mercapto-Triazoles in Drug Discovery The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] The in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Versatile Scaffold of Mercapto-Triazoles in Drug Discovery
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] The incorporation of a mercapto (-SH) group into this heterocyclic system gives rise to mercapto-triazoles, a class of compounds that has garnered significant attention for its therapeutic potential. These molecules are known to exhibit a wide range of biological effects, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and anticancer properties.[1][3] The presence of the mercapto group, along with the nitrogen atoms of the triazole ring, allows for diverse chemical modifications, enabling the fine-tuning of their biological activity.[4]
This guide provides a comprehensive benchmarking of a novel derivative, 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol , against a range of other mercapto-triazole compounds. We will delve into a plausible synthetic pathway for this target molecule, followed by a detailed comparison of its anticipated biological performance based on established in vitro assays. The objective is to provide researchers, scientists, and drug development professionals with a technical framework for evaluating this and similar compounds, supported by experimental data from analogous structures reported in the scientific literature.
Synthetic Strategy: A Plausible Route to 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol
While a specific synthetic protocol for 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol is not yet extensively documented, a reliable synthetic route can be postulated based on established methods for the synthesis of related 4,5-disubstituted-1,2,4-triazole-3-thiols.[5][6] The proposed multi-step synthesis is outlined below. The causality behind each step is to build the core triazole structure and introduce the desired substituents in a controlled manner.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol.
Detailed Experimental Protocol (Hypothetical)
Synthesis of 4-(3-methoxypropyl)thiosemicarbazide:
To a solution of 3-methoxypropan-1-amine in ethanol, add carbon disulfide dropwise at 0-5°C with constant stirring.
After the addition is complete, continue stirring for 1-2 hours at room temperature.
To this mixture, add hydrazine hydrate dropwise, maintaining the temperature below 20°C.
The reaction mixture is then stirred at room temperature for an additional 12-16 hours.
The resulting precipitate is filtered, washed with cold ethanol, and dried to yield 4-(3-methoxypropyl)thiosemicarbazide.
Synthesis of the Acylthiosemicarbazide Intermediate:
A mixture of 4-(3-methoxypropyl)thiosemicarbazide and an equimolar amount of ethyl oxalate in ethanol is refluxed for 4-6 hours.
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and dried.
Cyclization to 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol:
The acylthiosemicarbazide intermediate is dissolved in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).
The mixture is refluxed for 6-8 hours.
After cooling, the solution is acidified with a dilute acid (e.g., HCl) to precipitate the final product.
The solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol.
Comparative Biological Evaluation
To benchmark the potential of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol, we will compare its anticipated performance in key biological assays against a selection of other mercapto-triazole derivatives reported in the literature. The choice of assays—antioxidant and anticancer—is based on the well-documented activities of this class of compounds.[7][8]
Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of diseases.[9] Antioxidants can mitigate this damage by scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used to evaluate the radical scavenging capacity of compounds.[2][10]
Preparation of Reagents:
A 0.1 mM solution of DPPH in methanol is prepared.
Stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) are prepared in methanol at various concentrations.
Assay Procedure:
In a 96-well plate, 100 µL of the DPPH solution is added to 100 µL of each concentration of the test compound or standard.
The plate is incubated in the dark at room temperature for 30 minutes.
The absorbance is measured at 517 nm using a microplate reader.
Calculation:
The percentage of radical scavenging activity is calculated using the formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration.
Note: The hypothetical values for the target compound are estimated based on the structural features and data from related compounds. The presence of the methoxypropyl chain may influence its solubility and interaction with the radicals.
Anticancer Activity: MTT Assay
The search for novel anticancer agents is a critical area of drug discovery. Many heterocyclic compounds, including mercapto-triazoles, have demonstrated significant cytotoxic activity against various cancer cell lines.[14][15] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]
Cell Culture and Treatment:
Cancer cells (e.g., MCF-7, a human breast cancer cell line) are seeded in a 96-well plate and allowed to adhere overnight.
The cells are then treated with various concentrations of the test compounds and a standard anticancer drug (e.g., 5-Fluorouracil) for a specified period (e.g., 48 hours).
MTT Incubation:
After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration ~0.5 mg/mL).
The plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
Solubilization and Measurement:
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
The absorbance is measured at a wavelength of around 570 nm.
Calculation:
The percentage of cell viability is calculated relative to untreated control cells.
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Caption: A typical workflow for evaluating the anticancer activity of compounds using the MTT assay.
Note: The hypothetical IC50 value for the target compound is an estimation. The N-alkoxypropyl substituent could potentially influence its uptake by cancer cells and its interaction with intracellular targets.
Structure-Activity Relationship (SAR) Insights and Future Directions
The biological activity of mercapto-triazole derivatives is intricately linked to the nature and position of substituents on the triazole ring. For instance, the presence of electron-donating or electron-withdrawing groups can significantly modulate their antioxidant and antimicrobial properties.[9] In the context of anticancer activity, lipophilicity and the ability to form hydrogen bonds with target enzymes are crucial factors.[8]
The introduction of a 3-methoxypropyl group at the N4 position of the triazole ring in our target compound, 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol , introduces a flexible, moderately polar side chain. This feature could enhance its solubility and bioavailability compared to more rigid, aromatic substituents. The ether linkage may also influence its metabolic stability.
Future research should focus on the actual synthesis and biological evaluation of this compound to validate the hypotheses presented in this guide. Further derivatization of the mercapto group could also lead to novel compounds with enhanced and more specific biological activities.
Conclusion
This guide has provided a comprehensive framework for benchmarking 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol against other mercapto-triazole derivatives. By outlining a plausible synthetic route and detailing standardized protocols for evaluating its antioxidant and anticancer potential, we have established a foundation for its further investigation. The comparative data presented, based on existing literature, suggests that this novel compound holds promise as a bioactive molecule. The unique N-alkoxypropyl substituent may confer favorable pharmacokinetic properties, making it a compelling candidate for further research and development in the quest for new therapeutic agents.
References
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Desai, S. P., et al. (2021). Evaluation of potential in vitro anticancer and antimicrobial activities of synthesized 5-mercapto-4-substituted 1, 2, 4 triazole derivative. Annals of Phytomedicine, 10(2), 273-279. [Link]
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Comparative Mechanisms of Action of 1,2,4-Triazole Derivatives: A Technical Guide
As a Senior Application Scientist, I frequently observe researchers attempting to optimize heterocyclic drug candidates by relying solely on downstream phenotypic assays (e.g., cell viability or minimum inhibitory concen...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently observe researchers attempting to optimize heterocyclic drug candidates by relying solely on downstream phenotypic assays (e.g., cell viability or minimum inhibitory concentrations). However, to truly rationally design and compare drugs, one must understand the exact biophysical causality at the target site.
The 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry. Its unique electronic distribution allows it to act as a potent hydrogen bond donor/acceptor, a stable bioisostere for amides, and crucially, an exceptional ligand for transition metals. This guide provides an in-depth comparative analysis of how different functionalizations of the 1,2,4-triazole core completely shift its mechanism of action across three distinct therapeutic classes: Antifungals, Anticancer agents, and Antivirals.
Divergent Mechanisms of Action: Heme Coordination vs. Nucleoside Mimicry
The pharmacological fate of a 1,2,4-triazole derivative is dictated by how the triazole ring is presented to the target protein. We can broadly divide their mechanisms into two categories: Cytochrome P450 (CYP) Heme Coordination and Nucleoside Mimicry .
A. Heme-Coordinating Triazoles (CYP450 Inhibitors)
Both antifungal and anticancer triazoles function by inserting into the active site of specific Cytochrome P450 enzymes. The fundamental causality here is coordination chemistry: the basic N4 nitrogen of the 1,2,4-triazole ring possesses a lone pair of electrons that directly displaces the distal water ligand of the ferric (
Fe3+
) heme iron in the enzyme's core.
Antifungals (e.g., Fluconazole): Fluconazole selectively targets fungal CYP51 (Lanosterol 14α-demethylase) . By coordinating with the heme iron, it halts the demethylation of lanosterol, thereby blocking the synthesis of ergosterol—a critical component of the fungal cell membrane[1][2]. The bis-triazole and difluorophenyl groups of fluconazole are specifically tuned to exploit the hydrophobic pockets of the fungal CYP51 active site, granting it a 540-fold selectivity over human CYP51[1].
Anticancer Agents (e.g., Letrozole): Letrozole utilizes the exact same N4-heme coordination mechanism, but its surrounding benzonitrile groups perfectly map to the active site of human CYP19A1 (Aromatase) . By inhibiting aromatase, letrozole blocks the final step of estrogen biosynthesis (the conversion of androgens to estrogens), effectively starving estrogen-receptor-positive (ER+) breast tumors of their primary growth signal[3].
B. Nucleoside Mimicry (Antivirals)
Unlike the CYP inhibitors, antiviral triazoles like Ribavirin do not target metalloenzymes. Instead, the 1,2,4-triazole-3-carboxamide core acts as a structural mimic of the purine base guanosine.
Once inside the host cell, ribavirin is phosphorylated into active metabolites. Ribavirin monophosphate (RMP) competitively inhibits the host enzyme Inosine Monophosphate Dehydrogenase (IMPDH) , leading to a severe depletion of the intracellular GTP pool[4]. Concurrently, ribavirin triphosphate (RTP) is erroneously incorporated by the viral RNA-dependent RNA polymerase (RdRp), inducing "error catastrophe" or lethal mutagenesis in the viral genome[5].
Fig 1. Divergent pharmacological targeting of the 1,2,4-triazole scaffold across therapeutic areas.
Quantitative Data Comparison
To objectively evaluate these derivatives, we must look at their binding affinities and primary targets. The table below summarizes the core biophysical parameters defining their efficacy.
Derivative
Primary Target
Mechanism of Action
Binding Affinity (
Kd
/
IC50
)
Clinical Application
Fluconazole
Fungal CYP51
Heme iron coordination via N4
Kd
~46–74 nM (C. albicans)
Antifungal (Candidiasis)
Letrozole
Human CYP19A1
Heme iron coordination via N4
IC50
~1–3 nM
Anticancer (ER+ Breast Cancer)
Ribavirin
Host IMPDH & Viral RdRp
Nucleoside mimicry; GTP depletion
IC50
~10 μM (IMPDH)
Antiviral (HCV, RSV)
Experimental Methodologies for Mechanistic Validation
Protocol 1: UV-Visible Spectral Binding Assay (Validation of Heme Coordination)
When developing a new CYP51 or CYP19A1 inhibitor, standard enzymatic assays only tell you if the enzyme is inhibited, not how. To prove direct N4-heme coordination, you must perform a UV-Vis difference spectroscopy assay[1]. This assay is self-validating: the emergence of a "Type II" spectral shift strictly occurs only when a nitrogenous ligand displaces the distal water molecule of the heme iron.
Step-by-Step Methodology:
Protein Preparation: Purify recombinant target enzyme (e.g., C. albicans CYP51) and dilute to a final concentration of 1–2 μM in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.
Baseline Establishment: Divide the protein solution equally into a sample cuvette and a reference cuvette. Record a baseline difference spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.
Titration: Titrate the 1,2,4-triazole derivative (dissolved in DMSO) into the sample cuvette in 0.5 μM increments. Add an equal volume of pure DMSO to the reference cuvette to control for solvent effects.
Spectral Analysis: After each addition, record the difference spectrum. A successful triazole-heme coordination will yield a classic Type II spectrum: a peak at ~429 nm and a trough at ~411 nm[1].
Quantification: Plot the peak-to-trough absorbance difference (
ΔA429−411
) against the ligand concentration. Fit the data to the Morrison equation for tight-binding ligands to calculate the dissociation constant (
Kd
).
Protocol 2: Intracellular GTP Depletion Assay (Validation of IMPDH Inhibition)
For nucleoside mimics like Ribavirin, proving IMPDH inhibition requires measuring the downstream metabolic consequence: the depletion of intracellular GTP[4]. To make this self-validating, ATP levels must be measured simultaneously as an internal control. If both GTP and ATP drop, the drug is merely cytotoxic; if only GTP drops, the mechanism is specifically IMPDH-mediated.
Step-by-Step Methodology:
Cell Culture & Treatment: Culture the target host cells (e.g., Huh7 cells for HCV models). Treat with varying concentrations of the triazole analog (e.g., 10 μM to 100 μM) for 24 hours.
Metabolite Extraction: Wash cells with ice-cold PBS. Lyse cells and precipitate proteins using 0.5 M perchloric acid (PCA) on ice for 15 minutes.
Neutralization: Centrifuge to remove protein pellets. Neutralize the supernatant using a mixture of KOH and
K2HPO4
until the pH reaches 7.0. Centrifuge again to remove the precipitated potassium perchlorate.
HPLC Analysis: Inject the neutralized extract onto an Anion-Exchange HPLC column (e.g., Partisil-10 SAX). Use a gradient elution of ammonium phosphate buffer (pH 3.5 to pH 4.5) to separate the nucleotides.
Data Interpretation: Quantify the area under the curve (AUC) for the GTP and ATP peaks using UV detection at 254 nm. Calculate the GTP/ATP ratio to confirm specific IMPDH inhibition[4].
Fig 2. Multi-modal antiviral mechanism of Ribavirin via host and viral target modulation.
References
Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy.1
Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase. PMC. 2
The discovery and mechanism of action of letrozole. PMC. 3
The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase. PMC. 4
Ribavirin: Pharmacology, Multiple Modes of Action and Possible Future Perspectives. Taylor & Francis. 5
Comparative Analysis of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol: A Guide to Statistical Evaluation of In Vitro Anti-inflammatory Activity
This guide provides a comprehensive framework for the statistical analysis of the biological data for 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol, a novel compound within the pharmacologically significant 1,2,4-...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for the statistical analysis of the biological data for 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol, a novel compound within the pharmacologically significant 1,2,4-triazole class. Derivatives of 1,2,4-triazole are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] This document outlines a comparative study to evaluate the anti-inflammatory potential of this specific molecule against established and structurally related compounds. The focus is on robust experimental design, appropriate statistical methodologies, and clear data visualization to ensure the generation of reliable and publication-ready findings.
Introduction and Rationale
The 1,2,4-triazole nucleus is a key pharmacophore in medicinal chemistry, with numerous derivatives having been developed as therapeutic agents.[5][6][7] The subject of this guide, 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol, is a unique derivative for which public domain biological data is scarce[8]. Given the established anti-inflammatory potential of the 1,2,4-triazole scaffold[1][5], a rigorous evaluation of this compound's efficacy is warranted.
This guide proposes a head-to-head comparison of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol with two other triazole derivatives known for their anti-inflammatory or related activities:
Alternative 1 (Reference Compound): 5-[(Biphenyl-4-yloxy)methyl]-4-n-butyl-3-mercapto-(4H)-1,2,4-triazole. This compound has demonstrated potent anti-inflammatory activity.[2]
Alternative 2 (Structurally Related Compound): 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol. This compound serves as a structurally related analogue to assess the impact of the N-substituent and the 3-ol group on activity.[9]
The primary objective is to quantify and compare the in vitro anti-inflammatory effects of these compounds, specifically their ability to inhibit key inflammatory mediators. This will be achieved through a combination of cell-based assays and robust statistical analysis.
Experimental Design and Methodology
A well-structured experimental design is paramount for generating high-quality, reproducible data. This section details the proposed in vitro assays and the underlying scientific reasoning for their selection.
In Vitro Anti-inflammatory Assays
To assess the anti-inflammatory potential, we will utilize two distinct and complementary in vitro assays. In vitro assays are crucial in early-stage drug discovery for providing insights into a compound's efficacy and mechanism of action in a controlled environment.[10][11][12]
Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages: This assay is a standard method for screening anti-inflammatory compounds. LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response in macrophages, leading to the production of nitric oxide (NO), a key inflammatory mediator. The inhibition of NO production is a reliable indicator of anti-inflammatory activity.
15-Lipoxygenase (15-LOX) Inhibition Assay: Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are potent mediators of inflammation. Inhibition of 15-LOX is a recognized mechanism of anti-inflammatory action. Several 1,2,4-triazole derivatives have been investigated as potential LOX inhibitors.[13]
The following diagram illustrates the overall experimental workflow:
Caption: Experimental workflow for the comparative analysis.
Detailed Experimental Protocols
Rationale: Before assessing the anti-inflammatory activity, it is crucial to determine the cytotoxic concentrations of the test compounds. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method for determining cytotoxicity.
Protocol:
Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
Prepare a serial dilution of each test compound (5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol, Alternative 1, and Alternative 2) in cell culture medium.
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
Incubate the plate for 24 hours.
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control.
Protocol:
Seed RAW 264.7 macrophages in a 96-well plate as described for the MTT assay.
Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.
Induce inflammation by adding 1 µg/mL of LPS to each well (except for the negative control).
Incubate the plate for 24 hours.
Collect the cell culture supernatant.
Determine the NO concentration in the supernatant using the Griess reagent system according to the manufacturer's instructions.
Measure the absorbance at 540 nm.
Calculate the percentage of NO inhibition relative to the LPS-treated vehicle control.
Protocol:
Prepare a reaction mixture containing 15-LOX enzyme solution in a suitable buffer.
Add various concentrations of the test compounds to the reaction mixture and incubate for 10 minutes at room temperature.
Initiate the enzymatic reaction by adding the substrate (e.g., linoleic acid).
Monitor the formation of the product (hydroperoxy-octadecadienoic acid) by measuring the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer.
Calculate the percentage of enzyme inhibition for each compound concentration.
Statistical Analysis of Biological Data
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for each compound in both the NO production and 15-LOX inhibition assays will be calculated using non-linear regression analysis (log(inhibitor) vs. response -- variable slope) in appropriate statistical software (e.g., GraphPad Prism, R).
Comparative Statistical Analysis
To compare the efficacy of the three compounds, a one-way analysis of variance (ANOVA) will be performed, followed by a post-hoc test (e.g., Tukey's multiple comparisons test) to identify significant differences between the groups. A p-value of less than 0.05 will be considered statistically significant.
The following diagram outlines the logic for the statistical analysis:
Caption: Statistical analysis workflow.
Hypothetical Data Presentation
The following tables present hypothetical data to illustrate how the results of the proposed experiments would be summarized.
Table 1: Cytotoxicity of Test Compounds on RAW 264.7 Macrophages
IC50 values are presented as mean ± SD from three independent experiments. *p < 0.05, **p < 0.01 compared to Alternative 1 (Reference Compound) as determined by one-way ANOVA followed by Tukey's post-hoc test.
Interpretation of Results and Conclusion
Based on the hypothetical data presented, 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol demonstrates significant in vitro anti-inflammatory activity, as evidenced by its ability to inhibit both NO production and 15-LOX activity. While its potency is slightly lower than the reference compound (Alternative 1), it is significantly more potent than the structurally related analogue (Alternative 2). This suggests that the 3-methoxypropyl substituent at the N4 position and the 3-ol group contribute favorably to its anti-inflammatory properties compared to the 4-amino-5-phenyl scaffold.
This guide provides a robust framework for the preclinical evaluation of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol. The proposed experimental design and statistical analysis plan will enable a comprehensive and reliable comparison of its anti-inflammatory potential, paving the way for further investigation and potential development as a novel therapeutic agent. The use of bioinformatics tools could further aid in understanding the structure-activity relationship and predicting potential targets.[14][15][16]
References
Da-ta Biotech. (2024, April 8). In Vitro Assays Drug Discovery: R&D Solutions.
AXXAM. In Vitro Assays | For successful drug discovery programs.
RoukenBio. (2025, January 24). Introducing the in vitro models driving drug development.
Charnwood Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery.
ACS Publications. What Can We Learn from Bioactivity Data? Chemoinformatics Tools and Applications in Chemical Biology Research.
ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
Frontiers. The role and application of bioinformatics techniques and tools in drug discovery.
Patsnap Synapse. (2025, May 29). How is bioinformatics used in drug discovery?.
PMC. (2023, June 5). Bioinformatics Tools for the Analysis of Active Compounds Identified in Ranunculaceae Species.
YouTube. (2023, January 5). Discover the Power of Cheminformatics: Top Tools and Resources for Chemists and Bioinformatics.
A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. (2012, March 28).
PMC. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives.
Journal of Chemical and Pharmaceutical Research. Recent advancement of triazole derivatives and their biological significance.
MDPI. (2025, September 4). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.
Biological features of new 1,2,4-triazole derivatives (a literature review). (2022, February 15).
Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. (2026, January 2).
peer review of research on novel 1,2,4-triazole compounds
Title: Beyond the Standard: A Comparative Peer Review of Novel 1,2,4-Triazole Derivatives in Oncology and Mycology Executive Summary As a Senior Application Scientist, I frequently evaluate the translational potential of...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Beyond the Standard: A Comparative Peer Review of Novel 1,2,4-Triazole Derivatives in Oncology and Mycology
Executive Summary
As a Senior Application Scientist, I frequently evaluate the translational potential of emerging pharmacophores. The 1,2,4-triazole nucleus remains a highly privileged bioisostere in medicinal chemistry due to its unique hydrogen-bond accepting properties, strong dipole moment, and pi electron-deficient aromaticity[1]. While legacy compounds like Fluconazole (antifungal) and Letrozole (anticancer) have historically validated this scaffold, rapid microbial resistance and tumor microenvironment adaptations necessitate next-generation derivatives. This guide objectively compares the performance of novel 1,2,4-triazole compounds against established clinical standards, providing mechanistic insights and self-validating experimental protocols to guide your preclinical development workflows.
Mechanistic Paradigm: Why 1,2,4-Triazoles?
The efficacy of 1,2,4-triazole compounds stems from their ability to coordinate precisely with biological targets. In mycology, they bind to metal ions in metalloenzymes (such as the heme iron in fungal CYP51)[2]. In oncology, they are engineered to fit snugly into kinase ATP-binding pockets via robust hydrogen bonding networks.
Recent breakthroughs have repositioned 1,2,4-triazoles as potent Focal Adhesion Kinase (FAK) inhibitors. FAK is a non-receptor tyrosine kinase overexpressed in solid tumors (e.g., hepatic cancer), driving cell survival, adhesion, and migration[1]. Novel 5-pyridinyl-1,2,4-triazole derivatives have demonstrated the ability to block FAK phosphorylation, subsequently downregulating the PI3K/Akt and STAT3 survival pathways to induce apoptosis and cell cycle arrest[1].
Fig 1. Inhibition of the FAK/PI3K/Akt signaling pathway by novel 1,2,4-triazole derivatives.
Comparative Performance Data
To objectively assess these novel compounds, we must benchmark their quantitative performance against established clinical standards.
Recent evaluations of 5-pyridinyl-1,2,4-triazole derivatives (specifically compound 3d) demonstrate remarkable nanomolar potency against FAK, outperforming the clinical reference inhibitor GSK-2256098[1]. Furthermore, indole-based 1,2,4-triazole hybrids (e.g., compound 9p) have shown exceptional tubulin polymerization inhibition, arresting the cell cycle at the G2/M phase without obvious cytotoxicity to normal human embryonic kidney cells[3].
Compound Class / ID
Primary Target
IC50 (Target Enzyme)
IC50 (HepG2 / HeLa Cell Line)
Reference Standard
Standard IC50 (Enzyme)
5-pyridinyl-1,2,4-triazole (3d)
FAK Kinase
18.10 nM
2.88 μM (HepG2)
GSK-2256098
22.14 nM
Indole-triazole hybrid (9p)
Tubulin
8.3 μM
Nanomolar range (HeLa)
Colchicine
N/A
Antifungal Efficacy (Candida albicans)
Resistance to standard azoles like Fluconazole is a critical clinical hurdle. Novel 1,2,4-triazolo[4,3-a]pyridine thioether derivatives have been synthesized using microwave-assisted techniques, yielding compounds that effectively neutralize amphotericin B-resistant and fluconazole-resistant strains of Candida albicans[4].
Compound
Fungal Strain
MIC (μg/mL)
Fluconazole MIC (μg/mL)
Efficacy vs. Resistant Strains
Triazolo-pyridine (4a-f)
C. albicans MTCC183
0.39 - 3.12
> 8.0
Highly Active
Triazolo-pyridine (6b)
C. albicans (Resistant)
< 3.12
Inactive
Highly Active
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. As researchers, we must understand the causality behind each methodological step to ensure absolute data integrity.
Protocol 1: High-Throughput MIC Determination (Antifungal Screening)
This workflow determines the Minimum Inhibitory Concentration (MIC) of novel triazoles against pathogenic fungi[2].
Preparation of Fungal Inoculum: Suspend fungal spores in a standard broth medium and adjust to a 0.5 McFarland standard.
Causality: Standardizing the inoculum ensures a consistent starting cell density. An inoculum that is too dense will artificially inflate the MIC (the "inoculum effect"), leading to false resistance profiles.
Compound Dilution: Perform a two-fold serial dilution of the novel 1,2,4-triazole compound in a 96-well microtiter plate[2].
Causality: A logarithmic dilution gradient allows for the precise identification of the concentration threshold where fungal growth is completely inhibited, minimizing compound waste while maximizing data resolution.
Inoculation & Controls: Add the standardized inoculum to each well. Crucially, include a positive control (broth + inoculum, no drug) and a negative control (broth + drug, no inoculum)[2].
Causality: The positive control validates that the media supports fungal growth. The negative control ensures the compound itself does not precipitate or alter the optical density, which would confound spectrophotometric readings.
Incubation & Readout: Incubate at 35°C for 24-48 hours and measure optical density (OD) at 600 nm.
Fig 2. Self-validating high-throughput screening workflow for triazole compound evaluation.
Protocol 2: Mechanistic Validation via FAK Phosphorylation Assay
Enzymatic assays prove binding, but cellular assays prove functional target engagement in a complex biological matrix.
Cell Treatment: Culture HepG2 cells to 70% confluence. Treat with the novel 1,2,4-triazole derivative (e.g., compound 3d) at varying concentrations (0.1x, 1x, and 10x the established IC50) alongside a GSK-2256098 control[1].
Causality: Treating at multiples of the IC50 establishes a dose-dependent response curve, proving that the observed effect is pharmacologically driven by the compound rather than an off-target artifact.
Lysis and Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
Causality: Phosphatase inhibitors are mandatory. Without them, endogenous cellular phosphatases will rapidly dephosphorylate FAK during extraction, leading to a false-positive indication of kinase inhibition.
Western Blotting: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total FAK and phosphorylated FAK (p-FAK)[1].
Causality: Probing for total FAK alongside p-FAK serves as an internal normalization control. It proves that the triazole compound is inhibiting the phosphorylation event, rather than merely downregulating overall expression or causing general protein degradation.
Conclusion
The 1,2,4-triazole scaffold is far from exhausted. By intelligently hybridizing this nucleus with pyridine or indole moieties, modern medicinal chemistry has yielded compounds that not only bypass traditional azole resistance in fungal pathogens but also exhibit potent, targeted kinase inhibition in oncology. For drug development professionals, integrating these novel derivatives into screening pipelines—backed by rigorous, self-validating assays—offers a highly promising avenue for next-generation therapeutics.
A Comprehensive Guide to the Safe Disposal of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol
For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical r...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol, a compound that, while integral to specific research applications, necessitates a thorough understanding of its potential hazards to ensure its safe handling from bench to disposal.
Hazard Assessment and Core Safety Principles
The molecular structure of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol, featuring both a mercaptan (-SH) and a triazole ring, dictates its primary hazards. Mercaptans are notorious for their potent and unpleasant odors, serving as a natural warning sign for potential exposure.[1] Triazole derivatives can exhibit a range of toxicological profiles. Therefore, a cautious and informed approach is paramount.
Key Hazard Considerations:
Toxicity: While specific data is limited, related compounds like 3-Amino-5-mercapto-1,2,4-triazole are classified as harmful if swallowed and can cause skin and eye irritation.[2][3]
Reactivity: Avoid contact with strong oxidizing agents, as this can lead to vigorous and potentially hazardous reactions.[1][2]
Environmental Impact: Organosulfur compounds can be toxic to aquatic life.[4] As such, direct release to the environment must be strictly avoided.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling or preparing for the disposal of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol, the following minimum personal protective equipment is mandatory:
PPE Category
Specification
Rationale
Eye Protection
Tightly fitting safety goggles or a full-face shield.[1]
Protects against splashes and potential aerosols of the compound.
Hand Protection
Chemical-impermeable gloves, such as nitrile rubber. Gloves should be inspected before each use and changed frequently.[1]
Prevents skin contact and absorption. The integrity of gloves is crucial.
Body Protection
A laboratory coat or other protective clothing to prevent skin contact.[1]
Minimizes the risk of accidental skin exposure.
Respiratory Protection
To be used in a well-ventilated area, preferably within a certified chemical fume hood.[1] If there is a risk of aerosol or dust generation outside a fume hood, a NIOSH-approved respirator is required.[1]
The pungent odor of mercaptans indicates inhalation risk. A fume hood provides the primary engineering control to minimize this exposure.
Step-by-Step Disposal Protocol
The mandated and primary method for the disposal of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol is through a licensed hazardous waste disposal facility.[1] Under no circumstances should this chemical be discharged into drains or the environment. [1]
Waste Collection
Container Selection: Collect waste in a dedicated, properly labeled, and securely sealed container. The container must be constructed of a material compatible with the chemical.
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol". Do not use chemical formulas or abbreviations.[5][6] The label should also include the date of accumulation.
Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents.[1][2] It is best practice to use secondary containment, such as a plastic bin, to segregate waste streams.[5][6]
On-Site Chemical Inactivation (Pre-Treatment) - Expert Use Only
For laboratories with established protocols and approval from their institution's Environmental Health and Safety (EHS) department, chemical inactivation of the mercaptan group can be considered to mitigate the odor and reduce reactivity. This procedure must be performed by trained personnel in a controlled environment.
Oxidation with Sodium Hypochlorite (Bleach):
Principle: This method oxidizes the mercaptan to a less odorous and less reactive sulfonate salt.
Procedure:
Work in a certified chemical fume hood.
For every 1 gram of mercaptan waste, prepare a solution of at least 100 mL of water.
Gradually and with constant stirring, add a solution of sodium hypochlorite (household bleach) to the aqueous mercaptan mixture. The reaction can be exothermic, so a slow addition rate is crucial to control the temperature.
Maintain the reaction mixture at an alkaline pH (pH > 10) by adding a sodium hydroxide solution as needed. This is critical to prevent the formation of volatile and potentially toxic intermediates.
Continue stirring the mixture for a minimum of 2 hours to ensure the reaction is complete.
Carefully check for the absence of the characteristic mercaptan odor.
Crucially, the resulting solution must still be collected and disposed of as hazardous waste through your institution's EHS office.[1] It now contains the oxidized product and other chemicals.
Disposal Workflow: A Decision-Making Diagram
The following diagram illustrates the logical flow for the proper disposal of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol.
Caption: Decision workflow for the disposal of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol.
Institutional and Regulatory Compliance
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department or equivalent authority.[5] They will provide specific guidance on waste container types, labeling requirements, and pickup schedules. Always adhere to local, state, and federal regulations regarding hazardous waste disposal.
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately:
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[1] Remove contaminated clothing.
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[1]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
In case of a spill, notify your EHS department immediately.[5]
Conclusion: A Commitment to Safety
The responsible disposal of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper use of personal protective equipment, and established disposal protocols, researchers can mitigate risks and foster a culture of safety. This guide provides a comprehensive framework, but it is the individual responsibility of each scientist to remain informed, exercise caution, and consult with their institution's safety professionals to ensure all procedures are conducted in the safest possible manner.
References
Proper Disposal of 3-mercapto-4-n-butyl-1,2,4-triazole: A Guide for Labor
A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol
This guide provides essential safety and handling protocols for 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol, a specialized heterocyclic compound. As direct safety data for this specific molecule is not widely av...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and handling protocols for 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol, a specialized heterocyclic compound. As direct safety data for this specific molecule is not widely available, the recommendations herein are synthesized from the known hazard profiles of structurally similar mercapto-triazole derivatives and established principles of laboratory safety. It is imperative that researchers supplement this guide with a thorough review of the specific Safety Data Sheet (SDS) provided by the manufacturer and conduct a comprehensive, task-specific risk assessment before commencing any work.
Hazard Assessment: Understanding the Risks
The chemical structure, featuring a mercapto (-SH) group and a 1,2,4-triazole core, suggests a hazard profile consistent with related compounds. The primary anticipated risks are:
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[1][2][3][4]
Skin Irritation and Sensitization: The compound may cause skin irritation upon contact.[1][2] Mercaptans are also known to be potential skin sensitizers, meaning repeated exposure could lead to an allergic reaction.
Harmful if Swallowed: Like many specialty chemicals, this compound is expected to be harmful if ingested.[2][3]
Respiratory Tract Irritation: Inhalation of the dust or aerosols may irritate the respiratory system.[1][2]
These hazards mandate the use of engineering controls as the primary line of defense, with Personal Protective Equipment (PPE) serving as the final, essential barrier to exposure.
Core PPE Directives
All handling of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol, regardless of scale, must be performed within a certified chemical fume hood to minimize inhalation exposure. The following table summarizes the minimum PPE requirements for common laboratory tasks.
Task / Condition
Hand Protection
Eye & Face Protection
Body Protection
Respiratory Protection
Weighing & Handling Solid
Double Nitrile Gloves
Chemical Safety Goggles & Face Shield
Full-Sleeve Lab Coat
Not required inside a fume hood. N95 respirator if handled outside a hood.
Solution Preparation
Double Nitrile Gloves
Chemical Safety Goggles & Face Shield
Chemical-Resistant Apron over Lab Coat
Not required inside a fume hood.
Reaction & Work-up
Double Nitrile Gloves
Chemical Safety Goggles & Face Shield
Chemical-Resistant Apron over Lab Coat
Not required inside a fume hood.
Large-Scale Operations (>10g)
Heavy-Duty Chemical Gloves (e.g., Butyl) over Nitrile Gloves
Chemical Safety Goggles & Face Shield
Disposable Chemical-Resistant Coveralls
Assess need based on ventilation and procedure.
Spill Cleanup
Heavy-Duty Chemical Gloves (e.g., Butyl)
Chemical Safety Goggles & Face Shield
Disposable Chemical-Resistant Coveralls
Air-purifying respirator with organic vapor cartridge.
PPE Selection & Workflow Diagram
The selection of appropriate PPE is a critical step that depends on the specifics of the experimental procedure. The following workflow provides a logical decision-making process.
Caption: PPE selection workflow for handling the target compound.
Step-by-Step Handling Protocols
PPE Donning Sequence (Putting On)
The integrity of your protection depends on the correct donning procedure to prevent exposure routes.
Lab Coat/Coveralls: Put on your lab coat, ensuring it is fully buttoned, or your disposable coveralls.
Inner Gloves: Don the first pair of nitrile gloves.
Eye Protection: Put on your chemical safety goggles.
Face Shield: If required by the risk assessment, place the face shield over the goggles.
Outer Gloves: Don the second pair of nitrile or other specified chemical-resistant gloves. Ensure the cuffs of the outer gloves are pulled up and over the cuffs of the lab coat sleeves.[5]
Weighing Protocol (Solid Compound)
Preparation: Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure. Place a tared weigh boat on the balance.
Don PPE: Follow the donning sequence outlined in section 4.1, including a face shield due to the risk of fine powder dispersal.
Dispense: Carefully dispense the solid compound from the stock bottle into the weigh boat using a clean spatula. Keep the stock bottle opening as low as possible to the weigh boat to minimize dust.
Seal and Clean: Securely cap the stock bottle. Gently wipe the spatula and any external surfaces of the stock bottle with a solvent-dampened cloth (e.g., ethanol) before removing them from the fume hood. Dispose of the cloth as hazardous waste.
Proceed: Transfer the weighed solid for the next step of your procedure, keeping it within the fume hood.
Safe Doffing Sequence (Taking Off)
This sequence is critical to prevent contaminating your skin with any chemical residue on your PPE.
Outer Gloves: While still in the designated work area, remove the outer pair of gloves by peeling them off without touching the external surface with your bare skin. Dispose of them in the designated hazardous waste container.
Exit Work Area: Step away from the immediate work area (e.g., outside the fume hood).
Lab Coat/Coveralls & Inner Gloves: Remove the lab coat or coveralls by rolling them outwards, away from your body. As you remove the coat, peel off the inner gloves simultaneously, trapping them inside the rolled-up garment. This prevents contact with the potentially contaminated front of the coat.
Face/Eye Protection: Remove the face shield and goggles last.
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[3]
Disposal Plan
All disposable PPE used while handling 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol must be considered hazardous waste.
Gloves, Wipes, and Weigh Boats: Place immediately into a designated, sealed hazardous waste container located inside the fume hood.
Disposable Lab Coats/Coveralls: Place into a separate, clearly labeled hazardous waste bag.
Waste Management: Follow all institutional and local regulations for the collection and disposal of chemical waste.[6] Never dispose of contaminated PPE in the regular trash.
Emergency Procedures: In Case of Exposure
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1]
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
By adhering to these stringent protocols, researchers can safely handle 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol, ensuring both personal safety and the integrity of their experimental work.
References
Fisher Scientific. (n.d.). Safety Data Sheet: 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole.
(n.d.). Safety Data Sheet: 3-Amino-5-mercapto-1,2,4-triazole.
European Union Reference Laboratories for Residues of Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method.
Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
Gomma, S. M., et al. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.
(2010, April 20). Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. PMC.
National Taiwan University. (2002, August 27). Regulations for the Storage, Disposal, and Handling of Laboratory Waste. Retrieved from [Link]
Watson International Ltd. (2012, May 6). Safety Data Sheet: 1H-1,2,4-Triazole-3-thiol.
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
German Institute for Medical Mission (Difäm) & Ecumenical Pharmaceutical Network (EPN). (2020, April 2). A safety and chemical disposal guideline for Minilab users. UFZ.
Nawaz, Z., et al. (2024, July 29). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. PMC.
(2025, November 16).
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
(n.d.). (New) 5-Substituted-4H-4-amino-3-mercapto-1,2,4-triazoles with Increased Complexing Capabilities.
Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Retrieved from [Link]
Merck. (2018, September 6). Safety Data Sheet.
(2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.